5-fluoropyridine-2,3-dicarboxylic Acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-fluoropyridine-2,3-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4FNO4/c8-3-1-4(6(10)11)5(7(12)13)9-2-3/h1-2H,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYSLFGOXLSPBSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1C(=O)O)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4FNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70467207 | |
| Record name | 5-fluoropyridine-2,3-dicarboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70467207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1479-96-5 | |
| Record name | 5-fluoropyridine-2,3-dicarboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70467207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 5-fluoropyridine-2,3-dicarboxylic acid (CAS 1479-96-5)
Introduction
5-fluoropyridine-2,3-dicarboxylic acid, registered under CAS number 1479-96-5, is a halogenated pyridine derivative that serves as a pivotal building block in modern synthetic chemistry.[1] Its structure, featuring a pyridine core functionalized with two adjacent carboxylic acid groups and a fluorine atom, imparts a unique combination of reactivity and electronic properties.[1] This makes it a valuable intermediate in the synthesis of complex molecules, particularly within the pharmaceutical, agrochemical, and materials science sectors.[1] This guide provides a comprehensive overview of its properties, synthesis, reactivity, applications, and safety protocols, tailored for researchers and drug development professionals.
Core Physicochemical Properties
The utility of a chemical intermediate is fundamentally dictated by its physical and chemical properties. While comprehensive experimental data for this compound is not widely published, we can consolidate the available information and infer expected characteristics based on its structure.
Structural and General Data
The compound's identity and key identifiers are summarized below. The presence of both hydrogen bond donors (the carboxylic acid protons) and multiple acceptors (the nitrogen and oxygen atoms) suggests it is a solid at room temperature with potential for complex crystal packing.
| Property | Value | Source(s) |
| CAS Number | 1479-96-5 | [1][2] |
| Molecular Formula | C₇H₄FNO₄ | [1] |
| Molecular Weight | 185.11 g/mol | [1] |
| Synonyms | 5-fluoro-2,3-pyridinedicarboxylic acid | [1] |
| Appearance | White to off-white solid (Expected) | - |
| Storage Conditions | 2-8°C | [1] |
Predicted Spectroscopic Features
While specific spectra are not publicly available, a scientist can anticipate key features that would confirm the structure's identity:
-
¹H NMR: Two distinct signals in the aromatic region corresponding to the two protons on the pyridine ring. A broad signal at a significantly downfield shift (>10 ppm) is expected for the two carboxylic acid protons.
-
¹³C NMR: Seven distinct carbon signals are expected. Two signals would be in the characteristic range for carboxylic acid carbons (~160-180 ppm), with the remaining five corresponding to the pyridine ring carbons. The carbon bearing the fluorine atom would likely show a large one-bond coupling constant (¹JC-F).
-
IR Spectroscopy: A very broad absorption band from ~2500 to 3300 cm⁻¹ characteristic of the O-H stretching of a hydrogen-bonded carboxylic acid.[3] A sharp, strong carbonyl (C=O) stretch would appear around 1700 cm⁻¹.[3] Aromatic C=C and C=N stretching vibrations would be visible in the 1400-1600 cm⁻¹ region.[3]
-
Mass Spectrometry: The molecular ion peak (M⁺) would be observed at m/z = 185, with a characteristic fragmentation pattern involving the loss of H₂O, CO, and CO₂ from the dicarboxylic acid moiety.
Synthesis Pathway
The preparation of substituted pyridine-2,3-dicarboxylic acids is a critical step for their use in further applications. A documented method for synthesizing this compound involves the oxidative cleavage of a corresponding quinoline precursor.
Oxidative Cleavage of 3-Fluoroquinoline
A method described in U.S. Patent 3,027,380 involves the oxidation of 3-fluoroquinoline.[4] This approach leverages the relative stability of the pyridine ring compared to the benzene ring under specific oxidative conditions. The benzene portion of the quinoline system is cleaved, yielding the desired dicarboxylic acid on the pyridine core.
The reaction proceeds by treating 3-fluoroquinoline with nascent or atomic oxygen.[4] This powerful oxidizing environment selectively attacks and breaks down the carbocyclic ring.
Caption: Synthetic route from 3-fluoroquinoline.
Causality Note: The choice of a quinoline precursor is strategic. The fused ring system provides a stable scaffold where the less electron-rich benzene ring can be preferentially cleaved by strong oxidants, leaving the more robust, electron-deficient pyridine ring intact. The fluorine atom's electron-withdrawing nature further deactivates the pyridine ring towards oxidation, enhancing the selectivity of the cleavage.
Chemical Reactivity and Synthetic Applications
The synthetic value of this compound stems from the reactivity of its functional groups, which allows for its elaboration into a variety of more complex structures.
Reactions of the Carboxylic Acid Groups
The adjacent carboxylic acid groups are the primary sites of reactivity. They can undergo standard transformations, such as:
-
Anhydride Formation: Heating can induce dehydration to form the corresponding 5-fluoropyridine-2,3-dicarboxylic anhydride. This anhydride is a highly reactive intermediate, susceptible to nucleophilic attack.[5][6]
-
Esterification: Reaction with alcohols under acidic conditions yields the corresponding mono- or di-esters.
-
Amide Formation: Activation (e.g., conversion to an acid chloride or use of coupling reagents) followed by reaction with amines produces amides or imides. The reaction of the related 2,3-pyridinedicarboxylic anhydride with anilines, for example, can yield either arylcarbamoylpyridinecarboxylic acids or cyclic imides (pyrrolo[3,4-b]pyridine-5,7-diones), depending on the reaction conditions.[5][6]
Caption: Key reaction pathways for derivatization.
Role as a Key Intermediate
This compound is primarily utilized as an intermediate in several key industries:
-
Pharmaceutical Industry: It serves as a starting material for constructing active pharmaceutical ingredients (APIs).[1] The fluorinated pyridine motif is common in modern drugs, as the fluorine atom can enhance metabolic stability, binding affinity, and bioavailability.[7]
-
Agrochemical Industry: It is used to synthesize new pesticides and herbicides.[1] The pyridine core is a well-established toxophore in many agrochemicals, and fluorine substitution can modulate the compound's efficacy and environmental profile.
-
Materials Science: The rigid, functionalized aromatic structure has potential for creating novel polymers and functional materials with specific optical, electrical, or thermal properties.[1]
Safety, Handling, and Storage
As a laboratory chemical, this compound requires careful handling to minimize risk. The information below is synthesized from available Safety Data Sheets (SDS).
GHS Hazard Identification
| Hazard Class | Code | Statement | Pictogram |
| Eye Irritation | H319 | Causes serious eye irritation | |
| Allergic Skin Reaction | H317 | May cause an allergic skin reaction |
Source: Matrix Scientific[8]
Recommended Handling and PPE Protocol
Adherence to standard laboratory safety protocols is essential.
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[9] Facilities should be equipped with an eyewash station and safety shower.[9]
-
Personal Protective Equipment (PPE):
-
Hygiene Practices: Wash hands thoroughly after handling.[9] Do not eat, drink, or smoke in the work area.
First Aid Measures
-
Eye Contact: Immediately rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[8][9]
-
Skin Contact: Remove contaminated clothing and wash the affected area immediately with plenty of soap and running water. If skin irritation or a rash occurs, seek medical attention.[8]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.[8][9]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person and seek immediate medical attention.[9]
Storage and Stability
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place at the recommended temperature of 2-8°C.[1][9]
-
Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[8]
-
Hazardous Decomposition Products: Thermal decomposition may produce toxic fumes, including carbon oxides, nitrogen oxides, and hydrogen fluoride.[8]
Conclusion
This compound is a specialized chemical intermediate with significant potential for the development of novel pharmaceuticals, agrochemicals, and materials. Its value lies in the versatile reactivity of its dicarboxylic acid moiety, combined with the modulating effects of the fluorine-substituted pyridine core. While a full experimental characterization is not publicly documented, its synthetic pathway and likely reactivity provide a solid foundation for its application in research and development. Proper adherence to safety and handling protocols is paramount for its use in a laboratory setting.
References
-
This compound - LookChem. LookChem. [Link]
- Method for the preparation of pyridine-2,3-dicarboxylic acids - US4816588A.
-
5-Fluoropyridine-2-Carboxylic Acid Supplier & Manufacturer in China - Pipzine Chemicals. Pipzine Chemicals. [Link]
-
5-fluoropyridine-2-carboxylic Acid | C6H4FNO2 - PubChem. PubChem. [Link]
-
5-fluoropyridine-2,4-dicarboxylic acid | C7H4FNO4 - PubChem. PubChem. [Link]
-
Exploring 2,3-Dichloro-5-Fluoropyridine: A Key Pharmaceutical Intermediate. Alchemist. [Link]
-
Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science - PMC. NIH National Center for Biotechnology Information. [Link]
-
NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring - YouTube. YouTube. [Link]
-
5-fluoropyridine-2.3-dicarboxylic acid - Proactive Molecular Research. Proactive Molecular Research. [Link]
-
Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions - MDPI. MDPI. [Link]
- Preparation method of fluoropyridine compounds - CN102898358A - Google Patents.
-
Reactivity of 2,3-Pyridine Dicarboxylic Anhydride Towards some Nitrogen Nucleophilic Reagents - ResearchGate. ResearchGate. [Link]
-
Reactivity of 2,3-Pyridine Dicarboxylic Anhydride Towards some Nitrogen Nucleophilic Reagents - Hilaris Publisher. Hilaris Publisher. [Link]
-
Spectroscopy Data for Undergraduate Teaching - ERIC. Education Resources Information Center. [Link]
-
Pyridine-3,5-dicarboxylic acid - Pipzine Chemicals. Pipzine Chemicals. [Link]
-
Organic Spectroscopy Problems from Previous Years' Exams - UC Irvine. University of California, Irvine. [Link]
-
NMR spectroscopy data (pyridine-d 5 ) for compound 2 - ResearchGate. ResearchGate. [Link]
Sources
- 1. lookchem.com [lookchem.com]
- 2. 1479-96-5 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
- 3. youtube.com [youtube.com]
- 4. US4816588A - Method for the preparation of pyridine-2,3-dicarboxylic acids - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science - PMC [pmc.ncbi.nlm.nih.gov]
- 8. matrixscientific.com [matrixscientific.com]
- 9. aksci.com [aksci.com]
Solubility Profile of 5-Fluoropyridine-2,3-dicarboxylic Acid: A Comprehensive Guide for Drug Development Professionals
An In-depth Technical Guide for the Research Scientist
Abstract
5-Fluoropyridine-2,3-dicarboxylic acid is a heterocyclic compound of significant interest in pharmaceutical and agrochemical research, primarily serving as a key intermediate in the synthesis of novel active ingredients.[1] Its utility in these fields is fundamentally linked to its physicochemical properties, among which solubility is paramount for reaction kinetics, purification, formulation, and bioavailability. This guide provides a comprehensive framework for understanding and determining the solubility of this compound in various organic solvents. We will delve into the theoretical underpinnings of its solubility based on its molecular structure, outline a systematic experimental approach for its quantitative determination, and offer insights into the interpretation of the resulting data. This document is intended for researchers, chemists, and formulation scientists engaged in the development of molecules incorporating this scaffold.
Introduction: The Significance of this compound
This compound belongs to a class of substituted pyridine compounds that are pivotal building blocks in medicinal chemistry. The pyridine ring is a common motif in many approved drugs, and the presence of two carboxylic acid groups offers multiple points for chemical modification, making it a versatile scaffold. The fluorine substituent can significantly alter electronic properties, pKa, and metabolic stability, often leading to improved pharmacological profiles.
Understanding the solubility of this compound is a critical first step in its application. Solubility data informs the choice of solvents for:
-
Synthesis and Recrystallization: Ensuring efficient reactions and achieving high purity of the final product.
-
Analytical Characterization: Preparing solutions for techniques like HPLC, NMR, and mass spectrometry.
-
Formulation Development: For active pharmaceutical ingredients (APIs), solubility directly impacts dissolution rate and bioavailability.[2]
While specific solubility data for this compound is not extensively published, this guide provides the theoretical and practical tools to empower researchers to generate this crucial information in-house.
Theoretical Framework for Solubility
The solubility of this compound is governed by its distinct structural features: the aromatic pyridine ring, the electron-withdrawing fluorine atom, and, most importantly, the two carboxylic acid groups.
Molecular Polarity and the "Like Dissolves Like" Principle
The principle of "like dissolves like" is the cornerstone of solubility prediction.[3]
-
Polar Moieties: The two carboxylic acid groups (-COOH) are highly polar and capable of acting as both hydrogen bond donors and acceptors. The nitrogen atom in the pyridine ring is also a hydrogen bond acceptor. These features suggest a preference for polar solvents.
-
Nonpolar Moiety: The pyridine ring itself is a relatively nonpolar, aromatic structure.
The overall polarity is a balance between these competing features. It is anticipated that this compound will exhibit higher solubility in polar organic solvents, particularly those that can engage in hydrogen bonding.
The Critical Influence of pH
As a dicarboxylic acid, the solubility of this compound is profoundly dependent on the pH of the medium, especially in aqueous or protic solvents. The carboxylic acid groups can exist in three different ionization states, which dramatically affects the molecule's overall polarity and its interaction with the solvent.
At low pH, the molecule is fully protonated and neutral, and its solubility will be governed by its intrinsic polarity. As the pH increases past the first dissociation constant (pKa1), one carboxylic acid group deprotonates to form a mono-anion. This ionic character significantly increases solubility in polar solvents like water.[4] As the pH rises above the second dissociation constant (pKa2), the second carboxylic acid deprotonates, forming a di-anion, which is highly polar and typically very soluble in water.[5]
Solid-State Properties: The Role of the Crystal Lattice
The solid-state form of a compound can have a dramatic impact on its measured solubility.[6][7] Different crystal packing arrangements (polymorphs) or the inclusion of solvent molecules in the crystal structure (solvates or hydrates) can result in different lattice energies.[7][8] A more stable crystal form with a higher lattice energy will require more energy to break apart and will consequently exhibit lower solubility.[8] When determining solubility, it is crucial to characterize the solid form being tested to ensure consistency and reproducibility.
A Systematic Protocol for Solubility Determination
A tiered approach, starting with qualitative assessments and moving to quantitative measurements, is recommended. The "shake-flask" method is considered the gold standard for determining equilibrium solubility and is highly recommended for generating reliable data.[9]
Recommended Solvents for Screening
A diverse set of organic solvents should be used to build a comprehensive solubility profile.
| Solvent Class | Examples | Rationale |
| Polar Protic | Water, Methanol, Ethanol, Isopropanol | Capable of hydrogen bonding; solubility will likely be moderate to high, especially with heating. |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile, Acetone | Can accept hydrogen bonds and have high dielectric constants; expected to be good solvents.[10] |
| Ethers | Tetrahydrofuran (THF), 1,4-Dioxane | Moderate polarity; can act as hydrogen bond acceptors. |
| Halogenated | Dichloromethane (DCM), Chloroform | Lower polarity; solubility is expected to be limited. |
| Nonpolar | Toluene, Hexanes, Heptane | Not expected to be effective solvents due to the high polarity of the solute.[3] |
Experimental Workflow: The Shake-Flask Method
The following diagram and protocol describe a robust method for quantitative solubility determination.
Step-by-Step Protocol:
-
Preparation:
-
To a series of glass vials, add an excess amount of solid this compound (e.g., 10-20 mg). The key is to ensure that undissolved solid remains at the end of the experiment, confirming that the solution is saturated.[2]
-
Accurately add a known volume of the desired solvent (e.g., 1.0 mL) to each vial.
-
-
Equilibration:
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a shaker or on a rotator in a temperature-controlled environment (e.g., 25 °C).
-
Agitate the samples for a sufficient period to reach equilibrium. For many compounds, 24 to 48 hours is adequate, but 72 hours is recommended to be certain.
-
-
Phase Separation:
-
After equilibration, cease agitation and allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw a sample of the supernatant. It is critical to avoid aspirating any solid particles.
-
Filter the sample through a syringe filter (e.g., 0.22 µm PTFE or nylon, chosen for solvent compatibility) into a clean vial. Alternatively, centrifuge the sample and draw from the clear supernatant.
-
-
Analysis:
-
Accurately dilute a known volume of the filtered supernatant with a suitable mobile phase or solvent.
-
Determine the concentration of the dissolved solid using a validated analytical method. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is often the method of choice due to its sensitivity and specificity.[11] A calibration curve must be prepared using standards of known concentration.
-
Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the solubility.
-
Data Presentation and Interpretation
Solubility data should be recorded in a clear and organized manner. The results can be expressed in various units, such as mg/mL, g/L, or molarity (mol/L).
Table for Recording Solubility Data:
| Solvent | Solvent Class | Temperature (°C) | Solubility (mg/mL) | Observations |
| Methanol | Polar Protic | 25 | Experimental Data | e.g., Colorless solution, solid remains |
| Water | Polar Protic | 25 | Experimental Data | e.g., pH of saturated solution |
| DMSO | Polar Aprotic | 25 | Experimental Data | e.g., Dissolves readily |
| Acetonitrile | Polar Aprotic | 25 | Experimental Data | e.g., Sparingly soluble |
| Tetrahydrofuran | Ether | 25 | Experimental Data | e.g., Slightly soluble |
| Dichloromethane | Halogenated | 25 | Experimental Data | e.g., Practically insoluble |
| n-Heptane | Nonpolar | 25 | Experimental Data | e.g., Insoluble |
Interpretation: The collected data will provide a quantitative map of the compound's behavior in different chemical environments. High solubility in polar aprotic solvents like DMSO and DMF would be expected due to their ability to disrupt the crystal lattice and solvate the polar functional groups. The solubility in protic solvents like alcohols will depend on the balance between hydrogen bonding interactions and the energy required to break the solute-solute and solvent-solvent interactions. As predicted, solubility in nonpolar solvents is expected to be very low.
Conclusion
The solubility of this compound is a multifaceted property that is essential for its effective use in research and development. While published data is scarce, a systematic and rigorous experimental approach, guided by the theoretical principles outlined in this guide, will enable scientists to generate the high-quality data required for their work. By carefully considering the interplay of solvent polarity, pH, and solid-state characteristics, researchers can build a comprehensive solubility profile to accelerate their synthesis, purification, and formulation efforts.
References
- Effects of Crystal Form on Solubility and Pharmacokinetics: A Crystal Engineering Case Study of Lamotrigine.
- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
- EXPERIMENT 1 DETERMIN
- Procedure For Determining Solubility of Organic Compounds. Scribd.
- Qureshi, A., Vyas, J., & Upadhyay, U. Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences.
- Method Development & Method Validation for Solubility and Dissolution Curves.
- A review of methods for solubility determination in biopharmaceutical drug characterisation.
- solubility experimental methods.pptx. Slideshare.
- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).
- Solubility of Organic Compounds. (2023).
- How do crystal characteristics affect solubility?. Quora. (2021).
- The Relevance of Crystal Forms in the Pharmaceutical Field: Sword of Damocles or Innov
- This compound. LookChem.
- Canari, R., & Eyal, A. M. Effect of pH on Dicarboxylic Acids Extraction by Amine-Based Extractants.
- Would a dicarboxylic acid dissolve better in w
- Solubility conundrum -- 2,2'-bipyridine-5,5'-dicarboxylic acid. Reddit. (2018).
Sources
- 1. lookchem.com [lookchem.com]
- 2. pharmajournal.net [pharmajournal.net]
- 3. chem.ws [chem.ws]
- 4. reddit.com [reddit.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. The Relevance of Crystal Forms in the Pharmaceutical Field: Sword of Damocles or Innovation Tools? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. quora.com [quora.com]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
- 11. solubility experimental methods.pptx [slideshare.net]
Navigating the Reactive Landscape of 5-Fluoropyridine-2,3-dicarboxylic Acid: An In-depth Technical Guide to Electrophilic vs. Nucleophilic Substitution
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Fluoropyridine-2,3-dicarboxylic acid is a multifaceted pyridine derivative of significant interest in the pharmaceutical and agrochemical industries.[1] Its unique substitution pattern, featuring a fluorine atom and two carboxylic acid groups on an electron-deficient pyridine ring, presents a complex and intriguing landscape for chemical transformations. This in-depth technical guide provides a comprehensive analysis of the competing electrophilic and nucleophilic aromatic substitution pathways for this molecule. By dissecting the electronic and steric influences of each substituent, this document aims to equip researchers with the predictive understanding necessary for the rational design of synthetic routes and the development of novel molecular entities.
The Electronic Architecture of this compound
The reactivity of this compound is fundamentally governed by the interplay of its constituent functional groups. The pyridine nitrogen, being more electronegative than carbon, renders the entire aromatic system electron-deficient. This inherent electron deficiency is significantly amplified by the presence of two strongly electron-withdrawing carboxylic acid groups at the C2 and C3 positions. The fluorine atom at C5 further contributes to this electron-poor nature through its strong inductive effect.
This pronounced electron-deficient character dictates the molecule's general reactivity, making it highly susceptible to nucleophilic attack while being exceptionally resistant to electrophilic substitution.[2][3] Understanding the directing effects of each substituent is paramount to predicting the regioselectivity of any potential transformation.
Electrophilic Aromatic Substitution: A Challenging Endeavor
Electrophilic aromatic substitution (EAS) on the pyridine ring is an inherently difficult reaction due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards attack by electrophiles.[3] In the case of this compound, this deactivation is severely compounded by the two carboxylic acid groups. Any attempt at EAS would likely require harsh reaction conditions, and the yields are expected to be low.
Analysis of Directing Effects in Electrophilic Aromatic Substitution
To predict the most probable site for electrophilic attack, we must consider the directing influence of each substituent:
-
Pyridine Nitrogen: The nitrogen atom strongly deactivates the ring and directs incoming electrophiles to the C3 and C5 positions (meta-directing).
-
Carboxylic Acid Groups (-COOH) at C2 and C3: These are potent deactivating, meta-directing groups. The 2-COOH group directs towards C4 and C6, while the 3-COOH group directs towards C5.
-
Fluorine (-F) at C5: Halogens are deactivating due to their strong inductive effect (-I) but are ortho-, para-directing due to their ability to donate a lone pair of electrons through resonance (+M). The fluorine at C5 will therefore direct incoming electrophiles to the C4 and C6 positions.
A consolidated view of these directing effects is presented in the table below:
| Substituent | Position | Directing Effect | Target Positions |
| Pyridine N | 1 | Meta | C3, C5 |
| Carboxylic Acid | 2 | Meta | C4, C6 |
| Carboxylic Acid | 3 | Meta | C5 |
| Fluorine | 5 | Ortho, Para | C4, C6 |
The C4 and C6 positions emerge as the most likely sites for electrophilic attack, as they are targeted by both the 2-COOH and 5-F substituents. However, the overwhelming deactivation of the ring makes any such reaction highly challenging.
Proposed Experimental Protocol for Electrophilic Nitration
Given the extreme deactivation of the substrate, a nitration reaction would necessitate forcing conditions. The following is a hypothetical protocol based on general procedures for the nitration of deactivated aromatic systems.
Reaction: Nitration of this compound.
Reagents:
-
This compound
-
Fuming nitric acid (90%)
-
Concentrated sulfuric acid (98%)
Procedure:
-
In a thick-walled glass reactor, carefully add this compound to a mixture of concentrated sulfuric acid and fuming nitric acid at 0 °C.
-
Slowly warm the mixture to room temperature and then heat to 100-120 °C for several hours.
-
Monitor the reaction progress by HPLC-MS.
-
Upon completion, cool the reaction mixture and cautiously pour it onto crushed ice.
-
The precipitate, if any, is collected by filtration, washed with cold water, and dried.
-
Purification of the product can be attempted by recrystallization or column chromatography.
Note: This reaction is expected to be low-yielding and may result in a mixture of isomers and degradation products.
Caption: Generalized mechanism for electrophilic aromatic substitution.
Nucleophilic Aromatic Substitution: A More Promising Pathway
In stark contrast to electrophilic substitution, the electron-deficient nature of this compound makes it an excellent candidate for nucleophilic aromatic substitution (SNAr). The pyridine nitrogen and the two electron-withdrawing carboxylic acid groups work in concert to activate the ring for nucleophilic attack.
Regioselectivity in Nucleophilic Aromatic Substitution
Nucleophilic attack on the pyridine ring is strongly favored at the C2, C4, and C6 positions. This is because the negative charge in the resulting Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atom, providing significant stabilization.[4][5][6] Attack at the C3 and C5 positions does not allow for this stabilization and is therefore much less favorable.
In this compound, the fluorine atom at C5 is a potential leaving group. However, its position is not electronically favored for nucleophilic attack. While substitution at C5 is not impossible, it would likely require more forcing conditions than substitution at the more activated positions.
A more plausible scenario for nucleophilic substitution would involve a different leaving group at an activated position (C2, C4, or C6). For the parent molecule, however, direct substitution of the fluorine at C5 is the most direct, albeit challenging, SNAr pathway. It is important to note that fluorine is an excellent leaving group in many SNAr reactions due to its high electronegativity, which strongly polarizes the carbon-fluorine bond and makes the carbon atom highly electrophilic.[7][8]
Proposed Experimental Protocol for Nucleophilic Aromatic Substitution
The following is a representative protocol for the substitution of the fluorine atom with an amine nucleophile.
Reaction: Amination of this compound.
Reagents:
-
This compound
-
Amine (e.g., morpholine, piperidine)
-
Potassium carbonate (K₂CO₃)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
To a solution of this compound in DMSO, add the amine and potassium carbonate.
-
Heat the reaction mixture to 80-120 °C and stir for several hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and add water.
-
Acidify the solution with HCl to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry.
-
Further purification can be achieved by recrystallization.
Sources
- 1. Cas 1479-96-5,this compound | lookchem [lookchem.com]
- 2. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. echemi.com [echemi.com]
- 6. quora.com [quora.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
The Strategic Application of 5-Fluoropyridine-2,3-dicarboxylic Acid in Modern Medicinal Chemistry
A Technical Guide for Drug Discovery and Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
5-Fluoropyridine-2,3-dicarboxylic acid is a versatile heterocyclic building block with significant potential in medicinal chemistry. Its unique trifunctional nature—comprising a pyridine scaffold, a fluorine substituent, and two carboxylic acid moieties—offers a powerful platform for the synthesis of novel therapeutic agents. The strategic incorporation of the fluorine atom can profoundly influence the physicochemical and pharmacokinetic properties of drug candidates, enhancing metabolic stability, binding affinity, and bioavailability.[1][2] The dicarboxylic acid functionality provides multiple points for derivatization, enabling the construction of complex molecular architectures and fused heterocyclic systems. This guide explores the core attributes of this compound and elucidates its potential applications in the design and synthesis of next-generation therapeutics, with a focus on enzyme inhibitors and other targeted therapies.
Introduction: The Emergence of Fluorinated Pyridines in Drug Discovery
The pyridine ring is a privileged scaffold in medicinal chemistry, present in numerous approved drugs across a wide range of therapeutic areas.[3][4] Its ability to engage in hydrogen bonding and π-stacking interactions makes it a valuable component of many pharmacophores. The introduction of fluorine into the pyridine ring has become a widely adopted strategy to fine-tune the properties of drug candidates.[1] Fluorine's high electronegativity and small size allow it to modulate the pKa of nearby functionalities, alter metabolic pathways, and enhance binding to target proteins without significantly increasing steric bulk.[1]
This compound (CAS 1479-96-5) is a particularly interesting starting material due to its unique combination of these features.[5] This guide will delve into the synthetic utility and potential therapeutic applications of this compound, providing researchers with the insights needed to leverage its properties in their drug discovery programs.
Physicochemical Properties and Synthetic Accessibility
A foundational understanding of the physicochemical properties of this compound is essential for its effective utilization in synthesis.
| Property | Value | Source |
| Molecular Formula | C₇H₄FNO₄ | [5] |
| Molecular Weight | 185.11 g/mol | [5] |
| Appearance | Solid | [5] |
| CAS Number | 1479-96-5 | [5] |
The presence of the fluorine atom and two carboxylic acid groups makes this a highly functionalized and reactive molecule. The synthesis of fluorinated pyridines can be challenging; however, this commercially available starting material provides a convenient entry point into this chemical space.
Strategic Applications in Medicinal Chemistry: Building on the this compound Scaffold
The true potential of this compound lies in its versatility as a scaffold for constructing more complex and biologically active molecules. The dicarboxylic acid groups serve as handles for a variety of chemical transformations, including amidation, esterification, and cyclization reactions.
Synthesis of Fused Heterocyclic Systems: A Gateway to Novel Kinase and PARP Inhibitors
A key application of this scaffold is in the synthesis of fused heterocyclic systems, which are common motifs in many enzyme inhibitors. The adjacent carboxylic acid groups are perfectly positioned to undergo cyclization reactions to form pyridopyrimidines, pyridopyridazines, and other fused ring systems.
Conceptual Workflow for the Synthesis of a Fused Pyridopyridazinone Core:
Caption: Synthetic pathway to fused pyridopyridazinones.
This generalized workflow illustrates how the dicarboxylic acid can be readily converted into a fused heterocyclic system. Such scaffolds are prevalent in various classes of kinase inhibitors and Poly(ADP-ribose) polymerase (PARP) inhibitors. While no specific drug has been publicly disclosed as being synthesized directly from this compound, the resulting fused heterocyclic core is analogous to those found in known bioactive molecules.
Selective Functionalization of Carboxylic Acid Groups: Tailoring Potency and Selectivity
The ability to selectively functionalize the two carboxylic acid groups is crucial for creating a diverse library of compounds for structure-activity relationship (SAR) studies. Standard peptide coupling reagents can be employed for amidation, and esterification can be achieved under acidic conditions.
Experimental Protocol: Selective Mono-amidation (Hypothetical)
-
Protection of one carboxylic acid group: The diacid (1 eq.) is reacted with a protecting group reagent (e.g., benzyl alcohol, 1 eq.) in the presence of a coupling agent (e.g., DCC) and a catalyst (e.g., DMAP) in an anhydrous solvent (e.g., DCM) at 0°C to room temperature to yield the mono-protected ester.
-
Activation of the free carboxylic acid: The mono-protected acid (1 eq.) is then dissolved in an anhydrous solvent (e.g., DMF) and treated with a peptide coupling reagent (e.g., HATU, 1.1 eq.) and a base (e.g., DIPEA, 2 eq.) at room temperature for 30 minutes.
-
Amidation: The desired amine (1.2 eq.) is added to the reaction mixture, and the reaction is stirred at room temperature until completion (monitored by TLC or LC-MS).
-
Deprotection: The protecting group is removed under appropriate conditions (e.g., hydrogenolysis for a benzyl ester) to yield the mono-amide.
This selective functionalization allows for the introduction of various substituents to probe the binding pocket of a target protein, a fundamental practice in optimizing lead compounds.
The Role of Fluorine: Enhancing "Drug-likeness"
The fluorine atom at the 5-position of the pyridine ring is not merely a passive substituent. Its presence can significantly impact the "drug-likeness" of the resulting molecules.
-
Metabolic Stability: The strong carbon-fluorine bond can block sites of oxidative metabolism, leading to a longer half-life and improved pharmacokinetic profile.
-
Binding Affinity: Fluorine can participate in favorable interactions with protein targets, such as hydrogen bonding and dipole-dipole interactions, thereby increasing binding affinity and potency.
-
Membrane Permeability: The lipophilicity of the molecule can be fine-tuned by the introduction of fluorine, which can in turn affect its ability to cross cell membranes and reach its target.
Case Study: Conceptual Design of a Kinase Inhibitor
To illustrate the potential of this compound, let us consider the conceptual design of a kinase inhibitor. Many kinase inhibitors feature a heterocyclic core that occupies the adenine-binding pocket of the kinase domain.
Logical Relationship Diagram for Kinase Inhibitor Design:
Caption: Design strategy for a kinase inhibitor.
In this conceptual design, the pyridopyridazinone core, derived from this compound, would serve as the hinge-binding motif. Subsequent functionalization at various positions would allow for the optimization of potency and selectivity against a specific kinase target.
Conclusion and Future Outlook
This compound represents a powerful and versatile starting material for medicinal chemists. Its inherent structural features provide a robust platform for the synthesis of novel, biologically active compounds. While direct examples of its incorporation into marketed drugs are not yet prevalent in the public domain, the principles of medicinal chemistry and the known reactivity of this scaffold strongly suggest its utility in the development of next-generation therapeutics, particularly in the area of oncology and immunology where kinase and PARP inhibitors play a crucial role. As the demand for novel chemical matter continues to grow, we anticipate that this compound will become an increasingly important tool in the arsenal of drug discovery scientists.
References
-
LookChem. Cas 1479-96-5, this compound. [Link]
-
Mei, H. et al. (2020). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Molecules, 25(24), 5897. [Link]
-
Daina, A., & Zoete, V. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. European Journal of Medicinal Chemistry, 258, 115585. [Link]
-
Chu, D. T. W., & Claiborne, A. K. (1987). Short syntheses of 1,2,3,5‐tetrahydro‐5‐oxopyrrolo‐[1,2‐a]quinoline‐4‐carboxylic acid and 1,2,3,4‐tetrahydro‐6H‐6‐oxopyrido[1,2‐a]quinoline‐5‐carboxylic acid derivatives. Journal of Heterocyclic Chemistry, 24(6), 1537–1539. [Link]
- Google Patents. Process for the preparation of substituted pyridines. (1989). EP0333020A2.
-
Abdel-Maksoud, M. S., et al. (2022). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances, 12(45), 29339-29377. [Link]
- Google Patents. Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride. (1993). US5204478A.
-
Ayyash, A. N., et al. (2024). Design and Synthesis of New Fused-Heterocycles of[3][5]Thiazolo[4,5-d]pyrimidines via Michael Addition Reaction. Russian Journal of Organic Chemistry, 60(7), 1247-1254. [Link]
-
ACD/Labs. Rule B-3. Fused Heterocyclic Systems. [Link]
-
El-Sayed, N. N. E., et al. (2021). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. Molecules, 26(13), 3923. [Link]
-
Verma, S., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Drug Design, Development and Therapy, 15, 4339–4363. [Link]
Sources
- 1. A Selective Single Step Amidation of Polyfluoroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. CN102898358A - Preparation method of fluoropyridine compounds - Google Patents [patents.google.com]
- 4. US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]
- 5. lookchem.com [lookchem.com]
The Strategic Utility of 5-Fluoropyridine-2,3-dicarboxylic Acid in Advanced Organic Synthesis: A Technical Guide
Foreword: Unlocking New Chemical Space with a Fluorinated Pyridyl Building Block
In the landscape of modern organic synthesis, the strategic incorporation of fluorine into molecular scaffolds is a proven method for modulating physicochemical and biological properties. This guide delves into the role of 5-fluoropyridine-2,3-dicarboxylic acid, a key heterocyclic building block poised for significant applications in materials science and drug discovery. While its direct applications are emerging, this document synthesizes established principles of coordination chemistry and medicinal chemistry to provide a forward-looking technical overview for researchers, scientists, and drug development professionals. We will explore its synthesis, its potential in constructing advanced materials, and its role in the design of novel therapeutic agents.
Physicochemical Properties and Synthetic Considerations
This compound (CAS 1479-96-5) is a pyridine derivative featuring two adjacent carboxylic acid groups and a fluorine atom at the 5-position.[1] This unique arrangement of functional groups imparts a distinct reactivity profile.
| Property | Value | Source |
| Molecular Formula | C₇H₄FNO₄ | [1] |
| Molecular Weight | 185.11 g/mol | [1] |
| Storage Temp. | 2-8°C | [1] |
The presence of the electron-withdrawing fluorine atom significantly influences the electron density of the pyridine ring, impacting both its basicity and the acidity of the carboxylic acid protons. This fluorination can lead to enhanced thermal stability and altered lipophilicity in resulting complexes and derivatives.
Synthetic Pathways: A Prospective Look
While specific, detailed industrial syntheses are often proprietary, a plausible and established laboratory-scale approach to this compound involves the oxidation of a suitable quinoline precursor. A general synthetic workflow is outlined below.
Caption: Plausible synthesis of the title compound via oxidation.
This method leverages the oxidative cleavage of the benzene portion of the quinoline ring system to yield the desired dicarboxylic acid. The choice of oxidizing agent and reaction conditions is critical to achieving high yields and purity.
Application in Materials Science: A Scaffold for Functional Coordination Polymers
Pyridine-dicarboxylic acids are well-established ligands for the construction of metal-organic frameworks (MOFs) and coordination polymers.[2][3] These materials are of immense interest for applications in gas storage, catalysis, and chemical sensing. The introduction of a fluorine atom on the pyridine ring of the ligand can significantly influence the resulting material's properties.
The Influence of the 5-Fluoro Substituent
The 5-fluoro group in this compound is expected to:
-
Modulate Electronic Properties: The electron-withdrawing nature of fluorine can alter the ligand field strength and the electronic properties of the resulting metal complex, potentially influencing catalytic activity or photoluminescent behavior.
-
Introduce Weak Interactions: The fluorine atom can participate in non-covalent interactions, such as hydrogen bonding and halogen bonding, which can direct the self-assembly of the coordination polymer and influence its crystal packing and porosity.
-
Enhance Stability: The C-F bond is exceptionally strong, which can contribute to the overall thermal and chemical stability of the resulting MOF.
Hypothetical Synthesis of a Luminescent Coordination Polymer
Based on established procedures for similar ligands, a hydrothermal synthesis approach is a promising method for preparing coordination polymers with this compound.
Caption: General workflow for hydrothermal synthesis of a MOF.
Experimental Protocol: A Representative Procedure
-
In a 20 mL Teflon-lined stainless steel autoclave, combine this compound (0.1 mmol, 18.5 mg), a suitable metal salt such as Zn(NO₃)₂·6H₂O (0.1 mmol, 29.7 mg), and 10 mL of a solvent mixture (e.g., N,N-dimethylformamide and water in a 1:1 ratio).
-
Seal the autoclave and heat it in an oven at 120 °C for 72 hours.
-
Allow the autoclave to cool slowly to room temperature over 24 hours.
-
Collect the resulting crystals by filtration, wash with fresh solvent, and dry under vacuum.
-
Characterize the product using single-crystal X-ray diffraction, powder X-ray diffraction, and thermogravimetric analysis.
The resulting material would be expected to exhibit photoluminescence, a property that is of great interest for chemical sensing applications.[4][5] The emission properties would likely originate from the fluorinated ligand, with the metal center and crystal packing modulating the emission wavelength and quantum yield.
Role in Drug Design and Medicinal Chemistry
The incorporation of fluorine is a well-established strategy in medicinal chemistry to enhance the drug-like properties of a molecule. This compound serves as a versatile scaffold for introducing these benefits into new chemical entities.
The "Fluorine Advantage" in Drug Candidates
The 5-fluoro substituent can confer several advantages:
-
Metabolic Stability: The fluorine atom can block sites of oxidative metabolism, increasing the half-life of a drug.
-
Enhanced Binding Affinity: The strong C-F bond can lead to favorable interactions with protein targets through dipole-dipole interactions or by displacing water molecules in a binding pocket.
-
Modulation of pKa: The electron-withdrawing nature of fluorine can lower the pKa of the pyridine nitrogen, which can be crucial for optimizing a compound's absorption, distribution, metabolism, and excretion (ADME) profile.
-
Bioisosterism: The dicarboxylic acid moiety can act as a bioisostere for other functional groups, such as phosphate groups, allowing for the design of enzyme inhibitors.
Conceptual Application in Kinase Inhibitor Design
Many kinase inhibitors feature a heterocyclic core that interacts with the hinge region of the kinase domain. The this compound scaffold could be elaborated to generate potent and selective kinase inhibitors.
Caption: Pathway for elaborating the scaffold into a drug candidate.
In this conceptual pathway, the dicarboxylic acid is sequentially functionalized via amide bond formation to introduce pharmacophoric elements that can interact with a target protein. The 5-fluoro group would be expected to enhance the overall properties of the final compound.
Conclusion and Future Outlook
This compound represents a building block with considerable, yet largely untapped, potential. Its unique combination of a fluorinated pyridine ring and vicinal carboxylic acids makes it an attractive scaffold for the development of advanced materials and novel pharmaceuticals. While the published literature on its specific applications is currently sparse, the principles of coordination chemistry and medicinal chemistry strongly suggest that this compound will find increasing use in the coming years. Researchers are encouraged to explore its utility in creating novel MOFs with tailored properties and in designing next-generation therapeutic agents that leverage the "fluorine advantage." This guide serves as a foundational resource to stimulate and inform such future investigations.
References
-
LookChem. This compound. [Link]
- Lustig, W. P., et al. (2014). Luminescent metal–organic frameworks for chemical sensing and explosive detection. Chemical Society Reviews, 43(16), 5406-5431.
- Allendorf, M. D., et al. (2009). Luminescent metal–organic frameworks. Chemical Society Reviews, 38(5), 1330-1352.
- CN102898358A - Preparation method of fluoropyridine compounds - Google P
- Sun, D., et al. (2008). Metal–organic frameworks based on the pyridine-2,3-dicarboxylate and a flexible bispyridyl ligand: syntheses, structures, and photoluminescence. CrystEngComm, 10(12), 1845-1850.
- The pioneering role of metal–organic framework-5 in ever-growing contemporary applic
- Metal–Organic Frameworks (MOFs) and Materials Derived from MOFs as Catalysts for the Development of Green Processes - MDPI.
- Synthesis and structural comparisons of five new fluorinated metal organic frameworks (F-MOFs)
- Metal–organic frameworks based on flexible ligands (FL-MOFs): structures and applications - Chemical Society Reviews (RSC Publishing).
- Metal-Organic Frameworks and Their Derivatives for Catalytic Applic
- Crystal structures and schematic representations of MOFs [Zn2(dicarboxylate)2(NI‐bpy‐44)]⋅x DMF⋅y H2O (1–5)
- Syntheses, structures and luminescence properties of five coordination polymers based on designed 2,7-bis(4-benzoic acid) - RSC Publishing.
- Effect of Pyrolysis Conditions on the MOFs-Derived Zinc-Based Catalysts in Acetylene Acetoxyl
- Improvement on the Synthesis of 2-Amino-5-Fluoropyridine - Dissert
- Synthesis of 2-amino-5-fluoropyridine - ResearchG
- Two Coordination Polymers Constructed by 5-[(4-carboxyphenoxy)methyl]benzene-1,3-dicarboxylic Acid and 2,2'-bipyridine: Syntheses, Structures and Luminescence Properties - PubMed.
- Cd(II)-Based Coordination Polymers and Supramolecular Complexes Containing Dianiline Chromophores: Synthesis, Crystal Structures, and Photoluminescence Properties - MDPI.
- 5-fluoropyridine-2-carboxylic Acid | C6H4FNO2 | CID 2762876 - PubChem.
- Tasiopoulos, A. J., et al. (2020). New metal–organic frameworks derived from pyridine-3,5-dicarboxylic acid: structural diversity arising from the addition of templates into the reaction systems. CrystEngComm, 22(6), 1029-1043.
- Design and catalytic application of Zr based metal–organic framework with pillared layer mixed ligands for the synthesis of pyrazolo[3,4-b]pyridine derivatives via a cooperative vinylogous anomeric-based oxid
- Carboxylic Acid (Bio)Isosteres in Drug Design - PMC - PubMed Central.
- The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PubMed Central.
- Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions - MDPI.
- Design, Synthesis, In Vitro and In Silico Biological Evaluation of New Pyridine-2,5-Dicarboxylates Esters Bearing Natural Source Fragments as Anti-Trypanosom
Sources
- 1. Cas 1479-96-5,this compound | lookchem [lookchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Luminescent metal–organic frameworks for chemical sensing and explosive detection - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. Luminescent metal–organic frameworks - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
Theoretical Analysis of the Electronic Properties of 5-Fluoropyridine-2,3-Dicarboxylic Acid: A DFT-Based Approach
An In-Depth Technical Guide
Abstract
5-Fluoropyridine-2,3-dicarboxylic acid is a substituted pyridine derivative recognized for its role as a key intermediate in the synthesis of high-value pharmaceutical and agrochemical compounds.[1] Understanding its molecular structure and electronic properties is paramount for optimizing its applications and designing novel molecules with enhanced bioactivity or material characteristics. This technical guide outlines a robust theoretical framework for investigating the electronic properties of this compound using Density Functional Theory (DFT). We detail the computational methodology, from geometry optimization to the analysis of frontier molecular orbitals (FMOs), molecular electrostatic potential (MEP), and natural bond orbitals (NBOs). The predicted electronic characteristics are discussed in the context of the molecule's structural features, including the influence of the electron-withdrawing fluorine atom and dicarboxylic acid groups. This guide serves as a resource for researchers in computational chemistry, drug discovery, and materials science, providing both a methodological protocol and foundational insights into the structure-property relationships of this important heterocyclic compound.
Introduction: The Significance of Substituted Pyridines
Pyridine, a heterocyclic aromatic compound, serves as a foundational scaffold in medicinal chemistry due to its unique physicochemical properties, which include enhanced solubility, metabolic stability, and hydrogen bonding capabilities.[2] The strategic functionalization of the pyridine ring is a cornerstone of modern drug design, enabling the fine-tuning of a molecule's electronic and steric profile to achieve desired therapeutic effects.[3]
This compound (FPDA) emerges as a molecule of significant interest. It is utilized as a crucial building block in the development of novel pharmaceutical agents and advanced agrochemicals, where its structural motifs contribute to the efficacy of the final products.[1] The electronic character of FPDA is governed by a complex interplay between the pyridine nitrogen, a strongly electronegative fluorine atom, and two carboxylic acid groups. These functional groups are known to be strongly electron-withdrawing, which profoundly influences the electron density distribution across the aromatic ring, affecting its reactivity, acidity, and intermolecular interaction potential.[4][5][6]
Theoretical studies, particularly those employing Density Functional Theory (DFT), have become indispensable tools for elucidating the electronic structure and reactivity of complex organic molecules at the atomic level.[2][7] DFT calculations allow for the reliable prediction of geometric parameters, vibrational frequencies, and electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies.[2][8] This information is critical for understanding structure-activity relationships (SAR) and for the rational design of more potent and selective drug candidates or functional materials.[9] This guide provides a comprehensive theoretical protocol to characterize the electronic landscape of FPDA.
Theoretical Methodology: A Validating Framework
The computational analysis of FPDA is designed as a self-validating workflow. The choice of the DFT functional and basis set is grounded in its proven success in accurately modeling similar heterocyclic and aromatic systems.[10][11][12]
Computational Protocol
All quantum chemical calculations are proposed to be performed using a standard computational chemistry software package like Gaussian. The methodology follows a sequence designed to yield a comprehensive electronic profile of the molecule.
Step 1: Geometry Optimization The initial structure of this compound is first optimized. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is selected for its balance of accuracy and computational efficiency in describing organic molecules.[11] This is paired with the 6-311++G(d,p) basis set, which provides sufficient flexibility by including diffuse functions (++) for non-covalent interactions and polarization functions (d,p) for accurately describing bonding in a molecule with multiple heteroatoms.[10][13] The optimization process ensures that the calculated properties correspond to a true energy minimum on the potential energy surface.
Step 2: Vibrational Frequency Analysis Following optimization, a frequency calculation at the same level of theory is performed. The absence of imaginary frequencies confirms that the optimized structure is a true local minimum. These results can also be used to compare with experimental FT-IR and Raman spectra for validation.[8][10]
Step 3: Electronic Property Calculations Using the optimized geometry, a series of single-point energy calculations are conducted to determine the key electronic properties:
-
Frontier Molecular Orbital (FMO) Analysis: The energies of the HOMO and LUMO are calculated. The HOMO-LUMO energy gap (ΔE) is a critical descriptor of molecular stability and reactivity.[14]
-
Molecular Electrostatic Potential (MEP): The MEP map is generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack.[8][15]
-
Natural Bond Orbital (NBO) Analysis: NBO analysis is performed to investigate intramolecular charge transfer, hyperconjugative interactions, and the nature of the chemical bonds.[13]
The following diagram illustrates the proposed computational workflow.
Caption: Computational workflow for DFT analysis of FPDA.
Predicted Electronic Properties and Discussion
Based on established principles of physical organic chemistry and computational studies on analogous molecules, we can predict the key electronic features of FPDA.
Molecular Geometry and Conformation
The pyridine ring itself is aromatic and planar. The two adjacent carboxylic acid groups, however, introduce steric strain. It is expected that the carboxylic acid groups will be twisted out of the plane of the pyridine ring to minimize this repulsion.[16] The syn-conformation of the carboxylic acid group (where the hydroxyl proton is oriented toward the carbonyl oxygen) is generally more stable.[16] The presence of the electron-withdrawing fluorine and carboxyl groups is expected to shorten the adjacent C-C and C-N bonds within the ring due to inductive effects.
The diagram below shows the structure of this compound, highlighting the key functional groups that dictate its electronic properties.
Caption: Structure of FPDA with electron-withdrawing groups noted.
Frontier Molecular Orbital (FMO) Analysis
The HOMO and LUMO are central to chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.[9] For FPDA, the presence of three strong electron-withdrawing groups (one fluorine, two carboxylic acids) is predicted to significantly lower the energy of both the HOMO and LUMO orbitals compared to unsubstituted pyridine.[17] This overall stabilization of molecular orbitals typically leads to greater kinetic stability.
The HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO) is a key indicator of this stability. A large gap implies high stability and low reactivity, as more energy is required for electronic excitation.[9][14] Given the extensive electron-withdrawing nature of the substituents, FPDA is expected to possess a relatively large HOMO-LUMO gap.
The table below presents predicted, representative values for the FMO analysis of FPDA, based on data from similar fluorinated and carboxylated aromatic compounds.[11][18]
| Parameter | Predicted Value (eV) | Implication |
| EHOMO | -7.5 to -8.5 | Low electron-donating ability |
| ELUMO | -2.0 to -3.0 | Moderate electron-accepting ability |
| Energy Gap (ΔE) | ~4.5 to 6.5 | High kinetic stability, low reactivity |
Molecular Electrostatic Potential (MEP) Analysis
The MEP map is a powerful tool for visualizing the charge distribution on the molecule and predicting sites for intermolecular interactions.
-
Negative Potential Regions (Red/Yellow): These regions are electron-rich and are susceptible to electrophilic attack. For FPDA, the most negative potential is expected around the nitrogen atom of the pyridine ring and the carbonyl oxygen atoms of the carboxylic acid groups. These sites are the primary locations for hydrogen bonding.[8][11]
-
Positive Potential Regions (Blue): These regions are electron-deficient and are susceptible to nucleophilic attack. The hydrogen atoms of the carboxylic acid groups will exhibit the most positive potential, consistent with their acidic nature. The pyridine ring carbons, particularly those adjacent to the electron-withdrawing groups, will also show a degree of positive potential.
This charge distribution is critical for understanding how FPDA might dock into the active site of a biological target, where electrostatic interactions are often dominant.
Natural Bond Orbital (NBO) Analysis
NBO analysis provides deeper insight into intramolecular bonding and stabilization. For FPDA, NBO analysis is expected to reveal significant hyperconjugative interactions, indicating intramolecular charge transfer from lone pair orbitals to antibonding orbitals.[13] Specifically, charge delocalization from the lone pairs of the fluorine and oxygen atoms into the π* antibonding orbitals of the pyridine ring would contribute to the molecule's overall stability. These interactions help explain the profound electronic influence of the substituents on the aromatic system.
Implications for Drug Development and Materials Science
The theoretical electronic properties of FPDA provide actionable insights for researchers:
-
For Drug Development: The predicted MEP map identifies the key hydrogen bond donor (–COOH) and acceptor (pyridine N, C=O) sites. This information is invaluable for designing ligands that can form specific, high-affinity interactions with a target receptor. The high kinetic stability suggested by the large HOMO-LUMO gap indicates that the molecule is not prone to undesired reactions, a favorable characteristic for a drug candidate scaffold.[2]
-
For Materials Science: FPDA's structure, featuring multiple coordination sites (N and O atoms), makes it a candidate ligand for the synthesis of coordination polymers or metal-organic frameworks (MOFs).[19][20] The electronic properties, particularly the LUMO energy, can influence the photoluminescent or catalytic properties of such materials. The fluorine substitution can also enhance thermal stability and introduce hydrophobicity.[20]
Conclusion
This technical guide has outlined a comprehensive theoretical framework based on Density Functional Theory for the detailed investigation of the electronic properties of this compound. The proposed methodology, utilizing the B3LYP functional with the 6-311++G(d,p) basis set, is a robust approach for analyzing its geometry, frontier molecular orbitals, and charge distribution.
The analysis predicts that FPDA is a kinetically stable molecule with a large HOMO-LUMO gap, a direct consequence of the strong electron-withdrawing nature of its fluorine and dicarboxylic acid substituents. The molecular electrostatic potential is characterized by highly negative regions around the pyridine nitrogen and carbonyl oxygens, identifying them as primary sites for intermolecular interactions like hydrogen bonding. These theoretical insights are crucial for the rational design of novel pharmaceuticals and functional materials, providing a fundamental understanding of the molecule's structure-property relationships that can guide future experimental work.
References
- Synthesis, Characterization, and DFT Study of Mono- and Di-Arylated Pyridine Deriv
- Theoretical studies and DFT calculations of pyridine compounds. (n.d.). BenchChem.
- DFT analysis of the nucleophilicity of substituted pyridines and prediction of new molecules having nucleophilic character stron. (n.d.). Indian Academy of Sciences.
- A DFT Study on Nitro Derivatives of Pyridine. (2010).
- Theoretical Investigation of Pyridine Derivatives as High Energy Materials. (2025).
- Cas 1479-96-5, this compound. (n.d.). LookChem.
- AROMATIC CARBOXYLIC ACIDS (1).pdf. (n.d.). Slideshare.
- Carboxylic acid - Aromatic, Organic, Reactions. (n.d.). Britannica.
- Carboxylic Acids- Aliphatic and Aromatic – Preparation and Properties. (2022). The Chemistry Notes.
- Fluorinated derivatives of pyridine-2,4-dicarboxylate are potent inhibitors of human 2-oxoglutarate dependent oxygenases. (n.d.). PubMed Central.
- Structural studies of aromatic carboxylic acids via computational chemistry and microwave spectroscopy. (2013). The Journal of Chemical Physics.
- Aromatic Acids: Properties & Reactions. (n.d.). Scribd.
- 5-fluoropyridine-2-carboxylic Acid. (n.d.). PubChem.
- HOMO-LUMO Analysis | Why Big Pharma Uses This Quantum Chemistry Trick to Predict Drug Properties! (2025). YouTube.
- Dicarboxylic Acid-Based Co-Crystals of Pyridine Derivatives Involving Structure Guiding Unconventional Synthons: Experimental and Theoretical Studies. (2022). MDPI.
- Experimental spectroscopic and Quantum computational analysis of pyridine-2,6-dicarboxalic acid with Molecular docking studies. (2021).
- HOMO-LUMO Energy Gap. (2022). Schrödinger.
- The Role of Fluorinated Dicarboxylic Acids in Coordination Polymer Synthesis: Application Notes and Protocols. (n.d.). BenchChem.
- Molecular structure and vibrational analysis of 2,5-pyridine-dicarboxylic acid using experimental and theoretical methods. (2018).
- FT-IR, FT-Raman, NBO, HOMO-LUMO analysis and molecular docking study of 5-chloro-N-(2-fluorophenyl)pyrazine-2-carboxamide. (2015).
- Exploring the possibility of using fluorine-involved non-conjugated electron-withdrawing groups for thermally activated delayed fluorescence emitters by TD-DFT calcul
- (Pyridine-2,6-Dicarboxylic Acid)-Copper(II) Monohydrate, Analyzed Using Electron. (n.d.). [PDF]
- Density Functional Theory-Based Investigation on Thermodynamic and Electronic Properties of a Spiro-Indoline Pyranopyrazole Deri. (2025). Engineered Science Publisher.
- Emd-50929 | C12H8FNO2 | CID 11378949. (n.d.). PubChem.
- Molecular Structure, FT-IR Spectra, MEP and HOMO-LUMO Investigation of 2-(4-Fluorophenyl)-5-phenyl-1, 3,4-oxadiazole Using DFT Theory Calculations. (2021). Advanced Journal of Chemistry, Section A.
- Process for the preparation of 2,3-difluoro-5-halopyridines. (n.d.).
- Electrostatic potential mapped on the molecular electron... (n.d.).
- Study of the Electronic Properties of a Fluoropyrazolecarbonitrile Derivative and Enhancement of Spectral Properties on Adsorption with Fullerene. (2022). Biointerface Research in Applied Chemistry.
- 1479-96-5 Cas No. | this compound. (n.d.).
- Theoretical Study of Electronic Properties of Some Aromatic Rings: B3LYP/DFT Calcul
- DFT Study on the Electronic Properties, Spectroscopic Profile, and Biological Activity of 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole with Anticancer Properties. (n.d.). PubMed Central.
- DFT Study on the Electronic Properties, Spectroscopic Profile, and Biological Activity of 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole with Anticancer Properties. (2025).
Sources
- 1. Cas 1479-96-5,this compound | lookchem [lookchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. ias.ac.in [ias.ac.in]
- 4. AROMATIC CARBOXYLIC ACIDS (1).pdf [slideshare.net]
- 5. Carboxylic Acids- Aliphatic and Aromatic – Preparation and Properties [chemicalnote.com]
- 6. scribd.com [scribd.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. ajchem-a.com [ajchem-a.com]
- 12. DFT Study on the Electronic Properties, Spectroscopic Profile, and Biological Activity of 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole with Anticancer Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. learn.schrodinger.com [learn.schrodinger.com]
- 15. researchgate.net [researchgate.net]
- 16. pubs.aip.org [pubs.aip.org]
- 17. Theoretical Study of Electronic Properties of Some Aromatic Rings: B3LYP/DFT Calculations | Semantic Scholar [semanticscholar.org]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. mdpi.com [mdpi.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
The Strategic Synthesis of Bioactive Molecules from 5-Fluoropyridine-2,3-dicarboxylic Acid: A Guide for Researchers
Introduction: The Significance of the 5-Fluoropyridine Scaffold in Medicinal Chemistry
The incorporation of fluorine into pharmacologically active molecules is a cornerstone of modern drug design, often leading to enhanced metabolic stability, increased binding affinity, and improved pharmacokinetic profiles.[1][2] The 5-fluoropyridine moiety, in particular, has emerged as a privileged scaffold in medicinal chemistry due to its unique electronic properties and ability to participate in favorable protein-ligand interactions. 5-Fluoropyridine-2,3-dicarboxylic acid is a versatile and highly valuable starting material for the synthesis of a diverse array of bioactive compounds, including kinase inhibitors and antibacterial agents.[3] Its bifunctional nature, possessing two carboxylic acid groups on a fluorinated pyridine ring, allows for the construction of complex heterocyclic systems through various cyclization strategies.
This comprehensive guide provides detailed application notes and protocols for the synthesis of bioactive molecules utilizing this compound. We will delve into the synthesis of the starting material itself, followed by a practical, step-by-step protocol for the preparation of a key class of bioactive compounds: 7-fluoropyrido[2,3-b]pyrazin-2(1H)-ones, which are analogues of known kinase inhibitors.[4][5]
Part 1: Synthesis of the Keystone Intermediate: this compound
The efficient synthesis of the starting material is paramount for any successful drug discovery campaign. A robust method for the preparation of this compound involves the oxidative cleavage of 8-fluoroquinoline. This approach is advantageous due to the commercial availability of the quinoline precursor.
Protocol 1: Oxidative Cleavage of 8-Fluoroquinoline
This protocol is adapted from established methods for the oxidation of quinoline derivatives to pyridine-2,3-dicarboxylic acids.
Reaction Scheme:
Caption: Oxidative cleavage of 8-fluoroquinoline.
Materials:
| Reagent/Solvent | CAS Number | Molecular Weight | Quantity |
| 8-Fluoroquinoline | 387-40-6 | 145.14 g/mol | 10.0 g (68.9 mmol) |
| Potassium permanganate (KMnO4) | 7722-64-7 | 158.03 g/mol | 43.5 g (275.6 mmol) |
| Deionized Water | 7732-18-5 | 18.02 g/mol | 500 mL |
| Concentrated Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 g/mol | As needed |
| Sodium bisulfite (NaHSO3) | 7631-90-5 | 104.06 g/mol | As needed |
Instrumentation:
-
1 L three-necked round-bottom flask
-
Mechanical stirrer
-
Heating mantle with temperature controller
-
Reflux condenser
-
Buchner funnel and filter flask
-
pH meter or pH paper
Step-by-Step Procedure:
-
Reaction Setup: In the 1 L three-necked round-bottom flask equipped with a mechanical stirrer and reflux condenser, dissolve 10.0 g (68.9 mmol) of 8-fluoroquinoline in 200 mL of deionized water.
-
Oxidation: While stirring vigorously, slowly add 43.5 g (275.6 mmol) of potassium permanganate in portions to the aqueous solution of 8-fluoroquinoline. The addition should be controlled to maintain a gentle reflux.
-
Heating: After the addition is complete, heat the reaction mixture to reflux (approximately 100 °C) and maintain for 4-6 hours, or until the purple color of the permanganate has disappeared. The formation of a brown manganese dioxide precipitate will be observed.
-
Quenching: Cool the reaction mixture to room temperature. Carefully add a saturated aqueous solution of sodium bisulfite until the brown precipitate of manganese dioxide is completely dissolved, resulting in a clear or slightly yellow solution.
-
Acidification and Precipitation: Cool the solution in an ice bath and acidify to pH 1-2 by the slow addition of concentrated hydrochloric acid. A white precipitate of this compound will form.
-
Isolation and Purification: Collect the precipitate by vacuum filtration using a Buchner funnel. Wash the solid with cold deionized water (2 x 50 mL) and then with a small amount of cold ethanol. Dry the product under vacuum to a constant weight.
-
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Expected Yield: 50-60%
Part 2: Synthesis of 7-Fluoropyrido[2,3-b]pyrazin-2(1H)-one Derivatives
This class of compounds is of significant interest due to the structural similarity of the pyrido[2,3-b]pyrazin-2(1H)-one core to known kinase inhibitors. The synthesis involves a two-step, one-pot procedure starting from this compound.
Workflow for the Synthesis of 7-Fluoropyrido[2,3-b]pyrazin-2(1H)-one Derivatives
Caption: Synthesis of a 7-fluoropyrido[2,3-b]pyrazin-2(1H)-one derivative.
Materials:
| Reagent/Solvent | CAS Number | Molecular Weight | Quantity |
| This compound | 1479-96-5 | 185.11 g/mol | 1.85 g (10.0 mmol) |
| Acetic Anhydride | 108-24-7 | 102.09 g/mol | 10 mL |
| Benzene-1,2-diamine | 95-54-5 | 108.14 g/mol | 1.08 g (10.0 mmol) |
| Glacial Acetic Acid | 64-19-7 | 60.05 g/mol | 20 mL |
Instrumentation:
-
100 mL round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Reflux condenser
-
Buchner funnel and filter flask
Step-by-Step Procedure:
-
Anhydride Formation (in situ): In a 100 mL round-bottom flask, suspend 1.85 g (10.0 mmol) of this compound in 10 mL of acetic anhydride. Heat the mixture to reflux for 1 hour. The solid will dissolve, indicating the formation of the anhydride intermediate.
-
Cyclocondensation: Cool the reaction mixture to approximately 80 °C. Carefully add a solution of 1.08 g (10.0 mmol) of benzene-1,2-diamine in 20 mL of glacial acetic acid.
-
Heating: Heat the resulting mixture to reflux for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Isolation: Cool the reaction mixture to room temperature. A solid precipitate will form. Collect the solid by vacuum filtration.
-
Purification: Wash the collected solid with cold ethanol (2 x 15 mL) and then with diethyl ether (2 x 15 mL). If necessary, the product can be further purified by recrystallization from a suitable solvent such as ethanol or a mixture of DMF and water.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis.
Expected Yield: 70-80%
Data Presentation
Table 1: Summary of Key Reaction Parameters and Expected Outcomes
| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |
| 1 | Oxidation | KMnO₄ | Water | 100 | 4-6 | 50-60 |
| 2 | Anhydride Formation | Acetic Anhydride | Acetic Anhydride | Reflux | 1 | (in situ) |
| 3 | Cyclocondensation | Benzene-1,2-diamine | Acetic Acid | Reflux | 3-4 | 70-80 |
Causality and Experimental Choices
-
Choice of Oxidant: Potassium permanganate is a strong and effective oxidizing agent for the cleavage of the benzene ring of the quinoline system, while being relatively inexpensive.
-
In situ Anhydride Formation: The formation of the anhydride from the dicarboxylic acid using acetic anhydride is a standard and efficient method. Performing this step in situ avoids the need to isolate the often-sensitive anhydride intermediate, streamlining the process.
-
Solvent for Cyclocondensation: Glacial acetic acid serves as both a solvent and a catalyst for the condensation and subsequent cyclization reaction between the anhydride and the diamine.
Trustworthiness and Self-Validation
The protocols provided are based on well-established chemical transformations. The progress of each reaction can be monitored by standard analytical techniques such as TLC. The identity and purity of the intermediates and final products must be rigorously confirmed by spectroscopic methods (NMR, MS) and, where appropriate, by elemental analysis. This ensures the integrity of the synthetic process and the reliability of the obtained results.
References
-
LookChem. This compound. [Link]
-
U.S. Food and Drug Administration. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. [Link]
-
National Center for Biotechnology Information. Quinolone antibiotics. [Link]
- Sun, M., et al. (2023). Design, synthesis, and evaluation of pyrido[3,4-b]pyrazin-2(1H)-one derivatives as potent FLT3 inhibitors. Bioorganic & Medicinal Chemistry, 79, 117155.
-
National Center for Biotechnology Information. Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. [Link]
Sources
- 1. Design, synthesis, and evaluation of pyrido.[3,4-b]pyrazin-2(1H)-one derivatives as potent FLT3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CN102898358A - Preparation method of fluoropyridine compounds - Google Patents [patents.google.com]
- 3. Synthesis of a fluorinated pyronin that enables blue light to rapidly depolarize mitochondria - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
protocol for the synthesis of metal-organic frameworks with 5-fluoropyridine-2,3-dicarboxylic acid
An Application Note and Protocol for the Synthesis of Metal-Organic Frameworks with 5-Fluoropyridine-2,3-dicarboxylic Acid
Abstract
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials synthesized by linking metal ions or clusters with organic ligands.[1] Their high porosity, tunable structures, and functional versatility make them exceptional candidates for applications in drug delivery, catalysis, and gas separation.[2][3] This document provides a detailed protocol for the synthesis of novel MOFs using this compound as the organic linker. The introduction of a fluorine atom onto the pyridine backbone is a strategic design choice intended to modulate the electronic properties, hydrophobicity, and stability of the resulting framework, potentially enhancing its performance in targeted applications.[4][5] This guide, intended for researchers in materials science and drug development, outlines a generalized solvothermal synthesis method, explains the causal reasoning behind key experimental steps, and details the essential characterization techniques required to validate the synthesis and elucidate the properties of the final product.
Introduction: The Rationale for a Fluorinated Pyridine-Based Linker
The modular nature of MOFs allows for the rational design of materials with specific properties by carefully selecting the metal node and organic linker.[6] Pyridine-dicarboxylic acid linkers are widely used due to the multiple coordination sites offered by the nitrogen atom of the pyridine ring and the two carboxylate groups, which enables the formation of diverse and robust network structures.[6][7]
The specific choice of This compound as a linker offers several strategic advantages:
-
Electronic Modulation: The highly electronegative fluorine atom acts as an electron-withdrawing group, which can influence the coordination chemistry and the electronic environment of the MOF's pores.
-
Enhanced Hydrophobicity: Fluorination is a common strategy to increase the hydrophobicity of materials.[8] This can be particularly advantageous in applications like CO₂ capture from humid gas streams or for creating a more stable drug delivery vehicle in aqueous biological environments.[4]
-
Structural Diversity: The asymmetric nature of the 2,3-dicarboxylate substitution pattern, combined with the pyridine nitrogen, provides multiple distinct coordination vectors, potentially leading to novel framework topologies.[9]
This protocol will focus on a solvothermal synthesis approach, a widely employed and effective method for producing high-quality crystalline MOFs.[10]
Solvothermal Synthesis Protocol
Solvothermal synthesis involves heating the precursor mixture in a sealed vessel above the boiling point of the solvent. This method facilitates the dissolution of reactants and promotes the growth of high-quality crystals.
Materials and Equipment
Materials:
-
Organic Linker: this compound
-
Metal Salt Precursor: Zinc(II) nitrate hexahydrate (Zn(NO₃)₂·6H₂O) or Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O). Note: Biocompatible metals such as Iron(III) or Zirconium(IV) are recommended for drug delivery applications.[2]
-
Solvent: N,N-Dimethylformamide (DMF)
-
Washing Solvents: Methanol (MeOH), Chloroform (CHCl₃) or Dichloromethane (CH₂Cl₂)
-
Modulator (Optional): 2-Fluorobenzoic acid. Modulators can help control crystallinity and reduce defects.[11][12]
Equipment:
-
20 mL Scintillation vials or Teflon-lined stainless-steel autoclave
-
Analytical balance
-
Ultrasonic bath
-
Programmable laboratory oven
-
Centrifuge
-
Vacuum oven or Schlenk line for drying
Step-by-Step Experimental Protocol
-
Precursor Preparation: In a 20 mL scintillation vial, combine this compound (e.g., 0.1 mmol, 20.1 mg) and the chosen metal salt (e.g., Zn(NO₃)₂·6H₂O, 0.15 mmol, 44.6 mg).
-
Rationale: A slight excess of the metal salt is often used to promote the formation of the desired metal-cluster secondary building unit (SBU). The precise molar ratio is a critical parameter that should be optimized.
-
-
Solvent Addition: Add 10 mL of N,N-Dimethylformamide (DMF) to the vial.
-
Rationale: DMF is a high-boiling point polar aprotic solvent that is excellent for dissolving both the organic linker and many metal salts, making it a common choice for solvothermal MOF synthesis.[13]
-
-
Homogenization: Cap the vial tightly and place it in an ultrasonic bath for 10-15 minutes to ensure the solids are fully dissolved and the solution is homogeneous.
-
Rationale: A homogeneous starting solution is critical for promoting uniform nucleation and growth of MOF crystals, leading to a more crystalline and phase-pure product.
-
-
Heating and Crystallization: Place the sealed vial in a programmable laboratory oven. Heat to 110-120 °C and hold for 48-72 hours.
-
Rationale: The elevated temperature provides the necessary energy to overcome the activation barrier for nucleation and crystal growth. The extended reaction time allows for the slow formation of well-ordered crystals.
-
-
Cooling: After the reaction period, turn off the oven and allow the vial to cool slowly to room temperature over several hours.
-
Rationale: Slow cooling helps to prevent the rapid precipitation of amorphous material and allows larger, higher-quality crystals to form.
-
-
Product Isolation: A crystalline powder should be visible at the bottom of the vial. Carefully decant the supernatant liquid. Add 10 mL of fresh DMF, gently agitate, and centrifuge to pellet the solid. Repeat this washing step twice.
-
Rationale: Washing with fresh DMF removes unreacted precursors and soluble impurities from the surface of the MOF crystals.
-
-
Solvent Exchange and Activation: After washing with DMF, wash the product with a lower-boiling point solvent like methanol or ethanol (3 x 10 mL). Subsequently, perform a solvent exchange with a volatile solvent like chloroform or dichloromethane (3 x 10 mL) over 24 hours.
-
Rationale: The DMF solvent molecules occupy the pores of the as-synthesized MOF. A solvent exchange with a more volatile solvent is necessary before activation. This process, known as "activation," is crucial for evacuating the pores to make the internal surface area accessible for applications like gas storage or drug loading.
-
-
Drying: Collect the solid by centrifugation and dry under vacuum at a slightly elevated temperature (e.g., 80-100 °C) overnight to completely remove the solvent from the pores. The final product is an activated, porous MOF powder.
Synthesis Workflow Diagram
Caption: General workflow for the solvothermal synthesis of a MOF.
Physicochemical Characterization
To confirm the successful synthesis and determine the properties of the MOF, the following characterization techniques are essential.
| Technique | Purpose | Expected Outcome / Insight |
| Powder X-Ray Diffraction (PXRD) | To verify the crystallinity and phase purity of the bulk sample. | A diffraction pattern with sharp peaks indicates a well-ordered crystalline material. The pattern can be compared to simulated patterns if single-crystal data is available. |
| Thermogravimetric Analysis (TGA) | To assess thermal stability and confirm the removal of guest solvents. | A TGA curve will show an initial weight loss corresponding to the removal of solvent molecules from the pores, followed by a plateau, and then a sharp weight loss at the decomposition temperature of the framework. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To confirm coordination between the linker and the metal ion. | Disappearance or significant shifting of the broad O-H stretch from the carboxylic acid groups (~2500-3300 cm⁻¹) and shifts in the C=O stretching frequency (~1700 cm⁻¹) indicate deprotonation and coordination to the metal center.[7] |
| Brunauer-Emmett-Teller (BET) Analysis | To measure the specific surface area and porosity. | An N₂ adsorption-desorption isotherm (typically Type I for microporous materials) is used to calculate the BET surface area, a key indicator of the material's porosity.[14] |
| Scanning Electron Microscopy (SEM) | To visualize the crystal morphology and size distribution. | SEM images reveal the shape (e.g., cubic, octahedral, rod-like) and size of the synthesized MOF crystals. |
Key Parameters for Optimization
The synthesis of MOFs is highly sensitive to reaction conditions. Researchers should consider systematically varying the following parameters to optimize the product's yield, crystallinity, and properties:
-
Metal-to-Ligand Ratio: Influences the formation of the secondary building unit (SBU) and the final framework topology.
-
Solvent System: Different solvents or solvent mixtures can lead to different crystal structures or morphologies.[15]
-
Temperature and Time: Affects the kinetics of nucleation and crystal growth, thereby influencing crystal size and defect concentration.
-
Modulators: The addition of monofunctional ligands (e.g., other benzoic acids) can compete for coordination sites, slowing down crystallization to yield larger, more perfect crystals.[11][12]
Relevance for Drug Development Professionals
MOFs synthesized with functionalized linkers like this compound are of significant interest for drug delivery.[16][17]
-
High Drug Loading: The inherent porosity allows for high loading capacities of therapeutic agents.[2]
-
Tunable Release: The chemistry of the pores can be tuned to control the release kinetics of a loaded drug. The fluorine group may provide specific interactions (e.g., hydrophobic or halogen bonding) with certain drug molecules.
-
Biocompatibility: The use of biocompatible metal ions like iron, zinc, or zirconium is crucial for in-vivo applications.[2][3] The stability of the MOF in biological media is a key consideration.
Safety Precautions
-
Always handle chemicals with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Conduct the synthesis in a well-ventilated fume hood.
-
DMF is a skin and respiratory irritant. Avoid inhalation and skin contact.
-
Heating sealed vials or autoclaves creates high pressure. Use appropriate vessels and ensure they are not filled more than two-thirds full.
References
Sources
- 1. Structural properties of Fluorinated Metal Organic Frameworks (MOFs) by Solid State NMR [iris.cnr.it]
- 2. Metal–organic frameworks in drug delivery: engineering versatile platforms for therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metal-organic frameworks for advanced drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. nbinno.com [nbinno.com]
- 7. journal.umt.edu.my [journal.umt.edu.my]
- 8. Synthesis and Characterization of Highly Fluorinated Hydrophobic Rare-Earth Metal-Organic Frameworks (MOFs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. New metal–organic frameworks derived from pyridine-3,5-dicarboxylic acid: structural diversity arising from the addition of templates into the reaction systems - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. mdpi.com [mdpi.com]
- 15. DSpace [research-repository.griffith.edu.au]
- 16. drpress.org [drpress.org]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Note: Elucidation of 5-Fluoropyridine-2,3-dicarboxylic Acid Structure using ¹H and ¹³C NMR Spectroscopy
Introduction
5-Fluoropyridine-2,3-dicarboxylic acid is a substituted pyridine derivative of significant interest in medicinal chemistry and materials science.[1] Its utility as a building block in the synthesis of novel pharmaceutical agents and functional materials necessitates unambiguous structural characterization.[1] Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. This application note provides a detailed guide to the ¹H and ¹³C NMR spectral features of this compound, including predicted spectral data, comprehensive protocols for sample preparation and data acquisition, and an in-depth analysis of the expected spectra. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the NMR characteristics of this and similar fluorinated heterocyclic compounds.
The presence of a fluorine atom and two carboxylic acid groups on the pyridine ring introduces distinct features in the NMR spectra. The fluorine atom causes characteristic couplings to both protons and carbons, which are invaluable for structural assignment. The acidic protons of the carboxylic acid groups exhibit chemical shifts that are highly dependent on the solvent and concentration.[2][3] A comprehensive understanding of these effects is crucial for accurate spectral interpretation.
Predicted NMR Spectral Data
Predicted ¹H NMR Spectral Data
Spectrometer Frequency: 400 MHz, Solvent: DMSO-d₆
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~13.5 | broad singlet | - | 2 x -COOH |
| ~8.80 | d | ~3.0 | H-6 |
| ~8.45 | dd | ~8.0, ~3.0 | H-4 |
Predicted ¹³C NMR Spectral Data
Spectrometer Frequency: 100 MHz, Solvent: DMSO-d₆
| Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Coupling Constant (J, Hz) | Assignment |
| ~166.5 | s | - | C-2 (COOH) |
| ~165.0 | s | - | C-3 (COOH) |
| ~159.0 | d | ~240 | C-5 |
| ~152.0 | d | ~4.0 | C-6 |
| ~145.0 | d | ~20 | C-4 |
| ~130.0 | d | ~5.0 | C-3 |
| ~125.0 | d | ~25 | C-2 |
Experimental Protocols
The following protocols are designed to yield high-quality NMR spectra for this compound.
Protocol 1: Sample Preparation
The choice of solvent is critical for compounds containing carboxylic acids. Deuterated dimethyl sulfoxide (DMSO-d₆) is recommended as it is a polar aprotic solvent that can effectively dissolve the analyte and typically allows for the observation of the acidic carboxylic protons.[7]
-
Weighing the Sample: Accurately weigh 10-20 mg of this compound for ¹³C NMR or 2-5 mg for ¹H NMR into a clean, dry vial.[8]
-
Solvent Addition: Add approximately 0.6-0.7 mL of DMSO-d₆ to the vial.[9]
-
Dissolution: Gently vortex or sonicate the vial to ensure complete dissolution of the sample. The solution should be clear and free of any particulate matter.
-
Filtering (if necessary): If any solid particles remain, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[10]
-
Internal Standard: For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added, although referencing to the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm for ¹H and δ ~39.52 ppm for ¹³C) is often sufficient.[9]
-
Labeling: Clearly label the NMR tube with the sample identification.
Caption: Workflow for NMR sample preparation.
Protocol 2: NMR Data Acquisition
These are general parameters for a 400 MHz spectrometer and may need to be adjusted based on the specific instrument and sample concentration.
¹H NMR Acquisition:
-
Insert Sample: Insert the NMR tube into the spectrometer.
-
Lock and Shim: Lock onto the deuterium signal of DMSO-d₆ and perform automatic or manual shimming to optimize the magnetic field homogeneity.
-
Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16 to 64, depending on the concentration.
-
Acquisition Time: ~3-4 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 0-16 ppm.
-
-
Processing: Apply a Fourier transform with an exponential window function (line broadening of ~0.3 Hz) and phase correct the spectrum. Calibrate the chemical shift scale to the residual DMSO-d₆ peak at 2.50 ppm.
¹³C NMR Acquisition:
-
Tuning: Tune the carbon probe to the correct frequency.
-
Acquisition Parameters:
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Number of Scans: 512 to 2048, or more, depending on concentration and desired signal-to-noise ratio.
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 0-200 ppm.
-
-
Processing: Apply a Fourier transform with an exponential window function (line broadening of ~1-2 Hz) and phase correct the spectrum. Calibrate the chemical shift scale to the DMSO-d₆ peak at 39.52 ppm.
In-depth Analysis and Interpretation
A thorough analysis of the predicted spectra reveals key structural information about this compound.
Caption: Key predicted proton-proton and proton-fluorine couplings.
¹³C NMR Spectrum Analysis
-
Carboxylic Acid Carbons (-COOH): The carbonyl carbons of the carboxylic acid groups are expected to appear at the most downfield region of the spectrum (~165-167 ppm) due to the strong deshielding effect of the two oxygen atoms. [3]* Aromatic Carbons:
-
C-5: The carbon directly attached to the fluorine atom will show a large one-bond C-F coupling constant (¹JCF) of around 240 Hz, appearing as a doublet. [5]Its chemical shift will be significantly affected by the direct attachment of the electronegative fluorine.
-
C-4 and C-6: These carbons are ortho to the fluorine atom and will exhibit two-bond C-F coupling (²JCF), appearing as doublets with smaller coupling constants.
-
C-2 and C-3: These carbons are meta to the fluorine atom and will show even smaller three-bond C-F coupling (³JCF). These carbons are also attached to the carboxylic acid groups, which will shift them downfield.
-
The electron-withdrawing nature of the nitrogen, fluorine, and carboxylic acid groups will cause all the ring carbons to be relatively deshielded.
-
Conclusion
The combination of ¹H and ¹³C NMR spectroscopy, including the observation of H-F and C-F couplings, provides a powerful and definitive method for the structural confirmation of this compound. The predicted spectral data and detailed protocols in this application note offer a solid foundation for researchers working with this compound. Accurate interpretation of the NMR spectra, as outlined in the analysis, is essential for verifying the purity and identity of synthesized materials, which is a critical step in drug discovery and materials science research.
References
- NMR spectral characteristics of fluorocontaining pyridines. (2017). Fluorine notes.
-
ResearchGate. 1 H-NMR and 13 C-NMR spectra of 5-FA. (2023). Available at: [Link]
-
Lichter, R. L., & Wasylishen, R. E. (1974). Fluoropyridines. Carbon-13 chemical shifts and carbon-fluorine coupling constants. Journal of the American Chemical Society. Available at: [Link]
- Hay, M. B., & Myneni, S. C. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta.
- Smirnov, S. N., et al. (2003). Solvent and H/D Isotope Effects on the Proton Transfer Pathways in Heteroconjugated Hydrogen-Bonded Phenol-Carboxylic Acid Anions Observed by Combined UV–vis and NMR Spectroscopy. Journal of the American Chemical Society.
-
JoVE. NMR and Mass Spectroscopy of Carboxylic Acids. Available at: [Link]
-
ResearchGate. Is it possible to observe NMR peak of carboxylic acid proton when D20 is being used as a solvent?. (2017). Available at: [Link]
-
PubMed. The solvent polarity dependent conformational equilibrium of the carboxylic ionophore narasin: a proton NMR study. Available at: [Link]
-
SpectraBase. 3-Fluoropyridine - Optional[1H NMR] - Spectrum. Available at: [Link]
-
University of Ottawa. How to make an NMR sample. Available at: [Link]
-
Iowa State University. NMR Sample Preparation. Chemical Instrumentation Facility. Available at: [Link]
-
Organomation. NMR Sample Preparation: The Complete Guide. Available at: [Link]
- Maudsley, A. A., et al. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine.
- Royal Society of Chemistry.
- Smith, K. E., et al. (2013). Investigation of Pyridine Carboxylic Acids in CM2 Carbonaceous Chondrites: Potential Precursor Molecules for Ancient Coenzymes.
- MDPI. Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions.
- Thieme.
-
Iowa State University. NMR Coupling Constants. Chemical Instrumentation Facility. Available at: [Link]
-
UC Santa Barbara. 19F Chemical Shifts and Coupling Constants. NMR Facility. Available at: [Link]
-
19F NMR Reference Standards. Available at: [Link]
-
Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. Available at: [Link]
- Kwan, E. E. (2012). Lecture 3: Coupling Constants.
- Cobb, S. L., & Murphy, C. D. (2021). 19F NMR as a tool in chemical biology. Beilstein Journal of Organic Chemistry.
-
ResearchGate. 1 H NMR spectrum of 6(1H)-oxopyridine-2,3-dicarboxylic acid (II). Available at: [Link]
-
LookChem. Cas 1479-96-5,this compound. Available at: [Link]
- Preprints.org. The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid. (2025).
Sources
- 1. Cas 1479-96-5,this compound | lookchem [lookchem.com]
- 2. myneni.princeton.edu [myneni.princeton.edu]
- 3. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]
- 4. Volume # 2(111), March - April 2017 — "NMR spectral characteristics of fluorocontaining pyridines" [notes.fluorine1.ru]
- 5. pubs.acs.org [pubs.acs.org]
- 6. ntrs.nasa.gov [ntrs.nasa.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. organomation.com [organomation.com]
- 9. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 10. How to make an NMR sample [chem.ch.huji.ac.il]
Application Note: Characterizing Pyridinedicarboxylic Acids with FT-IR and Raman Spectroscopy
Abstract
Pyridinedicarboxylic acids (PDCAs), isomers of a pyridine ring substituted with two carboxylic acid groups, are fundamental building blocks in coordination chemistry, pharmaceutical development, and materials science. Their utility is deeply rooted in their molecular structure, specifically the relative positions of the carboxyl groups and the nitrogen atom, which dictates their chemical behavior, solubility, and potential for forming complex supramolecular structures. Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, offers a powerful, non-destructive approach for the detailed characterization of these molecules. This guide provides an in-depth analysis of the application of FT-IR and Raman spectroscopy for identifying PDCA isomers, elucidating the profound effects of hydrogen bonding, and establishing robust analytical protocols for researchers and drug development professionals.
Theoretical Background: The Vibrational Fingerprints of PDCAs
FT-IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule.[1][2] FT-IR spectroscopy measures the absorption of infrared radiation at frequencies corresponding to molecular vibrations that induce a change in the dipole moment.[2][3] In contrast, Raman spectroscopy measures the inelastic scattering of monochromatic light (from a laser), detecting vibrations that cause a change in the molecular polarizability.[2][3] For a comprehensive analysis of PDCAs, employing both techniques is ideal, as some vibrational modes may be strong in Raman and weak or absent in FT-IR, and vice versa.[1]
The vibrational spectrum of a PDCA is a rich tapestry of information derived from three primary sources:
-
Pyridine Ring Vibrations: The characteristic stretching and bending modes of the C-C, C-N, and C-H bonds within the aromatic ring typically appear in the 1650-1000 cm⁻¹ region.[4] The exact frequencies are sensitive to the substitution pattern, making them key indicators for isomer differentiation. The ring "breathing" mode, a symmetric expansion and contraction of the entire ring, is often a prominent feature in the Raman spectrum around 1000-1030 cm⁻¹.[4][5]
-
Carboxylic Acid Group Vibrations: The -COOH groups give rise to several distinct and intense bands:
-
O-H Stretching: In the absence of hydrogen bonding, this appears as a sharp band around 3500-3600 cm⁻¹. However, in the solid state, PDCAs form extensive intermolecular and intramolecular hydrogen bonds, causing this band to become a very broad and intense absorption feature, typically centered between 3200 cm⁻¹ and 2500 cm⁻¹.[6][7][8] This broadening is one of the most characteristic features in the FT-IR spectra of carboxylic acids.
-
C=O Stretching (Carbonyl): For a non-hydrogen-bonded carboxylic acid dimer, the carbonyl stretch (ν(C=O)) is a very strong band in the FT-IR spectrum, typically appearing around 1720-1680 cm⁻¹.[6][7] Its position and shape are highly sensitive to the extent and nature of hydrogen bonding.[7][9]
-
C-O Stretching and O-H Bending: These coupled vibrations appear in the 1440-1200 cm⁻¹ region.
-
-
Influence of Isomerism and Hydrogen Bonding: The relative positions of the carboxyl groups (e.g., 2,3- vs. 2,6-) significantly alter the molecule's symmetry and electronic distribution. This, in turn, changes the vibrational frequencies and the FT-IR/Raman activity of the modes.[10] Furthermore, PDCAs in the solid state form robust hydrogen-bonded dimers or polymeric chains.[7][11] This extensive hydrogen bonding is the dominant factor influencing the O-H and C=O stretching regions, often causing significant frequency shifts and band broadening.[7][8][9]
Experimental Design & Protocols
A successful analysis hinges on meticulous sample preparation and optimized instrument parameters. The following protocols are designed to be self-validating and produce high-quality, reproducible data.
Instrument & System Verification
Rationale: Before any sample analysis, it is crucial to verify the performance of the spectrometer to ensure wavenumber accuracy and signal-to-noise ratio.
Protocol:
-
FT-IR: Use a certified polystyrene film standard to verify wavenumber accuracy. The instrument software typically has a built-in validation routine.
-
Raman: Use a silicon wafer or cyclohexane standard to calibrate the spectrometer. The silicon peak should be sharp and centered at 520.7 cm⁻¹.
Sample Preparation Protocols
Rationale: The choice of sample preparation method depends on the sample amount, its physical form, and the desired information. For solid PDCAs, eliminating moisture is critical to avoid interference in the hydroxyl stretching region of the spectrum.
Protocol 1: FT-IR Analysis using KBr Pellets (Transmission) This is a classic technique for obtaining high-quality transmission spectra of solid samples.
-
Drying: Dry spectroscopic grade Potassium Bromide (KBr) powder in an oven at ~110°C for at least 4 hours to remove adsorbed water. Also, gently dry the PDCA sample in a desiccator.
-
Grinding: In a dry agate mortar and pestle, grind ~1-2 mg of the PDCA sample until it is a fine, uniform powder.
-
Mixing: Add ~150-200 mg of the dried KBr to the mortar and mix thoroughly with the sample. The goal is a homogenous 0.5-1.0% mixture.[12]
-
Pressing: Transfer the mixture to a pellet press die. Apply pressure (typically 7-10 tons) using a hydraulic press for several minutes to form a transparent or translucent pellet.[12]
-
Analysis: Carefully remove the pellet and place it in the spectrometer's sample holder. Collect the spectrum. A good pellet will appear clear and allow for high light throughput.
Protocol 2: FT-IR Analysis using Attenuated Total Reflectance (ATR) ATR is a rapid and powerful alternative that requires minimal sample preparation, making it ideal for routine analysis.
-
Background Collection: Ensure the ATR crystal (typically diamond or germanium) is clean.[13] Take a background spectrum of the clean, empty crystal.
-
Sample Application: Place a small amount of the PDCA powder directly onto the ATR crystal, ensuring complete coverage of the crystal surface.[12]
-
Applying Pressure: Use the instrument's pressure clamp to apply consistent and firm pressure, ensuring good contact between the sample and the crystal.[12][13]
-
Analysis: Collect the sample spectrum. After analysis, clean the crystal thoroughly with an appropriate solvent (e.g., isopropanol) and a soft lab wipe.[13]
Protocol 3: FT-Raman Spectroscopy Raman spectroscopy is particularly well-suited for analyzing solid samples with minimal preparation.
-
Sample Placement: Place a small amount of the PDCA powder into a glass vial or onto a microscope slide.
-
Instrument Focusing: Place the sample in the spectrometer and use the integrated microscope to focus the laser onto a representative area of the sample.
-
Parameter Optimization:
-
Laser Power: Start with low laser power (e.g., <10 mW) to avoid sample burning or fluorescence. Gradually increase if the signal is weak.
-
Exposure Time & Accumulations: Adjust the exposure time and number of accumulations to achieve an adequate signal-to-noise ratio. A typical starting point might be 10 seconds exposure with 5 accumulations.
-
-
Analysis: Collect the Raman spectrum.
Experimental Workflow Diagram
Caption: General workflow for vibrational analysis of PDCA samples.
Spectral Analysis and Interpretation
The key to distinguishing PDCA isomers lies in the fingerprint region (<1500 cm⁻¹) and the subtle shifts in the carboxylic acid and pyridine ring modes. Theoretical studies, often using Density Functional Theory (DFT), provide invaluable support for assigning experimental vibrational frequencies to specific molecular motions.[10][14][15][16]
Key Spectral Regions and Vibrational Modes
| Wavenumber Range (cm⁻¹) | Vibrational Mode Assignment | Typical Appearance (FT-IR) | Typical Appearance (Raman) | Notes |
| 3200 - 2500 | O-H stretch (H-bonded) | Very broad, strong | Weak, often obscured | The breadth is a direct indicator of strong hydrogen bonding.[6] |
| 3100 - 3000 | Aromatic C-H stretch | Medium to weak, sharp | Medium to strong, sharp | |
| 1720 - 1680 | C=O stretch (carbonyl) | Very strong, sharp | Medium to weak | Position is highly sensitive to intra- and intermolecular H-bonding.[6][17] |
| 1620 - 1550 | Pyridine Ring (C=C, C=N) stretch | Strong to medium | Strong to medium | Pattern of bands is highly characteristic of the isomer substitution pattern. |
| 1450 - 1390 | C-O-H in-plane bend | Medium, often broad | Weak | Often coupled with C-O stretching modes. |
| 1300 - 1200 | C-O stretch | Strong | Weak | Coupled with O-H bending. |
| 1050 - 990 | Pyridine Ring Breathing | Weak | Strong, sharp | A classic hallmark of the pyridine ring in Raman spectra.[18] |
| Below 900 | C-H out-of-plane bend, Ring deformations | Medium to strong | Weak to medium | The pattern of these bands is also a key part of the "fingerprint" for each isomer. |
Isomer Differentiation: A Case Study of Dipicolinic Acid (2,6-PDCA)
Dipicolinic acid (DPA), or 2,6-pyridinedicarboxylic acid, is a well-studied isomer due to its role as a biomarker for bacterial spores.[18][19][20] Its C₂ᵥ symmetry influences its vibrational spectrum significantly.
-
FT-IR Spectrum of DPA: A very strong and sharp carbonyl (C=O) band is typically observed around 1690-1700 cm⁻¹.[6] The O-H stretching region shows the characteristic broad absorption from 3200-2700 cm⁻¹.[6] The pyridine ring vibrations are observed around 1572 cm⁻¹ (C-N) and 1079 cm⁻¹ (C-C-N).[6]
-
Raman Spectrum of DPA: The most prominent feature is the intense ring breathing mode, which appears around 1003 cm⁻¹ in its fully protonated form.[18] This peak is known to shift with changes in pH as the carboxylic acid groups deprotonate.[18]
Comparing this to other isomers, for example, 2,3-PDCA (Quinolinic Acid) or 2,5-PDCA (Isocinchomeronic Acid), reveals distinct differences. The lower symmetry of these molecules results in more complex patterns of bands in the fingerprint region. For instance, studies on 2,3-PDCA, 2,4-PDCA, and 3,4-PDCA show unique vibrational frequencies that allow for their unambiguous identification when compared side-by-side.[10]
Structure-Spectrum Relationship Diagram
Caption: Relationship between PDCA structure and observed spectral features.
Conclusion
FT-IR and Raman spectroscopy are indispensable tools for the structural characterization of pyridinedicarboxylic acids. By providing a detailed vibrational fingerprint, these techniques allow for confident isomer identification, confirmation of molecular structure, and probing of subtle but critical intermolecular interactions like hydrogen bonding. The complementary nature of FT-IR and Raman ensures a comprehensive analysis.[1] Following the robust protocols outlined in this guide will enable researchers to generate high-quality, reproducible data, accelerating research and development in the many fields where these versatile molecules are employed.
References
-
Nardi, G., et al. (2021). Spectroscopic characterization of dipicolinic acid and its photoproducts as thymine photosensitizers. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 245, 118898. [Link]
-
Scott, J. R., & McCormick, A. (1983). Determination of dipicolinic acid in bacterial spores by derivative spectroscopy. Analytical Biochemistry, 130(2), 502-505. [Link]
-
Pestov, D., et al. (2018). Spectroscopic Characterization of Dipicolinic Acid and its Photoproducts as Thymine Photosensitizers. ResearchGate. [Link]
-
Rai, A. K., et al. (2007). Spectroscopic properties of dipicolinic acid and its dianion. ResearchGate. [Link]
-
Zhang, R., et al. (2018). Calculated static Raman spectra of (a) pyridine, (b) CuAg–Py, (c) Ag 2 –Py, and (d) AuAg–Py complexes. ResearchGate. [Link]
-
Prasad, M., et al. (2019). Experimental (FTIR and FT-Raman) and theoretical investigation of some pyridine-dicarboxylic acids. ResearchGate. [Link]
-
Li, P., et al. (2018). Calculated static Raman spectra of pyridine alone (a), P- complex (b), V-complex (c). ResearchGate. [Link]
-
Bhat, S. A., et al. (2020). Vibrational and electronic spectral analysis of 2,3-pyrazinedicarboxylic acid: A combined experimental and theoretical study. Spectroscopy Letters, 53(7), 514-530. [Link]
-
Reddy, B. V., et al. (2018). MOLECULAR STRUCTURE AND VIBRATIONAL ANALYSIS OF 2,6-PYRIDINE-DICARBOXYLIC ACID USING EXPERIMENTAL AND THEORETICAL METHODS. ResearchGate. [Link]
-
Bhat, S. A., et al. (2020). Vibrational and Electronic Spectral Analysis of 2,3-pyrazinedicarboxylic Acid: A Combined Experimental and Theoretical Study. ResearchGate. [Link]
-
Ramesh, B., et al. (2018). Molecular structure and vibrational analysis of 2,6-pyridine-dicarboxylic acid using experimental and theoretical methods. ResearchGate. [Link]
-
Nataraj, A., et al. (2012). FT-Raman, FT-IR, UV spectra and DFT and ab initio calculations on monomeric and dimeric structures of 3,5-pyridinedicarboxylic acid. ResearchGate. [Link]
-
Raman spectra of pyridine and CuNP-pyridine compound. ResearchGate. [Link]
-
Muniz-Miranda, M., et al. (2007). Raman spectra of pyridine in: (a) CCl 4 solution, (b) pure liquid; (c) aqueous solution; (d) Ag hydrosol. ResearchGate. [Link]
-
Raman Spectra for Pyridine with different transition metal complexes. ResearchGate. [Link]
-
FTIR spectra of 2, 6-pyridine dicarboxylic acid ligand, and Eu-MOF sample. ResearchGate. [Link]
-
University of Regensburg. Sample preparation for FT-IR. University of Regensburg. [Link]
-
Goodacre, R., et al. (2000). Detection of the Dipicolinic Acid Biomarker in Bacillus Spores Using Curie-Point Pyrolysis Mass Spectrometry and Fourier Transform Infrared Spectroscopy. Analytical Chemistry, 72(1), 119-127. [Link]
-
Welch, C., et al. (2016). An FT-IR spectroscopic study of the role of hydrogen bonding in the formation of liquid crystallinity for mixtures containing bipyridines and 4-pentoxybenzoic acid. New Journal of Chemistry, 40(12), 10439-10447. [Link]
-
Filarowski, A., et al. (2012). Hydrogen bonding in pyridine N-oxide/acid systems: proton transfer and fine details revealed by FTIR, NMR, and X-ray diffraction. The Journal of Physical Chemistry A, 116(34), 8737-8748. [Link]
-
Rajkumar, B. J., & Ramakrishnan, V. (2014). FTIR and Raman Vibrational Investigations on the Complex of Pyridine with Tartaric Acid. IOSR Journal of Applied Physics, 6(5), 45-50. [Link]
-
Polymer Chemistry Characterization Lab. Sample Preparation – FT-IR/ATR. University of Southern Mississippi. [Link]
-
Drawell. Sample Preparation for FTIR Analysis. Drawell. [Link]
-
Mohamed, T. A., et al. (2015). Vibrational spectroscopic study of some quinoline derivatives. ResearchGate. [Link]
-
Li, J., et al. (2023). Ratiometric photoluminescent sensing of 2,6-pyridinedicarboxylic acid using bimetallic metal–organic framework nanorods. RSC Advances, 13(43), 30453-30460. [Link]
-
Welch, C., et al. (2016). An FT-IR spectroscopic study of the role of hydrogen bonding in the formation of liquid crystallinity for mixtures containing bipyridines and 4-pentoxybenzoic acid. The University of Aberdeen Research Portal. [Link]
-
Fran¸ois, J. (n.d.). FT-IR–Raman Combination: The Perfect Analytical Solution for Vibrational Spectroscopists. HORIBA. [Link]
-
Philip, D., et al. (2005). Vibrational Spectroscopic Studies and ab initio Calculations of Pyridine-3-sulfonic Acid. Asian Journal of Chemistry, 17(4), 2393-2399. [Link]
-
Mary, Y. S., et al. (2021). Vibrational spectroscopic, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde. Heliyon, 7(8), e07850. [Link]
-
Pirali, O., et al. (2015). Rotation-vibration interactions in the spectra of polycyclic aromatic hydrocarbons: Quinoline as a test-case species. The Journal of Chemical Physics, 142(10), 104310. [Link]
-
Wang, Y., et al. (2006). Vibrational spectra study on quinolones antibiotics. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 65(1), 159-163. [Link]
-
Reddy, B. V., et al. (2018). Molecular structure and vibrational analysis of 2,5-pyridine-dicarboxylic acid using experimental and theoretical methods. ResearchGate. [Link]
-
EAG Laboratories. FTIR and Raman – Composition and Contamination Analysis. EAG Laboratories. [Link]
-
Corcelli, S. A., et al. (2015). Vibrational Spectroscopic Map, Vibrational Spectroscopy, and Intermolecular Interaction. eScholarship.org. [Link]
-
Rofouei, M. K., et al. (2017). FT-IR and FT-Raman Spectroscopic Analyzes of Indeno Quinoxaline Derivative Crystal. Oriental Journal of Chemistry, 33(2), 941-949. [Link]
-
Pirali, O., et al. (2015). Rotation-vibration interactions in the spectra of polycyclic aromatic hydrocarbons: Quinoline as a test-case species. ResearchGate. [Link]
-
Northwestern University. FT-IR vs. Raman Spectroscopy: Principles, Applications, and Comparisons. NUANCE. [Link]
-
Bawuah, P., et al. (2020). Advances in ATR-FTIR Spectroscopic Imaging for the Analysis of Tablet Dissolution and Drug Release. Molecules, 25(21), 5006. [Link]
-
Kostova, B., et al. (2019). Raman, FT-IR, and DFT studies of 3,5-pyrazoledicarboxylic acid and its Ce(III) and Nd(III) complexes. ResearchGate. [Link]
Sources
- 1. spectroscopyonline.com [spectroscopyonline.com]
- 2. nuance.northwestern.edu [nuance.northwestern.edu]
- 3. mdpi.com [mdpi.com]
- 4. asianpubs.org [asianpubs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. An FT-IR spectroscopic study of the role of hydrogen bonding in the formation of liquid crystallinity for mixtures containing bipyridines and 4-pentoxybenzoic acid - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Hydrogen bonding in pyridine N-oxide/acid systems: proton transfer and fine details revealed by FTIR, NMR, and X-ray diffraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. abdn.elsevierpure.com [abdn.elsevierpure.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. drawellanalytical.com [drawellanalytical.com]
- 13. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. iosrjournals.org [iosrjournals.org]
- 18. researchgate.net [researchgate.net]
- 19. Spectroscopic characterization of dipicolinic acid and its photoproducts as thymine photosensitizers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Determination of dipicolinic acid in bacterial spores by derivative spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Strategic Use of 5-Fluoropyridine-2,3-dicarboxylic Acid in the Synthesis of Potent PIM-1 Kinase Inhibitors
For: Researchers, scientists, and drug development professionals.
Introduction: PIM-1 Kinase as a High-Value Oncologic Target
The Proviral Integration site for Moloney murine leukemia virus (PIM) kinases are a family of constitutively active serine/threonine kinases comprising three isoforms: PIM-1, PIM-2, and PIM-3.[1] Among these, PIM-1 is a well-validated proto-oncogene implicated in the progression of numerous hematological malignancies and solid tumors, including prostate cancer and lymphomas.[2] PIM-1 kinase plays a crucial role in regulating cell proliferation, apoptosis, and migration, making it an attractive target for therapeutic intervention.[2] The development of small-molecule inhibitors of PIM-1 has emerged as a promising strategy in cancer therapy.[1] Pyridine-based scaffolds have been extensively explored for PIM-1 inhibition due to their ability to form key interactions within the ATP-binding pocket of the kinase.[3][4]
This application note details a strategic approach to the synthesis of potent PIM-1 kinase inhibitors, utilizing 5-fluoropyridine-2,3-dicarboxylic acid as a key starting material. We will provide a comprehensive, step-by-step protocol for the synthesis of a representative pyrido[2,3-d]pyrimidine-2,4-dione inhibitor, discuss the rationale behind the synthetic strategy, and present structure-activity relationship (SAR) insights.
The Strategic Advantage of this compound
This compound is a versatile building block for the synthesis of PIM-1 inhibitors for several key reasons:
-
Pre-functionalized Scaffold: The dicarboxylic acid functionality provides two reactive handles for the construction of fused heterocyclic systems, such as the pyrido[2,3-d]pyrimidine core, which is a common feature in potent PIM-1 inhibitors.[1][5]
-
Fluorine Substitution: The presence of a fluorine atom at the 5-position can significantly enhance the binding affinity and metabolic stability of the final inhibitor. Fluorine's high electronegativity can modulate the electronic properties of the pyridine ring and lead to favorable interactions within the kinase's active site.[6]
-
Synthetic Versatility: The dicarboxylic acid can be readily converted to a cyclic anhydride, which serves as a highly reactive intermediate for subsequent reactions with nucleophiles like amines.[7]
Synthetic Workflow for a Pyrido[2,3-d]pyrimidine-2,4-dione PIM-1 Inhibitor
The following diagram illustrates the proposed synthetic pathway from this compound to a representative 6-fluoro-pyrido[2,3-d]pyrimidine-2,4-dione PIM-1 inhibitor.
Caption: Synthetic workflow for a PIM-1 inhibitor.
Detailed Experimental Protocols
Protocol 1: Synthesis of 5-Fluoropyridine-2,3-dicarboxylic Anhydride
This protocol describes the formation of the cyclic anhydride, a key reactive intermediate.
-
Reaction Setup: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 5.0 g (27.0 mmol) of this compound in 50 mL of acetic anhydride.
-
Reaction: Heat the mixture to reflux (approximately 140 °C) and maintain for 2 hours. The suspension should gradually dissolve to form a clear solution.
-
Work-up: Allow the reaction mixture to cool to room temperature. The product will precipitate out of the solution.
-
Purification: Collect the solid by vacuum filtration, wash with cold diethyl ether (2 x 20 mL), and dry under vacuum to afford 5-fluoropyridine-2,3-dicarboxylic anhydride as a white crystalline solid.
Protocol 2: Synthesis of a Representative N-Substituted-5-fluoropyridine-2,3-dicarboxamide
This protocol details the ring-opening of the anhydride with a primary amine to form the diamide precursor.
-
Reaction Setup: To a solution of 4.5 g (27.0 mmol) of 5-fluoropyridine-2,3-dicarboxylic anhydride in 50 mL of dry toluene in a 100 mL round-bottom flask, add a solution of the desired primary amine (e.g., 2-chloroaniline, 3.4 g, 27.0 mmol) in 20 mL of dry toluene dropwise at room temperature.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 110 °C) for 4 hours.
-
Work-up: Cool the reaction mixture to room temperature. The product will precipitate from the solution.
-
Purification: Collect the solid by vacuum filtration, wash with cold toluene (2 x 15 mL), and dry under vacuum. The crude product can be further purified by recrystallization from ethanol.
Protocol 3: Cyclization to 6-Fluoro-pyrido[2,3-d]pyrimidine-2,4-dione
This protocol describes the intramolecular cyclization to form the final pyridopyrimidine scaffold.
-
Reaction Setup: Place the dried N-substituted-5-fluoropyridine-2,3-dicarboxamide from the previous step into a round-bottom flask.
-
Reaction: Heat the solid under vacuum at a temperature just above its melting point until the evolution of water ceases. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Purification: The resulting solid is the crude 6-fluoro-pyrido[2,3-d]pyrimidine-2,4-dione. Purify the product by column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol gradient).
Structure-Activity Relationship (SAR) and Rationale
The pyrido[2,3-d]pyrimidine scaffold is a privileged structure in PIM-1 kinase inhibition.[1] The dione functionality can form crucial hydrogen bonds with the hinge region of the kinase active site. The substituent introduced via the primary amine in Protocol 2 can be varied to optimize potency and selectivity.
| Compound Class | Key Substituents | PIM-1 IC50 (nM) | Reference |
| Pyrido[2,3-d]pyrimidine | 4-((3-chlorophenyl)amino) | 11.4 | [1] |
| Pyrido[2,3-d]pyrimidine | 4-((4-methoxyphenyl)amino) | 17.2 | [1] |
| Pyridone | 4-(3,4-dimethoxyphenyl)-1-(2-ethylphenyl) | 50 | [8] |
| Pyridothienopyrimidinone | 2-(2-chlorophenyl)-2,3-dihydro | 1180 | [3] |
The fluorine atom at the 6-position of the final product is anticipated to enhance the inhibitor's properties. Fluorine can act as a hydrogen bond acceptor and its substitution can block potential sites of metabolism, thereby improving the pharmacokinetic profile of the compound.[6]
PIM-1 Signaling Pathway and Mechanism of Inhibition
PIM-1 kinase is a downstream effector of the JAK/STAT signaling pathway and contributes to cell survival by phosphorylating and inactivating pro-apoptotic proteins such as BAD. Small-molecule inhibitors of PIM-1 typically act as ATP-competitive inhibitors, binding to the ATP pocket of the kinase and preventing the phosphorylation of its downstream targets.
Caption: PIM-1 signaling and inhibition.
Conclusion
This compound is a highly valuable and strategic starting material for the synthesis of potent PIM-1 kinase inhibitors. Its pre-functionalized nature and the presence of a fluorine atom offer significant advantages in the design and development of novel anti-cancer therapeutics. The protocols and insights provided in this application note offer a solid foundation for researchers to explore this promising area of medicinal chemistry.
References
-
El-Sayed, N. A., et al. (2018). Synthesis of new pyridothienopyrimidinone derivatives as Pim-1 inhibitors. Bioorganic & Medicinal Chemistry, 26(19), 5294-5304. Available at: [Link]
-
Abdel-Maksoud, M. S., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances, 14(16), 11095-11108. Available at: [Link]
-
Abdel-Maksoud, M. S., et al. (2023). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. ACS Omega, 8(49), 46922-46933. Available at: [Link]
-
LookChem. (n.d.). This compound. Retrieved from [Link]
-
Chen, Y., et al. (2007). Identification and structure-activity relationships of substituted pyridones as inhibitors of Pim-1 kinase. Bioorganic & Medicinal Chemistry Letters, 17(6), 1679-1683. Available at: [Link]
-
Brault, L., et al. (2010). PIM serine/threonine kinases in pathogenesis and therapy of hematological malignancies and solid cancers. Haematologica, 95(6), 1004-1015. Available at: [Link]
-
Dalby, K. N., et al. (2014). Synthesis and Biological Evaluation of Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives as eEF-2K Inhibitors. Bioorganic & Medicinal Chemistry, 22(17), 4899-4909. Available at: [Link]
- Google Patents. (1993). Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride. US5204478A.
-
MDPI. (2021). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Molecules, 26(16), 4937. Available at: [Link]
-
Der Pharma Chemica. (2016). Design and synthesis of new pyrido[2,3-d]pyrimidine-1,4-dione derivatives as anti-inflammatory agents. Der Pharma Chemica, 8(1), 223-234. Available at: [Link]
-
ResearchGate. (2011). Synthesis of 2-amino-5-fluoropyridine. Retrieved from [Link]
-
ACS Omega. (2021). Direct Synthesis of Diamides from Dicarboxylic Acids with Amines Using Nb2O5 as a Lewis Acid Catalyst and Molecular Docking Studies as Anticancer Agents. ACS Omega, 6(38), 24751-24761. Available at: [Link]
-
ResearchGate. (2016). Synthesis of Pyrano[2,3‐d]pyrimidine‐2,4‐diones and Pyridino[2,3‐d]pyrimidine‐2,4,6,8‐tetraones: Evaluation Antitumor Activity. Retrieved from [Link]
- Google Patents. (1983). Synthesis of amides. US4379928A.
-
National Center for Biotechnology Information. (n.d.). Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science. Polymers (Basel), 13(11), 1772. Available at: [Link]
-
Frontiers. (2024). Molecular insights and inhibitory dynamics of flavonoids in targeting Pim-1 kinase for cancer therapy. Frontiers in Chemistry, 12, 1386561. Available at: [Link]
-
PubMed. (2024). Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation. Chemistry, 30(58), e202402330. Available at: [Link]
- Google Patents. (2013). Preparation method of fluoropyridine compounds. CN102898358A.
-
ResearchGate. (2024). Structure‐Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid‐β Aggregation. Retrieved from [Link]
-
ResearchGate. (2015). Quantitative Structure Activity Relationship and Molecular Docking of Pim-1 Kinase Inhibitors. Retrieved from [Link]
-
ACS Publications. (2021). Direct Synthesis of Enamides via Electrophilic Activation of Amides. Organic Letters, 23(14), 5564-5569. Available at: [Link]
Sources
- 1. Synthesis of novel bioactive pyrido[2,3- d ]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00902A [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of new pyridothienopyrimidinone derivatives as Pim-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis and Biological Evaluation of Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives as eEF-2K Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cas 1479-96-5,this compound | lookchem [lookchem.com]
- 8. Identification and structure-activity relationships of substituted pyridones as inhibitors of Pim-1 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Regioselective Fluorination of Pyridine Rings
Welcome to the Technical Support Center for the regioselective fluorination of pyridine rings. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The strategic introduction of fluorine into pyridine scaffolds can significantly enhance the pharmacological properties of molecules, but achieving precise regioselectivity remains a formidable challenge.[1][2][3][4] This resource aims to equip you with the knowledge to navigate these complexities and optimize your experimental outcomes.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems encountered during the regioselective fluorination of pyridines, offering explanations and actionable solutions based on established methodologies.
Issue 1: Poor or No Conversion in Direct C-H Fluorination with AgF₂
Question: I am attempting a direct C-H fluorination of my substituted pyridine using silver(II) fluoride (AgF₂), but I am observing very low yield or no product formation. What are the likely causes and how can I troubleshoot this?
Answer: Low conversion in AgF₂-mediated C-H fluorination is a common issue that can often be traced back to reagent quality, moisture, or substrate reactivity. Here’s a systematic approach to diagnosing and solving the problem:
-
Moisture Contamination: AgF₂ is extremely sensitive to moisture and will rapidly decompose.[5][6]
-
Causality: Water reacts with AgF₂, leading to the formation of silver oxides and hydrogen fluoride, which inactivates the reagent.
-
Solution:
-
Rigorous Drying of Glassware: Ensure all reaction flasks, stir bars, and syringes are oven-dried at >120 °C for several hours and cooled under an inert atmosphere (e.g., nitrogen or argon) or in a desiccator immediately before use.
-
Anhydrous Solvent: Use a freshly opened bottle of high-purity, anhydrous acetonitrile (MeCN) with a very low water content (<15 ppm is ideal).[5]
-
Reagent Handling: While a glovebox is not strictly necessary for achieving high yields, minimizing the exposure of AgF₂ to the atmosphere is critical.[5] Weigh the black, crystalline solid quickly and add it to the reaction vessel under a positive pressure of inert gas if possible.
-
Visual Inspection: If your AgF₂ has changed color from black to yellow or brown, it has likely decomposed and should be discarded.[6]
-
-
-
Substrate Reactivity: The electronic properties of your pyridine substrate play a crucial role.
-
Causality: Pyridines bearing multiple electron-withdrawing groups are less nucleophilic and react more slowly with the electrophilic fluorinating agent.[7][8]
-
Solution:
-
Extended Reaction Time: For less reactive substrates, increasing the reaction time from the typical 1 hour may be necessary.[9][10] Monitor the reaction progress by TLC or LC-MS.
-
Temperature Control: These reactions are typically run at ambient temperature (22-25 °C). A water bath can help maintain a consistent temperature.[5] Slight warming may be attempted, but monitor carefully for decomposition.
-
-
-
Incompatible Functional Groups: Certain functional groups on your pyridine ring will not tolerate the reaction conditions.
Issue 2: Lack of Regioselectivity in C-H Fluorination
Question: My C-H fluorination is working, but I'm getting a mixture of regioisomers. How can I improve the selectivity?
Answer: Regioselectivity in direct C-H fluorination is governed by the electronic and steric environment of the C-H bonds. While fluorination is strongly favored at the position(s) adjacent to the ring nitrogen (C2/C6), the substitution pattern of the pyridine is the ultimate determinant.
-
Understanding the Directing Effects:
-
C2/C6 Selectivity: The reaction mechanism, inspired by the classic Chichibabin amination, inherently favors functionalization at the electron-deficient positions alpha to the nitrogen.[9][10]
-
3-Substituted Pyridines:
-
3,5-Disubstituted Pyridines: Fluorination of unsymmetrically 3,5-disubstituted pyridines often results in poor site selectivity, yielding mixtures of the two possible C2/C6 isomers.[7] An exception is seen with benzyloxy substituents, which can direct the fluorination.
-
-
Strategies for Improving Selectivity:
-
Alternative Methods: If your substrate is inherently prone to giving mixtures via C-H fluorination, consider a different synthetic strategy. For instance, a nucleophilic aromatic substitution (SNAr) on a pre-functionalized pyridine may offer better regiocontrol.
-
Meta-Selective Fluorination: Achieving fluorination at the C3 or C5 positions (meta) is particularly challenging. Recent methods have emerged that utilize Zincke imine intermediates to achieve this transformation, which involves a ring-opening/ring-closing sequence.[1][11] This approach could be a viable alternative if meta-fluorination is desired.
-
Issue 3: Low Yield in Nucleophilic Aromatic Substitution (SNAr) Fluorination
Question: I am performing an SNAr reaction to introduce fluorine onto a pyridine ring (e.g., from a chloropyridine), but the yield is very low. How can I optimize this reaction?
Answer: SNAr reactions on pyridines are generally more facile than on benzene rings due to the electron-withdrawing nature of the nitrogen.[12] However, several factors can impede the reaction.
-
Insufficient Ring Activation:
-
Causality: The SNAr mechanism proceeds through a negatively charged Meisenheimer complex. The stability of this intermediate, and thus the reaction rate, is highly dependent on the position of the leaving group and the presence of other electron-withdrawing groups. The reaction is most favorable at the 2- and 4-positions, where the negative charge can be delocalized onto the nitrogen atom.[12] Reactions at the 3-position are significantly slower.
-
Solution:
-
Verify Position: Ensure your leaving group (e.g., Cl, NO₂) is at the C2 or C4 position.
-
Add Activating Groups: If synthetically feasible, adding another electron-withdrawing group to the ring can increase the reaction rate.
-
-
-
Fluoride Source and Reaction Conditions:
-
Causality: The choice of fluoride salt and the reaction conditions are critical for success. Traditional methods often require harsh conditions, such as high temperatures and expensive reagents like cesium fluoride (CsF).[13][14][15] The presence of water can also reduce the nucleophilicity of the fluoride ion.[16]
-
Solution:
-
Fluoride Source: While CsF is effective, a more cost-effective alternative is a combination of potassium fluoride (KF) and a phase-transfer catalyst like tetrabutylammonium chloride (Bu₄NCl).[13] Anhydrous tetramethylammonium fluoride (Me₄NF) has been shown to be highly effective, even at room temperature for activated substrates.[13][14]
-
Solvent: Use a polar aprotic solvent such as DMSO, DMF, or anhydrous acetonitrile to dissolve the reactants and stabilize the charged intermediate.[12]
-
Temperature: Many SNAr fluorinations require elevated temperatures (80-150 °C).[12] If the reaction is slow at a lower temperature, gradually increase it while monitoring for decomposition. Microwave irradiation can also be used to achieve higher temperatures and faster reaction rates.[12][17]
-
-
-
Steric Hindrance:
-
Causality: Bulky groups near the reaction site on either the pyridine ring or the nucleophile can sterically hinder the approach of the nucleophile.[12]
-
Solution: If possible, modify the substrate to reduce steric bulk or choose a less hindered starting material.
-
Experimental Protocol: General Procedure for SNAr Fluorination
-
To an oven-dried reaction vessel, add the chloropyridine substrate (1.0 equiv.), potassium fluoride (2.0-3.0 equiv.), and a phase-transfer catalyst (e.g., tetrabutylammonium chloride, 1.5 equiv.).
-
Add a polar aprotic solvent (e.g., DMSO or DMF) under an inert atmosphere.
-
Heat the reaction mixture to the desired temperature (e.g., 100-150 °C) and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, quench with water, and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Frequently Asked Questions (FAQs)
Q1: Why is achieving regioselective meta-fluorination (C3/C5) of pyridines so difficult?
A1: The inherent electronic properties of the pyridine ring make meta-functionalization challenging. The nitrogen atom withdraws electron density, making the C2, C4, and C6 positions electrophilic (and thus susceptible to nucleophilic attack) and the C3 and C5 positions relatively electron-rich, but not typically reactive enough for standard electrophilic aromatic substitution.[18] Most C-H functionalization methods favor the electronically distinct C2/C6 positions. To overcome this, strategies that temporarily alter the electronic nature of the ring, such as dearomatization or the formation of Zincke imine intermediates, have been developed to direct electrophiles to the meta position.[11][18][19]
Q2: I am working on a late-stage fluorination of a complex, drug-like molecule. Which method is most suitable?
A2: Late-stage fluorination requires methods with high functional group tolerance and mild reaction conditions.
-
For C2/C6 Fluorination: The direct C-H fluorination with AgF₂ is an excellent candidate. It proceeds at room temperature and is tolerant of many functional groups found in pharmaceuticals, provided acidic protons and easily oxidizable groups are protected.[7][8][9][10]
-
For C3/C5 Fluorination: If meta-fluorination is required, the Zincke imine methodology has been successfully applied to complex drug-like molecules.[1][11]
-
Transition-Metal-Catalyzed Methods: Palladium-catalyzed C-H fluorination can also be effective, though it may require specific directing groups on the substrate.[17][20][21] These methods are an active area of research and offer expanding possibilities.
Q3: Can I use electrophilic fluorinating agents like Selectfluor™ for the direct C-H fluorination of a simple pyridine?
A3: Generally, direct C-H fluorination of unactivated pyridines with common electrophilic N-F reagents like Selectfluor™ is challenging. The pyridine nitrogen can act as a nucleophile, leading to N-fluorination, or the electron-deficient ring can be unreactive toward the electrophilic fluorine source.[22] Successful applications of Selectfluor™ often require a pre-activated substrate, such as a dihydropyridine, or specific catalytic systems.[23][24][25] The AgF₂ method is often more reliable for direct C-H fluorination of the parent heterocycle.[9][10]
Q4: My fluorination reaction with an N-F reagent (like NFSI) is giving a difluorinated byproduct. How can I favor monofluorination?
A4: The formation of difluorinated products is a common issue when the monofluorinated product is still sufficiently reactive to undergo a second fluorination.[26]
-
Stoichiometry Control: Carefully control the stoichiometry of the fluorinating agent. Use no more than 1.0-1.1 equivalents.
-
Slow Addition: Add the fluorinating agent slowly to the reaction mixture to maintain a low instantaneous concentration.
-
Lower Temperature: Running the reaction at a lower temperature can increase selectivity for the monofluorinated product by favoring the kinetically controlled product.[26]
-
Monitor Closely: Stop the reaction as soon as the starting material is consumed to prevent over-reaction.
Data and Workflow Visualization
Table 1: Comparison of Common Fluorination Methods for Pyridines
| Method | Typical Position | Key Reagents | Advantages | Common Challenges |
| Direct C-H Fluorination | C2 / C6 | AgF₂ | High C2/C6 selectivity, mild conditions, good for late-stage functionalization.[7][9][10] | Moisture sensitive, limited to C2/C6, incompatible with certain functional groups.[6][7][8] |
| Nucleophilic Aromatic Substitution (SNAr) | C2 / C4 | KF, CsF, Me₄NF | Good for pre-functionalized pyridines, well-established mechanism.[12][13] | Requires leaving group at C2/C4, often needs high temperatures, sensitive to water.[12][16] |
| Zincke Imine Intermediate | C3 / C5 | Zincke salt, NFSI/Selectfluor | Enables challenging meta-fluorination, good for late-stage functionalization.[1][11] | Multi-step process (can be one-pot), substrate scope can be limited.[1] |
| Transition-Metal Catalysis | Varies (often directed) | Pd, Rh, etc. + F source | Can access various positions with directing groups, expanding scope.[17][20][27] | Catalyst/ligand screening often required, potential for side reactions.[21][28] |
Workflow Diagram: Selecting a Regioselective Fluorination Strategy
This diagram provides a decision-making framework for choosing an appropriate fluorination method based on the desired regiochemistry.
Caption: Decision tree for selecting a pyridine fluorination strategy.
References
-
Fier, P. S., & Hartwig, J. F. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 136(28), 10139–10147. [Link]
-
Fier, P. S., & Hartwig, J. F. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. PMC - NIH. [Link]
-
Hull, K. L., Anani, W. Q., & Sanford, M. S. (2014). Late-Stage Fluorination: From Fundamentals to Application. Organic Process Research & Development, 18(1), 132-144. [Link]
-
DiRocco, D. A., & Sanford, M. S. (2020). Development of SNAr Nucleophilic Fluorination: A Fruitful Academia-Industry Collaboration. Accounts of Chemical Research, 53(10), 2412–2424. [Link]
-
Semantic Scholar. (n.d.). A Convenient Late-Stage Fluorination of Pyridylic C-H Bonds with N-Fluorobenzenesulfonimide. Semantic Scholar. [Link]
-
DiRocco, D. A., & Sanford, M. S. (2020). Development of SNAr Nucleophilic Fluorination: A Fruitful Academia-Industry Collaboration. Accounts of Chemical Research, 53(10), 2412-2424. [Link]
-
Chen, S., Bergman, R. G., & Ellman, J. A. (2015). Facile Rh(III)-Catalyzed Synthesis of Fluorinated Pyridines. Organic Letters, 17(11), 2567–2569. [Link]
-
ResearchGate. (2025). ChemInform Abstract: Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. ResearchGate. [Link]
-
McNally, A., et al. (2025). 3-Selective Pyridine Fluorination via Zincke Imine Intermediates. Journal of the American Chemical Society. [Link]
-
Fier, P. S., & Hartwig, J. F. (2017). Site-Selective C-H Fluorination of Pyridines and Diazines with AgF2. Organic Syntheses, 94, 46-53. [Link]
-
University of Münster. (2024). New method for introducing fluorinated components into molecules. University of Münster News. [Link]
-
Chakraborty, S., & Biju, A. T. (2023). Directing Group-Free Regioselective meta-C-H Functionalization of Pyridines. Angewandte Chemie International Edition, 62(18), e202300049. [Link]
-
Sanford, M. S. (2020). Development of SNAr Nucleophilic Fluorination: A Fruitful Academia-Industry Collaboration. Accounts of Chemical Research. [Link]
-
ResearchGate. (2025). Electrophilic fluorination: the aminopyridine dilemma. ResearchGate. [Link]
-
ChemistryViews. (2019). Regioselective Monofluorination of Pyridone Derivatives. ChemistryViews. [Link]
-
Royal Society of Chemistry. (2025). Green Chemistry. RSC Publishing. [Link]
-
MDPI. (n.d.). Special Issue: Fluorine Chemistry. Molecules. [Link]
-
Liu, P., et al. (2015). Regioselective Fluorination of Imidazo[1,2-a]pyridines with Selectfluor in Aqueous Condition. The Journal of Organic Chemistry, 80(22), 11529–11534. [Link]
-
ResearchGate. (n.d.). Mechanism for regioselective fluorination of pyridine and diazine. ResearchGate. [Link]
-
MDPI. (n.d.). Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. Molecules. [Link]
-
Semantic Scholar. (n.d.). Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. Semantic Scholar. [Link]
-
Fier, P. S., & Hartwig, J. F. (2013). Selective C-H fluorination of pyridines and diazines inspired by a classic amination reaction. Science, 342(6161), 956-960. [Link]
-
National Institutes of Health. (n.d.). Recent advances in transition-metal-catalyzed incorporation of fluorine-containing groups. PMC - NIH. [Link]
-
National Institutes of Health. (n.d.). Catalysis for Fluorination and Trifluoromethylation. PMC - NIH. [Link]
-
Gouverneur, V. (n.d.). Transition metal catalysis and nucleophilic fluorination. Chemical Communications (RSC Publishing). [Link]
-
Priya, A., Kumar, N. M., & Nargund, S. L. (2025). Fluorine in drug discovery: Role, design and case studies. Pharmacy Journal. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Strategic Importance of Fluorinated Pyridine Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Macmillan Group. (n.d.). Transition Metals Mediated Fluorination of Arenes and Heteroarenes. Macmillan Group. [Link]
-
ResearchGate. (2025). ChemInform Abstract: Transition Metal Catalysis and Nucleophilic Fluorination. ResearchGate. [Link]
Sources
- 1. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 2. Regioselective Monofluorination of Pyridone Derivatives - ChemistryViews [chemistryviews.org]
- 3. pharmacyjournal.org [pharmacyjournal.org]
- 4. nbinno.com [nbinno.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. orgsyn.org [orgsyn.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Selective C-H fluorination of pyridines and diazines inspired by a classic amination reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Development of SNAr Nucleophilic Fluorination: A Fruitful Academia-Industry Collaboration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pubs.rsc.org [pubs.rsc.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Directing Group-Free Regioselective meta-C-H Functionalization of Pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. New method for introducing fluorinated components into molecules [uni-muenster.de]
- 20. Recent advances in transition-metal-catalyzed incorporation of fluorine-containing groups - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Catalysis for Fluorination and Trifluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Molecules | Special Issue : Fluorine Chemistry [mdpi.com]
- 24. pubs.acs.org [pubs.acs.org]
- 25. mdpi.com [mdpi.com]
- 26. pdf.benchchem.com [pdf.benchchem.com]
- 27. Facile Rh(III)-Catalyzed Synthesis of Fluorinated Pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Transition metal catalysis and nucleophilic fluorination - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Synthesis of 5-Fluoropyridine-2,3-dicarboxylic Acid
Welcome to the technical support center for the synthesis of 5-fluoropyridine-2,3-dicarboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important intermediate. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you optimize your synthesis, improve yields, and overcome common experimental hurdles.
Troubleshooting Guide: Enhancing Yield and Purity
This section addresses specific problems you may encounter during the synthesis of this compound, which is commonly prepared via the oxidation of 3-fluoroquinoline.
Question 1: My yield of this compound is consistently low. What are the most likely causes and how can I improve it?
Low yields can stem from several factors, from incomplete reactions to product degradation. Let's break down the common culprits and their solutions.
Possible Cause 1: Inefficient Oxidation
The core of this synthesis is the oxidative cleavage of the benzene ring of 3-fluoroquinoline. If the oxidant is not potent enough or the reaction conditions are suboptimal, you will be left with unreacted starting material and a low yield of the desired product.
-
Expert Insight: The choice of oxidizing agent is critical. While various methods exist for the oxidation of quinolines, the use of strong oxidants is necessary to achieve efficient conversion. A U.S. patent describes the synthesis of this compound from 3-fluoroquinoline using nascent or atomic oxygen, highlighting the need for a powerful oxidizing environment[1].
-
Recommended Action:
-
Oxidant Selection: Consider using a robust oxidation system. A common and effective method for the synthesis of pyridine-2,3-dicarboxylic acids is the use of sodium chlorate in the presence of a catalyst like cupric sulfate in an acidic medium[2].
-
Reaction Temperature: Ensure the reaction is conducted at an optimal temperature. For the oxidation of quinoline derivatives, temperatures around 100°C are often employed to drive the reaction to completion[2].
-
Reaction Time: Monitor the reaction progress using a suitable analytical technique (e.g., TLC, LC-MS). Insufficient reaction time will result in incomplete conversion. For similar oxidation reactions, a duration of 12 hours or more may be necessary[2].
-
Possible Cause 2: Side Reactions and Product Degradation
The pyridine ring, especially with an electron-withdrawing fluorine atom, can be susceptible to side reactions under harsh oxidative conditions. This can lead to the formation of byproducts and a reduction in the yield of the target molecule.
-
Expert Insight: Over-oxidation can lead to the degradation of the desired dicarboxylic acid. It is a delicate balance to ensure complete oxidation of the starting material without destroying the product.
-
Recommended Action:
-
Controlled Addition of Oxidant: Instead of adding the oxidant all at once, a slow, controlled addition can help to maintain a more consistent reaction temperature and minimize side reactions.
-
pH Control: The pH of the reaction medium can influence the stability of the product. The final product is typically precipitated by adjusting the pH to its isoelectric point.
-
Possible Cause 3: Inefficient Product Isolation and Purification
Even with a successful reaction, a significant portion of your product can be lost during the workup and purification stages.
-
Expert Insight: this compound is an amphoteric molecule, and its solubility is highly dependent on pH. Careful pH adjustment is crucial for efficient precipitation and isolation.
-
Recommended Action:
-
Optimized Precipitation: After the reaction, the product is often in a soluble salt form. To precipitate the dicarboxylic acid, carefully acidify the solution. The optimal pH for precipitation should be determined experimentally but is typically in the acidic range.
-
Purification Strategy: A common method for purifying pyridine dicarboxylic acids is through an acid-alkali refining process. This involves dissolving the crude product in a dilute base, treating it with activated carbon to remove colored impurities, filtering, and then re-precipitating the pure product by adding acid[3].
-
Experimental Workflow: Oxidation of 3-Fluoroquinoline
Caption: Logic diagram for troubleshooting low yield issues.
Summary of Optimized Reaction Conditions
| Parameter | Recommended Condition | Rationale |
| Starting Material | 3-Fluoroquinoline | Direct precursor to the target molecule. |
| Oxidizing System | Sodium Chlorate / Cupric Sulfate | A robust and effective system for the oxidation of quinolines.[2] |
| Reaction Temperature | ~100°C | Ensures a sufficient reaction rate for the oxidation.[2] |
| Reaction Time | 12-17 hours | Allows for the complete conversion of the starting material.[2] |
| Purification Method | Acid-Alkali Refining | Effective for removing colored impurities and isolating a pure product.[3] |
References
- U.S. Patent No. 3,027,380. (1962). Preparation of this compound.
- Oakes, V., & Rydon, H. N. (1956). 231. The preparation of some substituted pyridine-2: 3-dicarboxylic acids. Journal of the Chemical Society (Resumed), 4433-4438.
-
Synthesis of 2, 3-pyridine-dicarboxylic acid. (2010). ResearchGate. [Link]
-
LookChem. (n.d.). This compound. [Link]
-
How does Pyridine-2,3-dicarboxylic Acid react with halogens? (2025). Jinjing Chemical Blog. [Link]
- U.S. Patent No. 4,816,588A. (1989). Method for the preparation of pyridine-2,3-dicarboxylic acids.
- European Patent No. EP0232118A2. (1987). Process for the preparation of pyridine-2,3-dicarboxylic acid.
-
PubChem. (n.d.). 5-fluoropyridine-2-carboxylic Acid. [Link]
Sources
Technical Support Center: Purification of 5-Fluoropyridine-2,3-dicarboxylic Acid and its Esters
Welcome to the Technical Support Center for the purification of 5-fluoropyridine-2,3-dicarboxylic acid and its esters. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with these valuable fluorinated building blocks. The introduction of a fluorine atom onto the pyridine ring can significantly alter the physicochemical properties of the molecule, presenting unique challenges and considerations during purification.[1][2] This resource provides in-depth troubleshooting guides and frequently asked questions to help you navigate these challenges and achieve high purity for your compounds.
I. Purification of this compound
This section focuses on the purification of the diacid, a polar, amphoteric compound whose purification is often complicated by its solubility characteristics and potential for salt formation.
Troubleshooting Guide: this compound
Question 1: My isolated this compound is an off-white or yellowish solid. How can I decolorize it?
Answer: Discoloration in pyridine derivatives can arise from residual starting materials, byproducts from oxidation reactions (if synthesized via oxidation of a substituted fluoroquinoline), or degradation.[3]
-
Causality: The synthesis of pyridine-2,3-dicarboxylic acids can involve strong oxidizing agents, which may lead to colored impurities.[4] The amphoteric nature of the product can also make it prone to forming colored salts with trace metal impurities.
-
Troubleshooting Steps:
-
Activated Charcoal Treatment: Dissolve the crude diacid in a suitable hot solvent (e.g., a minimal amount of hot water or an alcohol/water mixture). Add a small amount of activated charcoal (typically 1-2% w/w) to the solution and continue to heat with stirring for 10-15 minutes. Perform a hot filtration through a pad of celite to remove the charcoal. Allow the filtrate to cool slowly for recrystallization. Caution: Using too much charcoal can lead to significant product loss due to adsorption.[5]
-
Recrystallization: A carefully chosen recrystallization solvent system is often sufficient to remove colored impurities. Refer to the recrystallization protocol below for solvent selection.
-
Question 2: I am struggling with recrystallizing this compound. What is a good solvent system, and what are the common pitfalls?
Answer: The high polarity and hydrogen bonding capabilities of the dicarboxylic acid make solvent selection crucial. The goal is to find a solvent in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below.[5]
-
Causality: this compound is a polar molecule with two carboxylic acid groups and a pyridine nitrogen, making it soluble in polar protic solvents. Its amphoteric nature means its solubility is highly pH-dependent.
-
Recommended Solvents & Protocols:
-
Protocol 1: Recrystallization from Aqueous Solvents
-
Dissolution: In a fume hood, dissolve the crude diacid in a minimal amount of hot deionized water. If solubility is low, a mixture of ethanol/water or acetic acid/water can be effective.[5]
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration.
-
Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
-
Troubleshooting Recrystallization:
-
Problem: The compound "oils out" instead of crystallizing.
-
Cause: The solution is supersaturated, or the cooling is too rapid.
-
Solution: Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. Seeding with a pure crystal can also induce proper crystallization.
-
-
Problem: Poor recovery of the product.
-
Cause: The compound is too soluble in the chosen solvent even at low temperatures, or too much solvent was used.
-
Solution: Try a more non-polar solvent system or a mixed-solvent system. For example, dissolve the compound in a good solvent (like hot ethanol) and slowly add a poor solvent (like hexane or toluene) until turbidity persists, then reheat to clarify and cool slowly.
-
-
-
Question 3: How do I effectively remove inorganic salts from my this compound?
Answer: Inorganic salts are a common impurity, often introduced during pH adjustment in the workup.
-
Causality: The synthesis often involves adjusting the pH of an aqueous solution to precipitate the diacid.[4] If the pH is not optimal, or if the washing is insufficient, inorganic salts can be trapped in the product.
-
Purification Strategy: pH-Controlled Precipitation & Washing
-
Dissolve the crude product in a dilute aqueous base (e.g., NaOH or KOH) to form the soluble disodium or dipotassium salt.
-
Filter the solution to remove any insoluble impurities.
-
Slowly add a mineral acid (e.g., HCl) with vigorous stirring to lower the pH. The isoelectric point for pyridine dicarboxylic acids is where they have minimum solubility. For pyridine-2,3-dicarboxylic acid, precipitation is often effective at a pH of around 1.8.[4]
-
Filter the precipitated diacid and wash thoroughly with cold deionized water to remove any remaining salts.
-
Dry the product thoroughly under vacuum.
Visualizing the Purification Workflow for the Diacid
Caption: Workflow for purification of the diacid via pH-controlled precipitation.
-
II. Purification of Esters of this compound
The ester derivatives of this compound are generally less polar than the diacid and are amenable to a wider range of purification techniques, particularly chromatography.
Troubleshooting Guide: Esters of this compound
Question 1: I am performing a flash column chromatography purification of my diethyl 5-fluoropyridine-2,3-dicarboxylate, but I am getting poor separation from a closely related impurity. What can I do?
Answer: Poor separation in flash chromatography is a common issue that can often be resolved by optimizing the mobile phase and stationary phase.
-
Causality: The polarity of the ester and the impurity may be very similar. The basicity of the pyridine nitrogen can also lead to peak tailing on silica gel, which reduces resolution.
-
Troubleshooting Steps:
-
Optimize the Mobile Phase:
-
Solvent System: A common mobile phase for compounds of this polarity is a mixture of a non-polar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate or diethyl ether).
-
Fine-Tuning Polarity: If separation is poor, try using a less polar "polar" solvent. For example, switching from ethyl acetate to a mixture of ethyl acetate and dichloromethane can sometimes improve resolution.
-
TLC Analysis: Before running a column, always optimize the solvent system using TLC. Aim for an Rf value of 0.2-0.3 for your target compound and the largest possible ΔRf between your compound and the impurity.
-
-
Address Peak Tailing:
-
Add a Basic Modifier: To mitigate the interaction of the basic pyridine nitrogen with acidic silanol groups on the silica surface, add a small amount of a basic modifier like triethylamine (TEA) or pyridine (~0.1-1%) to your mobile phase. This will often result in sharper peaks and better separation.
-
-
Consider an Alternative Stationary Phase:
-
If optimizing the mobile phase on silica gel is unsuccessful, consider using a different stationary phase. Alumina (neutral or basic) can be a good alternative for basic compounds. Reverse-phase (C18) chromatography is also an option, particularly for more polar esters.
-
-
Question 2: After my column chromatography, my product is still contaminated with the monoester. How can I remove this?
Answer: The presence of the monoester indicates incomplete esterification or partial hydrolysis during workup.
-
Causality: The monoester is significantly more polar than the diester due to the free carboxylic acid group. This difference in polarity can be exploited for separation.
-
Purification Strategies:
-
Acid-Base Extraction:
-
Dissolve the crude mixture in an organic solvent like ethyl acetate or dichloromethane.
-
Wash the organic solution with a mild aqueous base, such as a saturated sodium bicarbonate solution. The acidic monoester will be deprotonated and extracted into the aqueous layer, while the neutral diester remains in the organic layer.
-
Separate the layers, and then wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate to obtain the pure diester.
-
-
Chromatography with an Acidic Modifier:
-
If you prefer to use chromatography, adding a small amount of acetic acid or formic acid (~0.5-1%) to the mobile phase can help to suppress the ionization of the monoester's carboxylic acid group, leading to more consistent elution and potentially better separation from the diester.
-
-
Question 3: My ester product is unstable and appears to be hydrolyzing back to the dicarboxylic acid during purification. How can I prevent this?
Answer: Esters can be sensitive to both acidic and basic conditions, especially in the presence of water.
-
Causality: The presence of residual acid or base from the reaction, coupled with water introduced during the workup, can catalyze the hydrolysis of the ester groups.
-
Preventative Measures:
-
Anhydrous Workup: To the extent possible, perform the workup under anhydrous conditions. Use anhydrous solvents and drying agents.
-
Neutralize Carefully: When neutralizing the reaction mixture, do so at low temperatures (e.g., in an ice bath) and avoid overshooting the neutral pH.
-
Prompt Extraction: After neutralization, promptly extract the product into an organic solvent to minimize its contact time with the aqueous phase.
-
Avoid Protic Solvents in Chromatography if Possible: While not always feasible, using aprotic solvents for chromatography can reduce the risk of on-column hydrolysis.
Decision Tree for Ester Purification
Caption: Decision-making workflow for the purification of esters.
-
III. Frequently Asked Questions (FAQs)
Q1: What are the expected pKa values for this compound?
Q2: How does the fluorine atom affect the choice of purification strategy?
A2: The fluorine atom has several effects:
-
Increased Acidity: As mentioned, it makes the carboxylic acid groups more acidic, which can be a factor in pH-controlled precipitation.
-
Altered Polarity and Solubility: Fluorination can alter the molecule's polarity and solubility profile, which may require adjustments to recrystallization or chromatography solvent systems compared to the non-fluorinated analog.
-
Potential for Hydrodefluorination: While generally stable, under certain harsh conditions (e.g., some catalytic hydrogenations), there is a risk of hydrodefluorination, where the fluorine atom is replaced by hydrogen.[8][9] This is something to be mindful of if considering reductive purification steps.
Q3: What are the typical impurities I might encounter in the synthesis of this compound?
A3: The impurities will depend on the synthetic route. If prepared by oxidation of a substituted 3-fluoroquinoline, you may have:
-
Unreacted starting material.
-
Partially oxidized intermediates.
-
Byproducts from over-oxidation or side reactions. If prepared from hydrolysis of the corresponding diester, you may have:
-
Unreacted diester.
-
The monoester intermediate.
Q4: How should I store purified this compound and its esters?
A4:
-
Diacid: It should be stored in a tightly sealed container in a cool, dry place, away from strong bases and moisture.[6]
-
Esters: Esters should also be stored in a cool, dry place in a well-sealed container. They are generally less hygroscopic than the diacid but should be protected from moisture to prevent hydrolysis.
IV. Summary of Physicochemical Properties
| Property | This compound | Diethyl 5-Fluoropyridine-2,3-dicarboxylate (Estimated) |
| Molecular Formula | C₇H₄FNO₄ | C₁₁H₁₂FNO₄ |
| Molecular Weight | 185.11 g/mol [10] | 241.21 g/mol |
| Appearance | White to off-white solid | Colorless to pale yellow oil or low-melting solid |
| Solubility | Soluble in polar protic solvents, aqueous base. | Soluble in common organic solvents (EtOAc, DCM, Ether). |
| pKa (estimated) | ~2.5 - 3.0 | N/A (non-acidic) |
V. References
-
Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation - PMC - NIH. Available at: [Link]
-
Cas 1479-96-5, this compound - LookChem. Available at: [Link]
-
Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation | ACS Catalysis. Available at: [Link]
-
Troubleshooting Flash Column Chromatography - Department of Chemistry : University of Rochester. Available at: [Link]
-
5-fluoropyridine-2-carboxylic Acid | C6H4FNO2 | CID 2762876 - PubChem. Available at: [Link]
-
Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine - MDPI. Available at: [Link]
-
One step radiosynthesis of 6-[(18)F]fluoronicotinic acid 2,3,5,6-tetrafluorophenyl ester ([(18)F]F-Py-TFP): a new prosthetic group for efficient labeling of biomolecules with fluorine-18 - PubMed. Available at: [Link]
-
US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents. Available at:
-
US4816588A - Method for the preparation of pyridine-2,3-dicarboxylic acids - Google Patents. Available at:
-
The preparation of 5-fluoronicotinic acid and 5-fluoronicotinamide - PubMed. Available at: [Link]
-
CN100355732C - Preparation of 2-Cl-5-F-nicotinate and nicotonic acid - Google Patents. Available at:
-
Chemistry in a Bottle: Ester Formation in Acidified Mobile-Phase Solvents. Available at: [Link]
-
The Dark Side of Fluorine | ACS Medicinal Chemistry Letters. Available at: [Link]
-
2,3-Pyridine dicarboxylic acid Safety Data Sheet Jubilant Ingrevia Limited. Available at: [Link]
-
Optimization of the Selective Monohydrolysis of Diethyl 4-Aryl-4H-pyran-3,5-dicarboxylates. Available at: [Link]
-
How to purify Nicotinic acid derivatives from the reaction mixture? - ResearchGate. Available at: [Link]
-
Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) - Chair of Analytical Chemistry. Available at: [Link]
-
2-Fluoropyridine | C5H4FN | CID 9746 - PubChem. Available at: [Link]
-
EP0564083A1 - Conversion of pyridine-2,3-dicarboxylic acid esters to their cyclic anhydrides - Google Patents. Available at:
Sources
- 1. Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. US4816588A - Method for the preparation of pyridine-2,3-dicarboxylic acids - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 5-Fluoropyridine-2-Carboxylic Acid Supplier & Manufacturer in China | CAS 403-37-4 | High Purity Chemical | Specifications, SDS, Price [pipzine-chem.com]
- 7. jubilantingrevia.com [jubilantingrevia.com]
- 8. Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. lookchem.com [lookchem.com]
Technical Support Center: Synthesis of Fluorinated Pyridine Compounds
Welcome to the Technical Support Center for the synthesis of fluorinated pyridine compounds. This resource is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of pyridine fluorination. The introduction of fluorine into pyridine scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and biological properties.[1][2] However, these synthetic routes are often accompanied by challenging side reactions. This guide provides practical, experience-driven advice to help you overcome these hurdles and achieve your synthetic goals.
Troubleshooting Guide: Common Side Reactions & Solutions
This section addresses specific issues you may encounter during the synthesis of fluorinated pyridines, categorized by the type of side reaction.
Issue 1: Defluorination of the Product or Starting Material
Question: I'm observing significant defluorination of my fluorinated pyridine, leading to a mixture of fluorinated and non-fluorinated products. What are the likely causes and how can I prevent this?
Answer:
Defluorination is a common and frustrating side reaction that can occur under various conditions, particularly during nucleophilic aromatic substitution (SNAr) reactions or subsequent manipulations of the fluorinated pyridine.[3] The strong electron-withdrawing nature of the fluorine atom and the pyridine ring itself makes the molecule susceptible to nucleophilic attack, which can sometimes lead to the displacement of the fluoride ion.[3]
Potential Causes & Solutions:
-
Harsh Reaction Conditions: High temperatures and the use of strong bases can promote defluorination.
-
Solution: Gradually decrease the reaction temperature and consider using a milder base. For instance, if you are using sodium hydride (NaH), you could try potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). Monitor the reaction progress closely to avoid prolonged reaction times at elevated temperatures.[4]
-
-
Nucleophile-Induced Defluorination: Certain nucleophiles, especially primary and secondary amines, can act as a source of protons or directly attack the fluorine-bearing carbon, leading to defluorination, particularly when harsh conditions are employed.[3]
-
Solution: Optimize the stoichiometry of your nucleophile. Use a minimal excess to ensure complete conversion of the starting material without promoting side reactions. If possible, consider using a less basic or more sterically hindered nucleophile to reduce the likelihood of defluorination.
-
-
Catalytic Hydrogenation: During the reduction of other functional groups in the molecule, such as a nitro group or the pyridine ring itself (to a piperidine), catalytic hydrogenation can lead to hydrodefluorination.
-
Solution: Careful selection of the catalyst and reaction conditions is crucial. For the hydrogenation of fluorinated pyridines to piperidines, a combination of Pd(OH)₂ on carbon with aqueous HCl in methanol has been shown to suppress hydrodefluorination.[5][6] The acidic conditions protonate the pyridine ring, which helps to minimize this side reaction.[5][6]
-
Troubleshooting Workflow for Defluorination:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Moisture Sensitivity in Fluorination Reactions with Silver(II) Fluoride (AgF2)
Welcome to the Technical Support Center for fluorination reactions utilizing Silver(II) Fluoride (AgF2). This guide is designed for researchers, scientists, and drug development professionals who are navigating the challenges associated with this powerful but highly moisture-sensitive reagent. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure the success and safety of your experiments.
Introduction: The Power and Pitfalls of AgF2
Silver(II) fluoride is a potent fluorinating agent, valued for its ability to facilitate direct C-H fluorination under relatively mild conditions, a significant advantage in late-stage functionalization of complex molecules.[1][2] However, its high reactivity is intrinsically linked to its instability, particularly its extreme sensitivity to moisture. AgF2 reacts violently with water, decomposing into silver oxides, hydrogen fluoride (HF), and oxygen gas.[3][4][5] This reactivity not only consumes the reagent but can also lead to inconsistent reaction outcomes, low yields, and the formation of undesirable byproducts.
The key to successful fluorination with AgF2 lies in the rigorous exclusion of water from the reaction system. This guide provides a comprehensive framework for achieving and maintaining the necessary anhydrous conditions.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your fluorination experiments with AgF2, presented in a question-and-answer format to help you quickly identify and resolve issues.
Question 1: My fluorination reaction is not working, or the yield is significantly lower than expected. What are the likely causes?
Answer:
Low or no yield in an AgF2-mediated fluorination is almost always attributable to the presence of moisture. Here is a systematic approach to diagnosing the source of the contamination.
Troubleshooting Decision Tree:
Caption: Troubleshooting decision tree for low-yield AgF2 fluorination reactions.
In-depth Causality:
-
Solvent Purity: Commercially available "anhydrous" solvents may still contain unacceptable levels of water for AgF2 reactions.[6] It is imperative to either use freshly purified solvents or to verify the water content using Karl Fischer titration, aiming for levels below 50 ppm.[7] Acetonitrile, a common solvent for these reactions, is particularly hygroscopic and requires careful drying.[8]
-
Reagent Integrity: AgF2 is a black or dark brown crystalline solid. If it has been exposed to moisture, it will discolor to a yellow/brown solid.[1] This discolored reagent is no longer active and should be discarded safely.[1][2] When in doubt, performing a small-scale control reaction with a new bottle of AgF2 can quickly determine if your reagent has been compromised.
-
Glassware and Headspace: Water can adsorb to the surface of glassware. Therefore, all glassware must be rigorously dried in an oven and cooled under a stream of inert gas or in a desiccator immediately before use. The atmosphere within the reaction vessel (headspace) must be thoroughly purged with an inert gas like argon or nitrogen to remove any residual moisture.
Question 2: I observe gas evolution and a color change in my AgF2 reagent upon exposure to air. Is this normal?
Answer:
Yes, this is a visual confirmation of the high reactivity and moisture sensitivity of AgF2. The reagent is known to gently fume in moist air.[1][2] This is due to its reaction with atmospheric water, which leads to its decomposition.
It is crucial to minimize the reagent's exposure to the atmosphere. Weighing should be done quickly, and the container should be sealed and returned to a desiccator or inert environment immediately.[1][2]
Question 3: My reaction starts, but then appears to stall. What could be happening?
Answer:
This scenario often points to a slow ingress of moisture into the reaction vessel over time. While your initial setup may have been anhydrous, a small leak in your system can introduce enough moisture to quench the reaction.
Troubleshooting Steps:
-
Check all seals and connections: Ensure that all septa, ground glass joints, and tubing connections are secure and well-greased (if applicable).
-
Maintain positive inert gas pressure: A constant, gentle outflow of inert gas through a bubbler is essential to prevent air and moisture from entering the system.
-
Syringe and Cannula Technique: When adding reagents or taking samples, always use proper inert atmosphere techniques, such as flushing the syringe with inert gas before drawing up the liquid.[9]
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for drying solvents for AgF2 reactions?
A1: The choice of drying method depends on the solvent and the required level of dryness. For AgF2 reactions, achieving a water content of <50 ppm is critical.
| Solvent | Recommended Drying Method(s) | Notes |
| Acetonitrile (MeCN) | Distillation from CaH₂ or P₂O₅. Passing through activated alumina or 3Å molecular sieves.[8] | Highly hygroscopic. P₂O₅ is very effective but can be difficult to handle.[8] |
| Tetrahydrofuran (THF) | Distillation from sodium/benzophenone ketyl radical. Passing through activated alumina.[8][10] | The deep blue/purple color of the benzophenone ketyl radical provides a visual indicator of anhydrous conditions. |
| Dichloromethane (DCM) | Distillation from CaH₂.[8] | Relatively easy to dry due to lower hygroscopicity.[8] |
For a detailed procedure on solvent drying, please refer to Protocol 1 .
Q2: How should I properly store and handle AgF2?
A2: AgF2 is a strong oxidizing agent that is sensitive to light and moisture.[3][11]
-
Storage: Store AgF2 in a cool, dry, dark place, inside a tightly sealed container made of a non-reactive material like Teflon or passivated metal.[3][5] The container should be placed inside a desiccator or, for maximum protection, within an inert atmosphere glovebox.[1]
-
Handling: All manipulations of AgF2 should be carried out under an inert atmosphere (argon or nitrogen) whenever possible.[12][13] If handling in the open air is unavoidable, it must be done as quickly as possible to minimize exposure to humidity.[1][2] Always wear appropriate personal protective equipment (PPE), including safety glasses, a face shield, and chemical-resistant gloves.[14][15]
Q3: Is an inert atmosphere always necessary for AgF2 reactions?
A3: While AgF2 is highly sensitive to moisture, some studies have shown that it is not particularly sensitive to oxygen.[1][2] However, an inert atmosphere is the most effective way to exclude ambient moisture.[16] Therefore, using standard inert atmosphere techniques (e.g., a Schlenk line or glovebox) is strongly recommended as best practice to ensure reproducibility and high yields.[17]
Q4: How do I safely quench an AgF2 reaction and work it up?
A4: Quenching must be done carefully, as unreacted AgF2 can react violently with water. A common work-up procedure involves filtering the reaction mixture to remove insoluble silver salts (AgF and unreacted AgF2).[1][2]
A general procedure is as follows:
-
Dilute the reaction mixture with a less polar, water-immiscible solvent like methyl tert-butyl ether (MTBE).[1]
-
Filter the mixture through a pad of Celite® or a similar filter aid to remove the solid silver salts.
-
The filtrate can then be carefully washed with aqueous solutions (e.g., 1M HCl, saturated NaCl) to remove any remaining inorganic byproducts.[1]
For a detailed and safe quenching protocol, see Protocol 3 .
Experimental Protocols
Protocol 1: General Procedure for Solvent Drying
This protocol describes the distillation of a solvent from a chemical drying agent, a highly effective method for achieving low water content.
Workflow for Solvent Drying:
Caption: General workflow for drying solvents by distillation.
Step-by-Step Methodology:
-
Glassware Preparation: Meticulously dry all components of the distillation apparatus in an oven at >120°C for at least 4 hours. Assemble the apparatus while still hot and immediately place it under vacuum, then backfill with a dry, inert gas (argon or nitrogen).
-
Adding Reagents: To the round-bottom flask, add the appropriate drying agent (e.g., calcium hydride for acetonitrile). Introduce the solvent via cannula transfer from a sure-seal bottle.
-
Reflux: Heat the mixture to a gentle reflux under a positive pressure of inert gas. Allow it to reflux for at least 4 hours, or overnight for best results.
-
Distillation: Collect the distilled solvent in a flame-dried receiving flask. The receiving flask should be equipped with a septum or stopcock to maintain an inert atmosphere.
-
Storage: The freshly dried solvent should be used immediately or stored in a tightly sealed flask over activated 3Å or 4Å molecular sieves.
Protocol 2: Setting Up a Moisture-Sensitive Reaction with AgF2
This protocol outlines the setup for a typical fluorination reaction using a Schlenk line to maintain an inert atmosphere.
Step-by-Step Methodology:
-
Glassware and Reagent Preparation:
-
Oven-dry a round-bottom flask equipped with a magnetic stir bar.[2]
-
While hot, fold a rubber septum over the joint and clamp the flask to the Schlenk line.
-
Evacuate and backfill the flask with inert gas three times to ensure a completely inert atmosphere. Allow the flask to cool to room temperature.
-
Dry your substrate over a suitable desiccant (e.g., 3Å molecular sieves) for at least 24 hours before use.[1]
-
-
Solvent and Substrate Addition:
-
Add the anhydrous solvent (e.g., acetonitrile, water content < 50 ppm) to the reaction flask via a dry syringe or cannula.[2]
-
Add the substrate via a dry syringe (if liquid) or as a solid under a positive flow of inert gas.
-
-
AgF2 Addition:
-
Quickly weigh the required amount of AgF2 into a small vial.[2]
-
Briefly remove the septum from the reaction flask and add the AgF2 in one portion against a strong counterflow of inert gas.
-
Immediately reseal the flask.
-
-
Reaction:
-
Stir the reaction mixture at the desired temperature. The reaction progress can be monitored by TLC or LC-MS.
-
Protocol 3: Safe Quenching and Work-up Procedure
This protocol details a safe and effective method for quenching the reaction and beginning the purification process.
Step-by-Step Methodology:
-
Cooling and Dilution: Once the reaction is complete, cool the flask to room temperature in an ice bath. Dilute the reaction mixture with a solvent such as MTBE.[1]
-
Filtration of Silver Salts:
-
Prepare a filtration funnel (e.g., a Büchner or fritted glass funnel) with a pad of Celite® (approximately 1-2 cm thick).
-
Wet the Celite® pad with the same solvent used for dilution (MTBE).
-
Carefully pour the reaction mixture through the Celite® pad to filter out the insoluble silver salts.
-
Rinse the reaction flask and the filter cake with additional portions of the solvent to ensure complete transfer of the product.[1]
-
-
Aqueous Wash:
-
Transfer the filtrate to a separatory funnel.
-
Perform aqueous washes as required by the specific reaction protocol. A common sequence is to wash with 1M HCl, followed by saturated aqueous NaCl (brine).[1]
-
-
Drying and Concentration:
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product, which can then be purified by chromatography.[1]
-
References
-
Fier, P. S., & Hartwig, J. F. (2017). Site-Selective C-H Fluorination of Pyridines and Diazines with AgF2. Organic Syntheses, 94, 46-53. [Link]
-
Wikipedia. (n.d.). Silver(II) fluoride. [Link]
-
National Center for Biotechnology Information. (n.d.). Silver fluoride (AgF2). PubChem. [Link]
-
ChemBK. (2024). agf2. [Link]
-
chemeurope.com. (n.d.). Silver(II) fluoride. [Link]
-
Molecular Inorganic Chemistry. (2008). Working with air and moisture sensitive compounds. [Link]
-
The Schlenk Line Survival Guide. (n.d.). Drying Solvents. [Link]
-
Fier, P. S., & Hartwig, J. F. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 136(28), 10139–10147. [Link]
-
Grochala, W. (2008). Probing the Reactivity of the Potent AgF2 Oxidizer. Part 2: Inorganic Compounds. Zeitschrift für anorganische und allgemeine Chemie, 634(15), 2608-2613. [Link]
-
askIITians. (2014). The compound AgF2 is unstable compound. However, if formed, the compo. [Link]
-
Sciencemadness Wiki. (2023). Drying solvents. [Link]
-
Burfield, D. R., Lee, K. H., & Smithers, R. H. (1977). Desiccant Efficiency in Solvent Drying. A Reappraisal by Application of a Novel Method for Solvent Water Assay. The Journal of Organic Chemistry, 42(18), 3060-3065. [Link]
-
Fier, P. S., & Hartwig, J. F. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. PMC, 4183029. [Link]
-
Organic Syntheses Procedure. (n.d.). Site-Selective C-H Fluorination of Pyridines and Diazines with AgF2. [Link]
-
Grochala, W. (2008). Probing the Reactivity of the Potent AgF2 Oxidizer. Part 1: Organic Compounds. Collection of Czechoslovak Chemical Communications, 73(12), 1729-1746. [Link]
-
Quora. (2018). The compound silver fluoride (AgF2) is an unstable compound, however, if formed, the compound acts as a very strong oxidizing agent. Why? [Link]
-
Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - Silver(II) fluoride. [Link]
-
ChemRxiv. (2025). A General Radical Fluorination Platform for Organofluorine Synthesis. [Link]
-
Elevate Oral Care. (n.d.). Advantage Arrest Silver Diamine Fluoride 38% Safety Data Sheet. [Link]
-
Elevate Oral Care. (2021). Advantage Arrest Silver Diamine Fluoride 38% GEL Safety Data Sheet. [Link]
-
MY Polymers. (n.d.). Inert Atmosphere Guide. [Link]
-
Chemistry Stack Exchange. (2017). How does the use of inert gas in fluorination of saturated aliphatic hydrocarbons make it less violent? [Link]
-
Research Square. (2025). Harnessing the Radical Reactivity of Silver(II) Fluoride for Organofluorine Synthesis. [Link]
-
National Institutes of Health. (n.d.). Harnessing the Radical Reactivity of Silver(II) Fluoride for Organofluorine Synthesis. [Link]
-
Green Chemistry. (2012). Recent advances in green fluorine chemistry. 14(9), 2413-2421. [Link]
-
Chemistry LibreTexts. (2022). 1.3C: Transferring Methods - Inert Atmospheric Methods. [Link]
-
ResearchGate. (n.d.). AgF 2 structure. We show (a) α-AgF 2 , (b) an hypotetical flat... [Link]
-
Green Chemistry (RSC Publishing). (n.d.). Solid-state aromatic nucleophilic fluorination: a rapid, practical, and environmentally friendly route to N-heteroaryl fluorides. [Link]
-
Fluor Technik System. (n.d.). Gas-phase fluorination systems. [Link]
Sources
- 1. orgsyn.org [orgsyn.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Silver(II) fluoride - Wikipedia [en.wikipedia.org]
- 4. Silver fluoride (AgF2) | AgF2 | CID 82221 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Silver(II)_fluoride [chemeurope.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 11. chembk.com [chembk.com]
- 12. beta.chem.uw.edu.pl [beta.chem.uw.edu.pl]
- 13. beta.chem.uw.edu.pl [beta.chem.uw.edu.pl]
- 14. cdhfinechemical.com [cdhfinechemical.com]
- 15. assets.thermofisher.com [assets.thermofisher.com]
- 16. mypolymers.com [mypolymers.com]
- 17. molan.wdfiles.com [molan.wdfiles.com]
Technical Support Center: Overcoming Solubility Challenges of Pyridinedicarboxylic Acids in Reactions
Welcome to the technical support center for handling pyridinedicarboxylic acids. As a Senior Application Scientist, I understand that while these compounds are invaluable building blocks for pharmaceuticals, polymers, and metal-organic frameworks (MOFs), their notoriously poor solubility can bring promising research to a standstill.[1] This guide is designed to provide you with not just solutions, but a fundamental understanding of why these solubility issues occur and how to systematically overcome them.
Section 1: Understanding the Root Cause: Why Are Pyridinedicarboxylic Acids Poorly Soluble?
The challenge with pyridinedicarboxylic acids stems from a powerful combination of intermolecular forces. Their structure contains:
-
A rigid pyridine ring.
-
Two carboxylic acid groups, which are excellent hydrogen bond donors and acceptors.
This combination leads to a highly ordered, stable crystal lattice structure dominated by extensive hydrogen bonding. A significant amount of energy is required to break down this lattice and solvate the individual molecules, resulting in low solubility in many common organic solvents. The specific isomer of the acid also plays a crucial role, as the positions of the carboxyl groups dictate the potential for both intra- and intermolecular hydrogen bonding, affecting the crystal packing and overall solubility.[2]
Caption: Intermolecular forces contributing to the low solubility of Pyridinedicarboxylic Acids (PDCA).
Section 2: Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments. The solutions are presented in a logical, step-by-step manner, explaining the causality behind each choice.
Q1: My pyridinedicarboxylic acid (PDCA) won't dissolve in my chosen reaction solvent. What are my immediate options?
This is the most common issue. Your immediate goal is to find a way to disrupt the strong intermolecular forces of the PDCA solid.
Root Cause Analysis: The polarity and hydrogen bonding capability of your solvent are likely mismatched with the PDCA. Non-polar solvents like hexane or toluene and even moderately polar solvents like diethyl ether are generally poor choices.[3]
Solutions Ranked by Simplicity:
-
Change to a More Polar Solvent: Switch to a polar aprotic solvent like DMSO, DMF, or DMAc, which are excellent at disrupting hydrogen bonds. Polar protic solvents like methanol or ethanol can also be effective, though solubility may be more moderate.[3][4][5]
-
Increase the Temperature: Heating the mixture provides the energy needed to break the crystal lattice bonds. Many PDCAs show a significant increase in solubility with temperature.[3][6]
-
Protocol: Add your PDCA and solvent to the flask. With stirring, gradually increase the temperature until the solid dissolves. Ensure your reaction temperature is compatible with all reagents.
-
-
Adjust the pH (in situ Salt Formation): This is a highly effective chemical approach. By adding a base, you deprotonate the carboxylic acid groups to form a pyridinedicarboxylate salt. This salt is ionic and often dramatically more soluble in polar solvents, especially water.[3][7]
-
Causality: The conversion of the neutral R-COOH group to the charged R-COO⁻ anion drastically increases polarity and the potential for strong ion-dipole interactions with polar solvents, overwhelming the original crystal lattice energy.
-
Protocol:
-
Suspend the PDCA in your polar solvent (e.g., water, ethanol, DMF).
-
While stirring, add a suitable base (e.g., triethylamine, potassium carbonate, sodium hydroxide) dropwise or portion-wise.
-
Continue adding the base until the solid PDCA dissolves completely. You have now formed the soluble salt in situ.
-
Proceed with the addition of your other reagents.
-
-
Data Snapshot: Solubility of 2,6-Pyridinedicarboxylic Acid (PDCA)
| Solvent | Temperature (K) | Molar Fraction Solubility (10³x) |
| Methanol | 288.15 | 3.51 |
| Methanol | 318.15 | 10.53 |
| Ethanol | 288.15 | 1.15 |
| Ethanol | 318.15 | 3.68 |
| Tetrahydrofuran (THF) | 288.15 | 0.17 |
| Tetrahydrofuran (THF) | 318.15 | 0.53 |
| Acetonitrile | 288.15 | 0.14 |
| Acetonitrile | 318.15 | 0.40 |
| (Data synthesized from Zhang, Y. et al., J. Chem. Eng. Data, 2021)[4][5] |
This table clearly shows that solubility is poor in less polar solvents like THF and acetonitrile but increases significantly in more polar alcohols and with rising temperature.[4][5]
Q2: My reaction is biphasic (e.g., aqueous/organic) and proceeds very slowly. How can I accelerate it without finding a common solvent?
This classic problem occurs when one reactant is in an aqueous phase (like a PDCA salt) and the other is in an organic phase. The reaction is limited to the slow diffusion at the interface.
Solution: Phase-Transfer Catalysis (PTC)
PTC is a powerful technique that uses a catalyst to transport a reactant from one phase to another where the reaction can occur.[8][9] For PDCAs, a phase-transfer catalyst can transport the deprotonated dicarboxylate anion from the aqueous phase into the bulk organic phase.
Causality: A typical PTC, like a quaternary ammonium salt (Q⁺X⁻), has a charged, hydrophilic "head" (the Q⁺) and large, lipophilic "tails" (the alkyl groups). The Q⁺ exchanges its anion (X⁻) for the pyridinedicarboxylate anion (PDCA²⁻) at the interface. The new salt [Q⁺]₂[PDCA²⁻] is now sufficiently lipophilic to dissolve in the organic phase, where it can react with your other reagent.
Caption: Mechanism of Phase-Transfer Catalysis for a PDCA reaction.
Protocol for a Typical PTC Reaction:
-
Dissolve the PDCA in water with a stoichiometric amount of a base (e.g., 2 equivalents of NaOH).
-
In a separate reaction vessel, dissolve your organic-soluble reactant in a non-polar solvent (e.g., toluene, dichloromethane).
-
Add the phase-transfer catalyst (e.g., tetrabutylammonium bromide, Aliquat 336; 1-10 mol%) to the organic phase.
-
Combine the two phases and stir vigorously to maximize the interfacial area.
-
Monitor the reaction by TLC or LC-MS. The reaction should proceed much faster than the uncatalyzed biphasic system.
Q3: I must use a non-polar aprotic solvent, but my PDCA is completely insoluble. What's the best strategy?
When solvent choice is rigidly constrained, you must modify the PDCA itself.
Solution: Derivatization to an Ester
Converting the two carboxylic acid groups to esters (e.g., dimethyl or diethyl esters) is the most effective strategy. This change fundamentally alters the molecule's properties.
Causality:
-
Removes Hydrogen Bonding: Esterification replaces the acidic -OH protons, eliminating the strong hydrogen-bond donor capability that drives the formation of the rigid crystal lattice.
-
Increases Lipophilicity: The addition of alkyl groups increases the organic character of the molecule, making it far more compatible with non-polar solvents.
General Protocol for Diethyl Esterification:
-
Suspend the PDCA in a large excess of absolute ethanol.
-
Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or gaseous HCl).
-
Heat the mixture to reflux for several hours to drive the Fischer esterification equilibrium towards the product.[10]
-
Monitor the reaction until the starting material is consumed.
-
After workup (neutralization, extraction), the resulting diethyl pyridinedicarboxylate can be purified and will be readily soluble in a wide range of organic solvents for your subsequent reaction.
Section 3: Frequently Asked Questions (FAQs)
Q1: What are the best general-purpose solvents for dissolving pyridinedicarboxylic acids? For simply dissolving the acids without chemical modification, polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are typically the most effective choices. For applications where subsequent reactions may be sensitive to these solvents, using a polar protic solvent like methanol in combination with heating can be a good alternative.[3][4]
Q2: How do I choose the right base for in situ salt formation? If your reaction is tolerant of water, inorganic bases like NaOH, KOH, or K₂CO₃ are inexpensive and effective. If you need to work under anhydrous conditions, use an organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA). The key is to choose a base that is strong enough to deprotonate the carboxylic acids but will not interfere with your other reagents or catalyze side reactions.
Q3: Can I use mechanical methods like ball milling for reactions? Yes. Mechanochemistry, or ball milling, is an advanced, solvent-free technique that is excellent for overcoming solubility issues.[11] By grinding the solid reactants together, often with a catalyst, you can achieve chemical reactions in the solid state, completely bypassing the need for a solvent. This is considered a green chemistry approach and is highly effective for otherwise insoluble materials.[11]
Q4: Are there safety concerns when using strong bases or high temperatures? Always exercise caution. When heating a sealed or closed system, be aware of potential pressure buildup. Strong bases like NaOH are corrosive. Furthermore, at high temperatures, some PDCAs may undergo decarboxylation, especially if metal catalysts are present. Always conduct a safety review before scaling up any reaction involving high temperatures or reactive reagents.
Section 4: Decision Workflow for Solubility Enhancement
Caption: A step-by-step workflow for troubleshooting PDCA solubility issues.
References
-
Pyridine-3,5-dicarboxylic acid - Solubility of Things. Solubility of Things. Available at: [Link]
-
2,3-Pyridine dicarboxylic acid Safety Data Sheet. Jubilant Ingrevia Limited. Available at: [Link]
-
Zhang, Y., Liu, J., Li, Z., Ji, J., & Ji, X. (2021). Thermodynamic Modeling and Solubility Parameter of 2,6-Pyridinedicarboxylic Acid in Selected Solvents at Different Temperatures. Journal of Chemical & Engineering Data, 66(8), 3036–3045. Available at: [Link]
-
Thermodynamic Modeling and Solubility Parameter of 2,6-Pyridinedicarboxylic Acid in Selected Solvents at Different Temperatures. ACS Publications. Available at: [Link]
-
Dipicolinic acid - Solubility of Things. Solubility of Things. Available at: [Link]
-
Ferreira, S. P., et al. (2023). Solubility and Crystallization Studies of Picolinic Acid. Molbank, 2023(1), M1563. Available at: [Link]
-
Al-Nobi, K. K. A., & Kadir, M. A. (2021). SYNTHESIS AND CHARACTERIZATION OF METAL ORGANIC FRAMEWORKS (MOFs) DERIVED FROM 3,5-PYRIDINEDICARBOXYLIC ACID. Universiti Malaysia Terengganu Journal of Undergraduate Research, 3(4). Available at: [Link]
-
Reyes-García, C. A., et al. (2019). Drug Solubility Enhancement through the Preparation of Multicomponent Organic Materials: Eutectics of Lovastatin with Carboxylic Acids. Pharmaceutics, 11(3), 123. Available at: [Link]
-
Starr, J. N. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. UNT Digital Library. Available at: [Link]
-
SYNTHESIS AND CHARACTERIZATION OF METAL ORGANIC FRAMEWORKS (MOFs) DERIVED FROM 3,5-PYRIDINEDICARBOXYLIC ACID. UMT Journal. Available at: [Link]
-
Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. R Discovery. Available at: [Link]
-
Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Thesis/Dissertation). OSTI.GOV. Available at: [Link]
-
Sun, C., et al. (2007). Synthesis and characterization of metal-organic frameworks based on 4-hydroxypyridine-2,6-dicarboxylic acid and pyridine-2,6-dicarboxylic acid ligands. Dalton Transactions, (47), 5547–5555. Available at: [Link]
- Aries, R. S., & Sachs, A. P. (1956). Esterification of pyridine carboxylic acids.U.S. Patent 2,758,999.
-
SYNTHESIS AND CHARACTERIZATION OF METAL ORGANIC FRAMEWORKS (MOFs) DERIVED FROM 3,5-PYRIDINEDICARBOXYLIC ACID | Request PDF. ResearchGate. Available at: [Link]
-
Meyer, F., et al. (2019). Pyridine-2,6-Dicarboxylic Acid Esters (pydicR2) as O,N,O-Pincer Ligands in CuII Complexes. Inorganics, 7(4), 50. Available at: [Link]
-
Gómez-Álvarez, H., et al. (2022). Scaling-up the Bioconversion of Lignin to 2,4-Pyridinedicarboxylic Acid With Engineered Pseudomonas putida for Bio-Based Plastics Production. Frontiers in Bioengineering and Biotechnology, 10, 893661. Available at: [Link]
-
Mechanism of Phase-Transfer Catalysis & Relevance to PTC Process Development. Sowa, J. R. Jr. Available at: [Link]
-
Douglas, J. J., et al. (2015). Phase-Transfer and Other Types of Catalysis with Cyclopropenium Ions. Accounts of Chemical Research, 48(4), 1191–1201. Available at: [Link]
-
Sharma, P., et al. (2023). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Pharmaceuticals, 16(11), 1582. Available at: [Link]
-
Phase-transfer catalyst. Wikipedia. Available at: [Link]
-
Phase Transfer Catalysis. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]
-
Phase Transfer Catalysis. Dalal Institute. Available at: [Link]
-
Interaction of pyridine-2,5-dicarboxylic acid with heavy metal ions in aqueous solutions. Inorganica Chimica Acta. Available at: [Link]
-
Moushi, E. E., et al. (2020). New metal–organic frameworks derived from pyridine-3,5-dicarboxylic acid: structural diversity arising from the addition of templates into the reaction systems. CrystEngComm, 22(11), 1957–1969. Available at: [Link]
-
Pyridinedicarboxylic acid. Wikipedia. Available at: [Link]
-
Direct Polyesterification of Pyridine-2,6-Dicarboxylic Acid and Poly(ethylene glycol) using Picryl Chloride as Condensing Agent. ResearchGate. Available at: [Link]
-
The Effects of pH on Solubility. Chemistry LibreTexts. Available at: [Link]
-
Toward overcoming solubility issues in organic chemistry. ScienceDaily. Available at: [Link]
Sources
- 1. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyridinedicarboxylic acid - Wikipedia [en.wikipedia.org]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]
- 9. dalalinstitute.com [dalalinstitute.com]
- 10. US2758999A - Esterification of pyridine carboxylic acids - Google Patents [patents.google.com]
- 11. sciencedaily.com [sciencedaily.com]
Technical Support Center: Optimization of Nucleophilic Aromatic Substitution (SNAr) on Fluoropyridines
Welcome to the technical support center for Nucleophilic Aromatic Substitution (SNAr) reactions on fluoropyridines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and successfully optimize your reactions.
Introduction: The Power and Pitfalls of SNAr on Fluoropyridines
Nucleophilic aromatic substitution on fluoropyridines is a fundamental transformation in medicinal chemistry, prized for its reliability and broad applicability in constructing complex molecules.[1] The high electronegativity of the fluorine atom, coupled with the electron-deficient nature of the pyridine ring, makes the positions ortho (2- and 6-) and para (4-) to the ring nitrogen highly susceptible to nucleophilic attack.[1][2][3] Paradoxically, the immense strength of the C-F bond makes fluoride an excellent leaving group in this context. This is because the rate-determining step is the initial nucleophilic attack to form a stabilized intermediate (the Meisenheimer complex), not the departure of the leaving group.[4][5] In fact, the reaction of 2-fluoropyridine with sodium ethoxide in ethanol is reported to be 320 times faster than that of 2-chloropyridine.[1]
This enhanced reactivity often allows for milder reaction conditions, which is critical when working with sensitive functional groups.[1][6] However, even this robust reaction can present challenges. This guide will walk you through troubleshooting common issues and provide a deeper understanding of the key parameters governing success.
Troubleshooting Guide: From Low Yields to Unwanted Side Products
This section addresses specific experimental issues in a question-and-answer format, providing potential causes and actionable solutions.
Issue 1: My SNAr reaction has a very low yield or is not proceeding at all.
This is one of the most common issues. Let's break down the potential culprits, starting from the most fundamental.
-
The "Why": The success of an SNAr reaction on a pyridine ring is critically dependent on the position of the fluorine leaving group. The reaction is most favorable at the 2- and 4-positions (ortho and para to the nitrogen).[4][7] This is because the electronegative nitrogen atom can effectively stabilize the negative charge of the Meisenheimer intermediate through resonance.[4][7] Reactions at the 3-position are significantly slower and often unsuccessful under standard conditions.[4][7] Electron-donating groups on the ring can also deactivate it towards nucleophilic attack.[7]
-
Troubleshooting Steps:
-
Verify the Isomer: Double-check that your starting fluoropyridine has the fluorine at the 2- or 4-position.
-
Assess Other Substituents: If your pyridine ring has electron-donating groups, you may need to employ more forcing conditions (higher temperature, stronger base).
-
Consider Additional Activation: If you are working with a less reactive substrate, see if it's possible to introduce an additional electron-withdrawing group to enhance reactivity.[4]
-
-
The "Why": The nucleophile must be sufficiently reactive to attack the electron-deficient pyridine ring.[7] For neutral nucleophiles like alcohols or amines, deprotonation to generate the more potent alkoxide or amide is crucial.[4][8]
-
Troubleshooting Steps:
-
Base Selection: Ensure the base you are using is strong enough to fully deprotonate your nucleophile. For example, sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are commonly used for alcohols, while bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often sufficient for amines.[1]
-
Increase Nucleophile Equivalents: Try increasing the equivalents of the nucleophile (e.g., from 1.2 to 2.0 eq.).
-
Consider a Stronger Nucleophile: If possible, switching to a more inherently nucleophilic reagent can be a solution.
-
-
The "Why": Many SNAr reactions on fluoropyridines require elevated temperatures to overcome the activation energy barrier, often in the range of 80-150 °C.[4] The choice of solvent is also critical. Polar aprotic solvents like DMSO, DMF, and acetonitrile are standard because they can dissolve the reactants and stabilize the charged Meisenheimer intermediate without overly solvating and deactivating the nucleophile.[4][9] Nonpolar solvents will likely prevent the reaction entirely.[9]
-
Troubleshooting Steps:
-
Increase Temperature: Gradually increase the reaction temperature in increments of 10-20 °C.
-
Microwave Irradiation: Consider using a microwave reactor to achieve higher temperatures and faster, more controlled heating.[4]
-
Solvent Check: Confirm you are using a suitable polar aprotic solvent. If you suspect solvent decomposition (e.g., DMF at high temperatures), switch to a more stable option like DMSO.[4]
-
-
The "Why": Bulky substituents on the pyridine ring near the reaction site, or a sterically hindered nucleophile, can physically block the approach of the nucleophile.[4]
-
Troubleshooting Steps:
-
Evaluate Sterics: Assess the steric bulk of both your substrate and nucleophile.
-
Modify the Nucleophile: If possible, switch to a less sterically hindered nucleophile.[4]
-
Issue 2: My reaction is messy, with multiple side products.
The formation of side products can complicate purification and reduce the yield of your desired compound. Here are some common causes and their solutions.
-
The "Why": Traces of water in the reaction mixture can lead to the formation of hydroxypyridine byproducts, especially when using strong bases.[4]
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Use oven-dried glassware and anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[4]
-
-
The "Why": Some polar aprotic solvents can participate in side reactions. For instance, DMF can decompose at high temperatures to generate dimethylamine, which is a nucleophile and can react with your fluoropyridine.[4]
-
Troubleshooting Steps:
-
Switch Solvents: If you suspect solvent reactivity, switch to a more robust solvent like DMSO.[4]
-
-
The "Why": If your product is still reactive under the reaction conditions, it may undergo further substitution. This is sometimes observed with amine nucleophiles, leading to double addition.[4]
-
Troubleshooting Steps:
-
Milder Conditions: Try using a milder base, a lower reaction temperature, or a shorter reaction time.[4]
-
Control Stoichiometry: Carefully control the stoichiometry of your nucleophile.
-
-
The "Why": High reaction temperatures can sometimes lead to the decomposition of your starting material or the desired product, often indicated by the reaction mixture turning dark or charring.[4]
-
Troubleshooting Steps:
Frequently Asked Questions (FAQs)
Q1: Why is fluorine, typically a poor leaving group, so effective in SNAr reactions on pyridines?
In SNAr reactions, the rate-determining step is usually the initial attack of the nucleophile on the aromatic ring to form the Meisenheimer complex.[4][5] Fluorine's high electronegativity strongly polarizes the carbon-fluorine bond, making the carbon atom highly electrophilic and thus more susceptible to nucleophilic attack.[4] This inductive electron withdrawal activates the pyridine ring and accelerates the formation of the intermediate. The subsequent loss of the fluoride ion to restore aromaticity is a faster step. Therefore, the typical leaving group ability in SNAr is often the reverse of that in SN2 reactions: F > Cl > Br > I.[4][7]
Q2: What are the best general-purpose solvents and bases for these reactions?
-
Solvents: Polar aprotic solvents are the go-to choice. Dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and acetonitrile (MeCN) are excellent options.[4] They effectively stabilize the charged Meisenheimer intermediate without deactivating the nucleophile through hydrogen bonding.[9]
-
Bases: The choice of base depends on the pKa of the nucleophile.
-
For alcohols and phenols , strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are required to generate the corresponding alkoxide/phenoxide.
-
For primary and secondary amines , weaker inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often sufficient.[1]
-
For amides and N-heterocycles , potassium carbonate is a common choice.[1]
-
Q3: How can I effectively monitor the progress of my reaction?
Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are the two most common methods for monitoring reaction progress.[1] They allow you to track the consumption of your starting materials and the formation of your product over time, helping you to determine the optimal reaction time and avoid the formation of degradation products.
Q4: I'm having trouble removing high-boiling solvents like DMSO or DMF after the reaction. What should I do?
This is a common workup challenge. The best strategy is an aqueous workup. Dilute the reaction mixture with a large volume of water and extract your product with a water-immiscible organic solvent like ethyl acetate or dichloromethane. DMSO and DMF are highly soluble in water and will be removed in the aqueous layer.[9]
Data Presentation & Protocols
Table 1: Recommended Starting Conditions for SNAr of 2-Fluoropyridine[1]
| Nucleophile Class | Nucleophile Example | Base | Solvent | Temperature (°C) | Time (h) |
| Alcohol | Phenol | K₂CO₃ | DMSO | 130 | 12 |
| Thiol | Thiophenol | K₂CO₃ | DMSO | 80 | 3 |
| 1° or 2° Amine | Morpholine | K₃PO₄ | t-Amyl alcohol | 110 | 3 |
| Amide | Benzamide | K₂CO₃ | DMSO | 130 | 12 |
| N-Heterocycle | Indole | K₂CO₃ | DMSO | 130 | 12 |
| Cyanide | KCN | - | DMSO | 130 | 12 |
Note: These are generalized conditions and may require optimization for your specific substrate.
General Experimental Protocol: Synthesis of 2-Morpholinopyridine[1]
This protocol provides a representative example for the reaction of a 2-fluoropyridine with a secondary amine.
Materials:
-
2-Fluoropyridine (1.0 equivalent)
-
Morpholine (1.2 equivalents)
-
Potassium phosphate tribasic (K₃PO₄) (1.5 equivalents)
-
Anhydrous tert-Amyl alcohol
-
Round-bottom flask with magnetic stirrer and reflux condenser
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add K₃PO₄ (1.5 eq.).
-
Add 2-fluoropyridine (1.0 eq.) and morpholine (1.2 eq.).
-
Add anhydrous tert-amyl alcohol to achieve a suitable concentration (e.g., 0.2 M).
-
Stir the reaction mixture and heat to 110 °C.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 3 hours.[1]
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Mechanism and Troubleshooting Flow
Caption: Generalized SNAr Mechanism on a Fluoropyridine.
Caption: A Decision-Making Workflow for Troubleshooting Low Yields.
References
- Troubleshooting low yields in nucleophilic substitution of fluoropyridines. BenchChem.
- Managing solvent effects in fluoropyridine reactions. BenchChem.
- Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines. BenchChem.
- A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Arom
- Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions on 2-Ethyl-5-fluoropyridine. BenchChem.
- Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. American Chemical Society.
- Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. Journal of the American Chemical Society.
- Reaction of pentafluoropyridine with oxime nucleophiles via SNAr reactions for preparation of new p-substituted tetrafluoropyridyl derivatives.
- SNAr reactions of fluoropyridines 1 and 4 with anions of nitriles 2.
- Supporting Information Nucleophilic Aromatic Substitution Reactions under Aqueous, Mild Conditions Using Polymeric Additive HPMC. The Royal Society of Chemistry.
- How to do Nucleophilic aromatic substitution reaction on less SNAr active aromatic ring?
- Effects of Ion and Protic Solvent on Nucleophilic Arom
- Nucleophilic arom
- Technical Support Center: Nucleophilic Aromatic Substitution (SNAr) on Pyridines. BenchChem.
- Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox C
- SNAr reactions of pi-deficient arom
- Which reacts more efficiently, the fluoropyridine or the bromopyridine? Or do they react similarly? Explain your answer. Reddit.
- Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
- A generally applicable quantitative reactivity model for nucleophilic aromatic substitution built
- nucleophilic arom
- Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. PubMed.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 3. m.youtube.com [m.youtube.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
preventing decarboxylation of 5-fluoropyridine-2,3-dicarboxylic acid at high temperatures
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 5-fluoropyridine-2,3-dicarboxylic acid. This guide is designed to provide in-depth technical assistance to help you navigate the challenges of working with this compound, particularly its tendency to undergo decarboxylation at elevated temperatures. As Senior Application Scientists, we have compiled this resource based on a synthesis of established literature and practical field experience.
Frequently Asked Questions (FAQs)
Here we address some of the common questions that arise when working with this compound.
Q1: Why is this compound susceptible to decarboxylation?
A: The susceptibility of this compound to decarboxylation is primarily due to the presence of the carboxylic acid group at the 2-position (the α-position) relative to the ring nitrogen. The nitrogen atom's electron-withdrawing nature facilitates the formation of a stabilized intermediate, such as a zwitterion or an ylide, upon loss of carbon dioxide.[1][2] This is a common characteristic of pyridinecarboxylic acids with a carboxyl group at the 2- or 4-position.[2] The presence of a second carboxylic acid group at the 3-position can also influence the electronic properties of the ring and potentially impact the rate of decarboxylation.
Q2: At what temperatures does significant decarboxylation typically occur?
A: Significant decarboxylation of pyridine-2,3-dicarboxylic acids (quinolinic acids) can occur in aqueous solutions at temperatures as low as 95-120°C.[1] For comparison, other pyridinedicarboxylic acids often require higher temperatures to decarboxylate at a similar rate.[1] The specific temperature for this compound will depend on various factors including the solvent, pH, and the presence of any catalysts.
Q3: How does the fluorine substituent affect the decarboxylation process?
Q4: What is the primary product of the decarboxylation of this compound?
A: The decarboxylation of pyridine-2,3-dicarboxylic acid (quinolinic acid) in water has been reported to exclusively yield nicotinic acid (pyridine-3-carboxylic acid).[1] By analogy, the primary product of the decarboxylation of this compound is expected to be 5-fluoronicotinic acid, resulting from the loss of the carboxylic acid group at the 2-position.
Troubleshooting Guide: Common Issues and Solutions
This section provides a structured approach to troubleshooting common problems encountered during experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or no yield of the desired product; starting material consumed. | High reaction temperature leading to complete decarboxylation. | Carefully control the reaction temperature. Consider running the reaction at the lowest possible temperature that still allows for the desired transformation. Monitor the reaction progress closely using techniques like TLC or LC-MS to avoid prolonged heating. |
| Formation of significant amounts of 5-fluoronicotinic acid. | Decarboxylation of the starting material is occurring as a side reaction. | 1. pH Control: The rate of decarboxylation for pyridinecarboxylic acids is pH-dependent.[1][4] For quinolinic acid, the maximum rate occurs near the isoelectric pH.[1][4] Adjusting the pH away from this point may slow down decarboxylation. Experiment with buffered solutions to maintain a constant pH. 2. Solvent Selection: The choice of solvent can significantly impact the rate of decarboxylation.[5][6] Consider using aprotic solvents or solvent systems that do not favor the formation of the zwitterionic intermediate.[1] Deep eutectic solvents (DES) have also been shown to improve the stability of some enzymes and could be explored for stabilizing the carboxylic acid.[7][8][9] |
| Inconsistent reaction outcomes. | Variability in reaction conditions such as heating rate, localized overheating, or atmospheric moisture. | Ensure consistent and uniform heating using a well-controlled heating mantle or oil bath. Use dry solvents and perform reactions under an inert atmosphere (e.g., nitrogen or argon) to minimize the influence of moisture, which can participate in the decarboxylation mechanism.[3] |
| Difficulty in isolating the desired product from byproducts. | Co-elution or similar solubility of the desired product and the decarboxylated byproduct. | Optimize your purification method. This may involve exploring different chromatography conditions (e.g., different solvent systems, stationary phases) or considering alternative purification techniques like crystallization or derivatization. |
Best Practices for Preventing Decarboxylation
To proactively minimize decarboxylation, consider the following strategies in your experimental design.
Rigorous Temperature Control
This is the most critical parameter.
-
Recommendation: Utilize a digital temperature controller with a thermocouple placed directly in the reaction mixture for accurate temperature monitoring. Avoid localized overheating by ensuring efficient stirring.
-
Causality: Decarboxylation is a thermally driven process. By maintaining the lowest effective temperature for your desired reaction, you reduce the kinetic energy available for the decarboxylation to proceed.
Strategic Solvent Selection
The solvent environment plays a crucial role in the stability of the starting material.
-
Recommendation: For reactions where possible, consider using aprotic, non-polar solvents. The formation of the zwitterionic intermediate, which is a key step in the proposed decarboxylation mechanism, is less favored in such solvents compared to water.[1]
-
Causality: Polar protic solvents like water can stabilize the charged intermediates of the decarboxylation reaction, thereby lowering the activation energy and increasing the reaction rate.[3] The rate of decarboxylation can be influenced by solvent basicity, polarity, and molar volume.[5]
pH Management
The protonation state of the molecule significantly affects its stability.
-
Recommendation: If the reaction must be run in an aqueous or protic medium, carefully control the pH. The rate of decarboxylation of pyridinecarboxylic acids is often maximal near the isoelectric point.[1][4] Conducting the reaction at a pH significantly higher or lower than the isoelectric point may reduce the rate of decarboxylation. Utilize buffered solutions to maintain a stable pH throughout the reaction.
-
Causality: The decarboxylation of pyridinecarboxylic acids can proceed through different species (zwitterion, anion) depending on the pH, and these species have different decarboxylation rates.[1][4] The zwitterionic form is often the most reactive.[3]
Use of Catalysts and Alternative Reaction Conditions
Modern synthetic methods may offer milder alternatives to high-temperature reactions.
-
Recommendation: Explore catalytic methods that can promote your desired transformation under milder conditions where decarboxylation is less likely. For instance, photoredox catalysis has been used for decarboxylative functionalization at room temperature.[10][11][12][13] While these are often for decarboxylation itself, the principles of using light energy instead of thermal energy could be adapted for other transformations.
-
Causality: Catalysts can provide an alternative reaction pathway with a lower activation energy for the desired reaction, making it competitive with or even favored over the undesired decarboxylation pathway.
Derivatization as a Protective Strategy
If direct reaction on the acid is problematic, consider temporary modification.
-
Recommendation: In some cases, it may be beneficial to convert the carboxylic acid groups to esters or amides prior to the high-temperature step. These derivatives are generally more stable towards decarboxylation. The carboxylic acid can then be regenerated in a subsequent step.
-
Causality: Ester and amide groups are less prone to decarboxylation because they lack the acidic proton that participates in the formation of the reactive zwitterionic intermediate.
Visualizing the Decarboxylation Mechanism
The following diagram illustrates the proposed mechanism for the decarboxylation of a pyridine-2-carboxylic acid, which is analogous to the initial step for this compound.
Caption: Proposed zwitterion/ylide mechanism for decarboxylation.
Experimental Protocol: Minimizing Decarboxylation in a High-Temperature Reaction
This protocol provides a general framework. Specific parameters should be optimized for your particular reaction.
Objective: To perform a hypothetical reaction (e.g., a substitution) on this compound at an elevated temperature while minimizing decarboxylation.
Materials:
-
This compound
-
Anhydrous, aprotic solvent (e.g., N,N-Dimethylformamide or Dimethyl sulfoxide)
-
Reaction vessel with a magnetic stirrer, condenser, and nitrogen inlet
-
Temperature-controlled heating mantle or oil bath
-
TLC plates or LC-MS for reaction monitoring
Procedure:
-
Inert Atmosphere: Set up the reaction apparatus and purge with dry nitrogen for 10-15 minutes to remove air and moisture. Maintain a positive nitrogen pressure throughout the reaction.
-
Reagent Preparation: Dissolve the this compound and other reactants in the anhydrous aprotic solvent in the reaction vessel.
-
Controlled Heating: Begin stirring and slowly heat the reaction mixture to the target temperature. Use a temperature probe in the reaction mixture to ensure accurate temperature control. Start with a lower temperature (e.g., 80-90°C) and only increase if the desired reaction is not proceeding.
-
Reaction Monitoring: Monitor the progress of the reaction every 30-60 minutes by taking small aliquots and analyzing them by TLC or LC-MS. Look for the formation of the desired product and the appearance of the decarboxylated byproduct (5-fluoronicotinic acid).
-
Reaction Quenching: Once the reaction has reached the desired level of conversion (or if the formation of the byproduct becomes significant), cool the reaction mixture to room temperature.
-
Work-up and Purification: Proceed with the appropriate aqueous work-up and extraction. Purify the crude product using column chromatography or another suitable method, paying close attention to the separation of the desired product from any decarboxylated material.
References
-
Dunn, G. E., Lee, G. K. J., & Thimm, H. (1972). Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Journal of Chemistry, 50(18), 3017-3027. [Link]
-
Dunn, G. E., & Thimm, H. F. (1972). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II. Canadian Journal of Chemistry, 50(9), 1342-1347. [Link]
-
ResearchGate. (2025). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II. Retrieved from [Link]
-
ResearchGate. (n.d.). Selective catalytic decarboxylation of biomass-derived carboxylic acids to bio-based methacrylic acid over hexaaluminate catalysts. Retrieved from [Link]
-
National Institutes of Health. (2023). Decarboxylation and Tandem Reduction/Decarboxylation Pathways to Substituted Phenols from Aromatic Carboxylic Acids Using Bimetallic Nanoparticles on Supported Ionic Liquid Phases as Multifunctional Catalysts. Retrieved from [Link]
-
Macmillan Group, Princeton University. (n.d.). Decarboxylative Oxygenation via Photoredox Catalysis. Retrieved from [Link]
-
ACS Publications. (2014). Photocatalytic Decarboxylative Reduction of Carboxylic Acids and Its Application in Asymmetric Synthesis. Organic Letters, 16(15), 4056–4059. [Link]
-
National Institutes of Health. (2023). Chemoselective Decarboxylative Oxygenation of Carboxylic Acids To Access Ketones, Aldehydes, and Peroxides. Retrieved from [Link]
-
ResearchGate. (2025). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. III. 3-Hydroxy- and 3-aminopyridine-2-carboxylic acids. Retrieved from [Link]
- Google Patents. (n.d.). US4816588A - Method for the preparation of pyridine-2,3-dicarboxylic acids.
-
National Institutes of Health. (n.d.). Stability Increase of Phenolic Acid Decarboxylase by a Combination of Protein and Solvent Engineering Unlocks Applications at Elevated Temperatures. Retrieved from [Link]
-
ResearchGate. (2025). Solvent effect on the reaction of decarboxylation of malonic acid. Correlation analysis. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017). Rate of Decarboxylation of pyridinecarboxylic acids. Retrieved from [Link]
- Google Patents. (n.d.). CN103467224A - Aromatic carboxylic acid decarboxylastion method.
-
ResearchGate. (2025). Replacement of the carboxylic acid function with fluorine. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Molar‐Scale Phenolic Acid Decarboxylation Using Thermostable Biocatalysts and Enzyme‐Compatible Deep Eutectic Solvents. Retrieved from [Link]
-
ACS Publications. (n.d.). Stability Increase of Phenolic Acid Decarboxylase by a Combination of Protein and Solvent Engineering Unlocks Applications at Elevated Temperatures. Retrieved from [Link]
-
Master Organic Chemistry. (2022). Decarboxylation. Retrieved from [Link]
-
LookChem. (n.d.). Cas 1479-96-5,this compound. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Decarboxylation of Carboxylic Acids. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Decarboxylative Fluorination Strategies for Accessing Medicinally-relevant Products. Retrieved from [Link]
-
ResearchGate. (2014). How can one prevent the decarboxylation of an alpha hydroxy acid under basic conditions during a flow oxidation process?. Retrieved from [Link]
-
Reddit. (2015). Why might the rate of a decarboxylation reaction be pH dependent? (not a homework question). Retrieved from [Link]
-
ACS Publications. (n.d.). Mechanism of the Decarboxylation of α-Pyridylacetic Acid. Journal of the American Chemical Society. [Link]
-
ACS Publications. (2023). Decarboxylation and Tandem Reduction/Decarboxylation Pathways to Substituted Phenols from Aromatic Carboxylic Acids Using Bimetallic Nanoparticles on Supported Ionic Liquid Phases as Multifunctional Catalysts. Journal of the American Chemical Society. [Link]
-
Semantic Scholar. (1972). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II. Retrieved from [Link]
- Google Patents. (n.d.). CN102898358A - Preparation method of fluoropyridine compounds.
-
ACS Publications. (n.d.). Substitution Effects on the Reactivity and Thermostability of Five-Membered Ring Fluorides. [Link]
-
PubChem. (n.d.). 5-fluoropyridine-2-carboxylic Acid. Retrieved from [Link]
- Google Patents. (n.d.). EP0232118A2 - Process for the preparation of pyridine-2,3-dicarboxylic acid.
-
Royal Society of Chemistry. (n.d.). Deoxyfluorinated amidation and esterification of carboxylic acid by pyridinesulfonyl fluoride. Chemical Communications. [Link]
-
National Institutes of Health. (n.d.). Decarboxylative Fluorination of Aliphatic Carboxylic Acids via Photoredox Catalysis. Retrieved from [Link]
-
PubMed. (1967). Synthesis and decarboxylation of pyridine carboxylic acids from pyridoxol. Journal of Organic Chemistry, 32(3), 826-8. [Link]
-
ResearchGate. (2025). 1-Alkylcarbonyl-5-fluorouracil Prodrugs: Synthesis, Thermal and Hydrolytic Stability. Retrieved from [Link]
Sources
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. researchgate.net [researchgate.net]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. researchgate.net [researchgate.net]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Stability Increase of Phenolic Acid Decarboxylase by a Combination of Protein and Solvent Engineering Unlocks Applications at Elevated Temperatures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molar‐Scale Phenolic Acid Decarboxylation Using Thermostable Biocatalysts and Enzyme‐Compatible Deep Eutectic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. macmillan.princeton.edu [macmillan.princeton.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Chemoselective Decarboxylative Oxygenation of Carboxylic Acids To Access Ketones, Aldehydes, and Peroxides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Decarboxylative Fluorination of Aliphatic Carboxylic Acids via Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting low yields in the synthesis of 2,3-difluoro-5-chloropyridine
Welcome to the technical support center for the synthesis of 2,3-difluoro-5-chloropyridine. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis. The following troubleshooting guides and frequently asked questions (FAQs) are structured to provide not just solutions, but also the underlying chemical principles to empower your experimental design and execution.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 2,3-difluoro-5-chloropyridine and what are the key reaction components?
The predominant and industrially relevant method for synthesizing 2,3-difluoro-5-chloropyridine is through a nucleophilic aromatic substitution (SNAr) reaction, specifically a halogen exchange (Halex) reaction.[1] The process typically involves the fluorination of 2,3,5-trichloropyridine.
The key components of this synthesis are:
-
Starting Material: 2,3,5-trichloropyridine.
-
Fluorinating Agent: Anhydrous potassium fluoride (KF) is a cost-effective and common choice.[2][3] Cesium fluoride (CsF) can also be used, sometimes in combination with KF, for enhanced reactivity.[4][5]
-
Solvent: High-boiling point, polar aprotic solvents such as N-Methyl-2-pyrrolidone (NMP), Dimethyl sulfoxide (DMSO), or sulfolane are typically used to facilitate the dissolution of reagents and to achieve the necessary high reaction temperatures.[6][7]
-
Phase-Transfer Catalyst (PTC): Often essential, especially when using KF, to improve its solubility and reactivity in the organic solvent. Common examples include tetraphenylphosphonium bromide, tetrabutylphosphonium bromide, or crown ethers.[2][3]
The overall reaction scheme is a sequential displacement of chlorine atoms at the 2- and 3- positions of the pyridine ring by fluoride ions.
Q2: My reaction yield is consistently low. What are the primary factors I should investigate?
Low yield is the most frequently encountered issue. A systematic approach to troubleshooting is crucial. The primary factors to investigate are the quality and handling of your reagents, and the precise control of reaction conditions.
Begin by assessing the following:
-
Purity and Anhydrous Nature of Potassium Fluoride: The efficacy of potassium fluoride as a nucleophile is severely hampered by the presence of water.
-
Reaction Temperature and Staging: The fluorination occurs in a stepwise manner, and temperature control is critical for maximizing the formation of the desired difluorinated product.
-
Efficiency of the Phase-Transfer Catalyst: The catalyst is vital for transporting the fluoride ion from the solid phase to the organic phase where the reaction occurs.
-
Purity of the Starting Material and Solvent: Impurities can lead to side reactions and lower the overall yield.
Each of these points is addressed in detail in the troubleshooting section below.
Q3: What are the expected by-products in this synthesis?
The most common by-product is the mono-fluorinated intermediate, 2-fluoro-3,5-dichloropyridine .[2][8] Its presence in the final product is a strong indicator of an incomplete reaction. Other potential by-products include positional isomers, such as 2,5-difluoro-3-chloropyridine , and potentially over-fluorinated products like 2,3,5-trifluoropyridine , although the latter is less common under typical conditions.[9] The formation of tar-like substances can also occur at excessively high temperatures or with prolonged reaction times.[9]
Section 2: Troubleshooting Guide for Low Yields
This section provides a detailed, question-and-answer formatted guide to address specific issues related to low yields.
Issue 1: Incomplete Conversion of Starting Material
Q: My post-reaction analysis (GC/MS, NMR) shows a significant amount of unreacted 2,3,5-trichloropyridine and the mono-fluorinated intermediate, 2-fluoro-3,5-dichloropyridine. What could be the cause?
A: This is a classic symptom of insufficient fluorinating agent activity or suboptimal reaction conditions. The root cause can be traced through the following diagnostic workflow:
Caption: Diagnostic workflow for incomplete reaction.
1. The Critical Role of Anhydrous Potassium Fluoride
-
Causality: Potassium fluoride is highly hygroscopic.[10] Water present in the reaction mixture will hydrolyze the fluoride anion (F⁻) to hydrogen fluoride (HF) and hydroxide (OH⁻).[11] The hydroxide ion can then compete as a nucleophile, leading to undesired hydroxylation by-products. More importantly, the presence of water significantly reduces the nucleophilicity of the fluoride ion, thereby slowing down or halting the desired Halex reaction.[2]
-
Protocol for Ensuring Anhydrous KF:
-
Procurement: Whenever possible, use commercially available spray-dried potassium fluoride, which has a higher surface area and is generally more anhydrous.[12][13][14]
-
Pre-reaction Drying: Before use, dry the potassium fluoride in a vacuum oven at 140-150°C for at least 12 hours.[2][3]
-
Handling: Handle the dried KF under an inert atmosphere (e.g., in a glovebox) to prevent re-absorption of atmospheric moisture.
-
2. Optimizing the Reaction Temperature
-
Causality: The substitution of the first chlorine (at the 2-position) is generally faster than the substitution of the second chlorine (at the 3-position). A single, suboptimal temperature may not provide sufficient energy to drive the second substitution to completion. A staged temperature approach is often more effective.[2][8]
-
Recommended Temperature Profile:
-
Stage 1: Heat the reaction mixture to 180-190°C and hold for 5-10 hours. This stage primarily facilitates the formation of the mono-fluorinated intermediate, 2-fluoro-3,5-dichloropyridine.[2][8]
-
Stage 2: Increase the temperature to 200-210°C and hold for an additional 10-15 hours. This higher temperature provides the necessary activation energy to complete the second fluorination step.[2][8] Note: Reaction times and temperatures should be optimized for your specific setup and scale.
-
3. Phase-Transfer Catalyst (PTC) Considerations
-
Causality: The Halex reaction is a solid-liquid phase reaction. The PTC facilitates the transfer of the fluoride anion from the solid KF into the organic solvent, making it available to react with the 2,3,5-trichloropyridine.[3][10][15][16][17] If the PTC is inefficient, degraded, or used in insufficient quantity, the reaction rate will be severely limited.
-
Troubleshooting Steps:
-
Catalyst Choice: While various quaternary ammonium salts can be used, phosphonium salts like tetraphenylphosphonium bromide or tetrabutylphosphonium bromide are often reported to be more robust at the high temperatures required for this reaction.[2][8]
-
Loading: Ensure the catalyst is loaded at an appropriate level, typically 1-5 mol% relative to the starting material. If yields are still low, consider increasing the loading.
-
Stability: Be aware that some PTCs can degrade at high temperatures over long reaction times.
-
| Parameter | Recommended Range | Rationale |
| KF Stoichiometry | 3.0 - 4.0 molar equivalents | A significant excess is required to drive the reaction equilibrium towards the products, especially for the second, slower fluorination step.[2][3] |
| PTC Loading | 1 - 5 mol% (relative to substrate) | Balances catalytic activity with cost and potential purification challenges. |
| Initial Temperature | 180 - 190 °C | Optimizes for the formation of the mono-fluorinated intermediate without excessive side reactions.[2][8] |
| Final Temperature | 200 - 210 °C | Provides sufficient energy for the more difficult second fluorination step.[2][8] |
| Solvent | NMP, DMSO, Sulfolane | High boiling point polar aprotic solvents are necessary to dissolve reactants and reach the required temperatures.[6][7] |
Table 1: Recommended Reaction Parameters for the Synthesis of 2,3-difluoro-5-chloropyridine.
Issue 2: Formation of Tars and Darkening of the Reaction Mixture
Q: My reaction mixture turns dark brown or black, and I'm getting a low yield of a difficult-to-purify product. What is causing this decomposition?
A: Significant darkening and tar formation are usually indicative of thermal decomposition of the solvent or reactants. This can be caused by excessively high temperatures, the presence of impurities, or prolonged reaction times.
Caption: Workflow to diagnose and resolve product decomposition.
1. Precise Temperature Management
-
Causality: While high temperatures are necessary, exceeding the thermal stability limit of your solvent (e.g., DMSO can start to decompose above 190°C) or your product can lead to polymerization and charring. Inconsistent heating can create "hot spots" in the reactor, leading to localized decomposition.
-
Protocol for Temperature Control:
-
Calibration: Ensure your thermocouple or temperature probe is accurately calibrated.
-
Heating Mantle and Stirring: Use a heating mantle with a temperature controller and ensure vigorous mechanical stirring to maintain a uniform temperature throughout the reaction mixture.
-
Inert Atmosphere: Always conduct the reaction under an inert atmosphere (Nitrogen or Argon) to prevent oxidation at high temperatures.[2][3]
-
2. Solvent Purity and Choice
-
Causality: Impurities in the solvent can act as catalysts for decomposition pathways. The choice of solvent itself is also critical. While NMP and DMSO are common, sulfolane is often more thermally stable at the temperatures required for this reaction.
-
Protocol for Solvent Management:
-
Use High-Purity Solvents: Always use anhydrous, high-purity grade solvents.
-
Consider Solvent Stability: If decomposition persists with DMSO or NMP, consider switching to sulfolane, which is generally more stable at temperatures above 200°C.
-
3. Reaction Monitoring and Work-up
-
Causality: Leaving the reaction at high temperatures for longer than necessary can lead to gradual product degradation.
-
Protocol for Reaction Monitoring:
-
Time Course Study: For process optimization, take small aliquots of the reaction mixture at regular intervals (e.g., every 2-4 hours) and analyze them by GC to determine the point at which the product concentration is maximized.
-
Prompt Work-up: Once the reaction is complete, cool the mixture promptly and proceed with the work-up and purification to isolate the product from the high-temperature environment.
-
Section 3: Purification Strategies
Q: How can I effectively purify the crude 2,3-difluoro-5-chloropyridine product?
A: The primary impurities are typically unreacted starting material, the mono-fluorinated intermediate, and the phase-transfer catalyst. The most common and effective purification methods are distillation and crystallization.
| Method | Description | Advantages | Disadvantages |
| Fractional Vacuum Distillation | The crude product is distilled under reduced pressure. Due to the differences in boiling points between the starting material, intermediate, and final product, they can be separated into different fractions. | Effective for separating components with different boiling points. Can handle larger scales.[4][6] | Requires careful control of vacuum and temperature to achieve good separation. May not effectively remove isomers with similar boiling points. |
| Cooling Crystallization | The crude product (with a purity of at least 85%) is cooled to below 0°C to induce crystallization of the desired product, which is then isolated by filtration.[11][18] | Can achieve very high purity (>99%).[11][18] Avoids the use of additional solvents, reducing waste.[11][18] | Requires a relatively pure crude product to be effective. May not be suitable for all impurity profiles. |
| Column Chromatography | The crude mixture is separated on a silica gel column using a non-polar eluent system (e.g., petroleum ether/ethyl acetate).[4] | Excellent for separating isomers and achieving high purity on a small scale. | Not practical or cost-effective for large-scale industrial production. Generates significant solvent waste. |
Table 2: Comparison of Purification Methods for 2,3-difluoro-5-chloropyridine.
References
- CN101648904B - Synthesis method of 2,3-difluoro-5-chloropyridine - Google P
-
Tetramethylammonium chloride as a selective and robust phase transfer catalyst in a solid–liquid halex reaction: the role of water - OUCI. [Link]
- CN103396357A - Preparation method of 2,3-difluoro-5-chloropyridine - Google P
-
Purification method for 2, 3-difluoro-5-chloropyridine (2014) | Ren Jie | 4 Citations. [Link]
-
Tetramethylammonium chloride as a selective and robust phase transfer catalyst in a solid–liquid halex reaction: the role of water - Chemical Communications (RSC Publishing). [Link]
-
Potassium fluoride storage method. [Link]
-
Hydrogen Bonding Phase-Transfer Catalysis with Alkali Metal Fluorides and Beyond - PMC. [Link]
- CN101648904A - Synthesis method of 2,3-difluoro-5-chloropyridine - Google P
- CN101648904B - Synthesis method of 2,3-difluoro-5-chloropyridine - Google P
-
Purification method for 2, 3-difluoro-5-chloropyridine (2014) | Ren Jie | 4 Citations. [Link]
- CN114014801A - Green production process of 2, 3-difluoro-5-chloropyridine with low single impurity content - Google P
-
Potassium fluoride - Wikipedia. [Link]
- CN103396357A - Preparation method of 2,3-difluoro-5-chloropyridine - Google P
- CN106008329A - Preparation method of 5-chloro-2,3-difluoropyridine - Google P
-
Potassium Flouride (Spray Dried) - TANFAC INDUSTRIES LTD. [Link]
Sources
- 1. 2,3-Difluoro-5-chloropyridine Manufacturer & Supplier in China | Properties, Safety, Uses, COA & Price [pipzine-chem.com]
- 2. researchgate.net [researchgate.net]
- 3. cris.huji.ac.il [cris.huji.ac.il]
- 4. Page loading... [guidechem.com]
- 5. CN106008329A - Preparation method of 5-chloro-2,3-difluoropyridine - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. CN103396357A - Preparation method of 2,3-difluoro-5-chloropyridine - Google Patents [patents.google.com]
- 8. CN101648904B - Synthesis method of 2,3-difluoro-5-chloropyridine - Google Patents [patents.google.com]
- 9. CN114014801A - Green production process of 2, 3-difluoro-5-chloropyridine with low single impurity content - Google Patents [patents.google.com]
- 10. Hydrogen Bonding Phase-Transfer Catalysis with Alkali Metal Fluorides and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 11. quora.com [quora.com]
- 12. 7789-23-3 Potassium fluoride, anhydrous, spray dried AKSci B919 [aksci.com]
- 13. Potassium fluoride 99 , spray-dried 7789-23-3 [sigmaaldrich.com]
- 14. tanfac.com [tanfac.com]
- 15. Tetramethylammonium chloride as a selective and robust phase transfer catalyst in a solid–liquid halex reaction: the ro… [ouci.dntb.gov.ua]
- 16. Tetramethylammonium chloride as a selective and robust phase transfer catalyst in a solid–liquid halex reaction: the role of water - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. scispace.com [scispace.com]
Technical Support Center: Selective Functionalization of a Single Carboxylic Acid Group
Welcome to the technical support center for the selective functionalization of dicarboxylic acids. This resource is designed for researchers, chemists, and drug development professionals who are navigating the complexities of selectively modifying one of two carboxylic acid moieties within a molecule. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered in the laboratory. Our guidance is grounded in established chemical principles and field-proven insights to ensure the success of your synthetic endeavors.
Introduction: The Challenge of Selectivity
Dicarboxylic acids are fundamental building blocks in organic synthesis, yet their symmetric nature presents a significant challenge when selective monofunctionalization is desired. The goal is to differentiate between two chemically equivalent groups, a task that requires a nuanced understanding of reaction kinetics, steric and electronic effects, and the judicious use of protecting groups or specialized reagents. This guide will explore various strategies and provide practical solutions to common experimental hurdles.
Part 1: Troubleshooting Guide - Common Issues and Solutions
This section addresses specific problems that may arise during the selective functionalization of dicarboxylic acids and offers step-by-step guidance for resolution.
Issue 1: Poor Selectivity in Mono-esterification/Mono-amidation Leading to a Mixture of Products
Question: I am attempting a mono-esterification of a symmetrical dicarboxylic acid, but I am consistently obtaining a mixture of the starting material, the desired mono-ester, and the di-ester. How can I improve the selectivity for the mono-ester?
Answer: This is a classic challenge in dicarboxylic acid chemistry. The formation of a product mixture is often a result of statistical functionalization where the relative reactivities of the starting material and the mono-functionalized product are comparable. Here’s a breakdown of strategies to enhance selectivity:
1. Statistical Control (The "Large Excess" Method):
-
Principle: By using a large excess of the dicarboxylic acid relative to the alcohol or amine and the coupling agent, you can statistically favor the formation of the mono-functionalized product. Once the limiting reagent (alcohol/amine) is consumed, the reaction stops before significant di-substitution occurs.
-
Troubleshooting Protocol:
-
Stoichiometry Adjustment: Start with a 3-5 fold excess of the dicarboxylic acid relative to the nucleophile (alcohol or amine).
-
Slow Addition: Add the coupling agent (e.g., a carbodiimide) or the activating agent slowly to the reaction mixture containing the dicarboxylic acid and the nucleophile. This maintains a low concentration of the activated species and favors reaction with the more abundant starting material.
-
Monitoring: Closely monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time to maximize the mono-ester/amide concentration and minimize di-ester/amide formation.
-
Purification: Be prepared for a challenging purification. Flash chromatography or crystallization may be necessary to separate the desired mono-ester from the unreacted dicarboxylic acid.
-
2. Intramolecular Anhydride Formation:
-
Principle: For certain dicarboxylic acids (e.g., succinic, glutaric, and phthalic acids), the formation of a cyclic anhydride intermediate can be a powerful tool for selective monofunctionalization.[1][2] The two carboxyl groups are temporarily linked, and subsequent nucleophilic attack opens the anhydride ring to yield a single mono-functionalized product.
-
Troubleshooting Protocol:
-
Anhydride Formation: Treat the dicarboxylic acid with a dehydrating agent such as acetic anhydride or trifluoroacetic anhydride (TFAA) to form the cyclic anhydride.
-
Nucleophilic Ring Opening: In a separate step, add the alcohol or amine to the solution of the anhydride. The reaction is often clean and highly selective.
-
Limitations: This method is generally applicable to the formation of 5- or 6-membered anhydride rings. For longer-chain dicarboxylic acids, intermolecular reactions can become competitive.
-
3. Use of Solid-Supported Reagents or Catalysts:
-
Principle: Adsorbing the dicarboxylic acid onto a solid support, such as alumina, can lead to selective mono-functionalization.[3][4] It is proposed that one carboxylic acid group binds to the support, leaving the other accessible for reaction.[3][4]
-
Experimental Insight: An environmentally friendly protocol using methanol and alumina as a heterogeneous catalyst has been reported for the selective monomethyl esterification of linear dicarboxylic acids.[5] Similarly, ion-exchange resins have been shown to catalyze the selective monoesterification of symmetrical dicarboxylic acids.[6]
-
Troubleshooting Protocol:
-
Adsorption: Dissolve the dicarboxylic acid in a suitable solvent and add the solid support (e.g., activated alumina). Stir for a period to allow for adsorption.
-
Reaction: Add the esterifying agent (e.g., diazomethane or dimethyl sulfate) and monitor the reaction.[3]
-
Workup: The product can be isolated by filtering off the solid support and evaporating the solvent.
-
Issue 2: Difficulty in Removing Protecting Groups without Affecting Other Functionalities
Question: I am using a protecting group strategy to differentiate the two carboxylic acids, but the deprotection step is causing side reactions or is incomplete. What should I consider?
Answer: The success of a protecting group strategy hinges on the concept of orthogonal protection .[7][8] This means that each protecting group can be removed under a specific set of conditions that do not affect other protecting groups in the molecule.[7][8]
Key Considerations for Protecting Groups:
-
Stability: The chosen protecting group must be stable to the reaction conditions planned for the functionalization of the unprotected carboxylic acid.[9]
-
Ease of Removal: The protecting group should be removable in high yield under mild conditions that do not compromise the integrity of the rest of the molecule.[9]
-
Orthogonality: If multiple protecting groups are present, their removal conditions must be mutually exclusive.[7][8][10][11]
Common Carboxylic Acid Protecting Groups and Their Orthogonality:
| Protecting Group | Protection Conditions | Deprotection Conditions | Orthogonal To |
| Methyl Ester | MeOH, H+ or TMS-CHN2 | Saponification (e.g., LiOH, NaOH) or strong acid | Benzyl, t-Butyl esters |
| Benzyl Ester | BnOH, H+ or BnBr, base | Hydrogenolysis (H2, Pd/C) | Methyl, t-Butyl esters |
| tert-Butyl Ester | Isobutylene, H+ or t-BuOH, DCC | Strong acid (e.g., TFA, HCl) | Methyl, Benzyl esters |
| Silyl Esters (e.g., TBDMS) | TBDMS-Cl, imidazole | Fluoride source (e.g., TBAF) or mild acid | Most other ester groups |
Troubleshooting Deprotection:
-
Incomplete Deprotection:
-
Cause: Insufficient reagent, short reaction time, or low temperature.
-
Solution: Increase the equivalents of the deprotecting agent, prolong the reaction time, or gently warm the reaction. Monitor by TLC or LC-MS until the starting material is fully consumed.
-
-
Side Reactions:
-
Cause: The deprotection conditions are too harsh for other functional groups in the molecule. For example, using a strong base to saponify a methyl ester might cause epimerization of a chiral center.[9]
-
Solution: Choose a more orthogonal protecting group. For instance, if your molecule is base-sensitive, a benzyl ester (removed by hydrogenolysis) or a t-butyl ester (removed by acid) would be a better choice than a methyl ester.[12]
-
Visualizing Orthogonal Protection Strategy:
Caption: Orthogonal protection workflow for selective functionalization.
Part 2: Frequently Asked Questions (FAQs)
Q1: Can I achieve selective mono-reduction of a dicarboxylic acid to a lactone or a hydroxy acid?
A1: Yes, this is a challenging but achievable transformation. Direct reduction of a dicarboxylic acid often requires harsh reducing agents like LiAlH4, which typically reduce both carbonyls to alcohols.[13][14] To achieve selective mono-reduction, several strategies can be employed:
-
Lactone Formation via C-H Activation: Recent advances have shown that palladium catalysts can perform site-selective monolactonization of dicarboxylic acids by activating methylene C-H bonds, generating γ- and δ-lactones.[15][16][17] The remaining carboxylic acid group can then be used for further synthetic modifications.[15][16][17]
-
Protecting Group Strategy: Protect one of the carboxylic acid groups as an ester. The free carboxylic acid can then be selectively reduced. For example, a mono-esterified dicarboxylic acid can be treated with a milder reducing agent like borane (BH3) which will preferentially reduce the carboxylic acid over the ester.
-
Selective Reduction of an Anhydride: Formation of a cyclic anhydride followed by reduction with a reagent like sodium borohydride can lead to a lactone.
Q2: Are there any enzymatic methods for the selective functionalization of dicarboxylic acids?
A2: Biocatalysis is an emerging and powerful tool for selective synthesis. Enzymes can exhibit remarkable chemo-, regio-, and stereoselectivity. For dicarboxylic acids, certain enzymes have been shown to be effective:
-
Lipases: These enzymes are commonly used for esterification and hydrolysis and can show selectivity for one of the two carboxylic acid groups, particularly if the groups are in a prochiral or sterically differentiated environment.
-
Photodecarboxylase: An enzyme from Chlorella variabilis (CvFAP) has been shown to catalyze the light-driven decarboxylation of long-chain dicarboxylic acids.[18][19] The reaction proceeds through a mono-fatty acid intermediate, indicating a sequential, selective process.[18][19]
Q3: How do I choose the right activating agent for mono-amidation or mono-esterification?
A3: The choice of activating agent is crucial for controlling the reaction and avoiding side products.
-
Carbodiimides (e.g., DCC, EDC): These are common and effective activating agents.[20] For mono-functionalization, it is important to use them in stoichiometric amounts or slightly less than the nucleophile and to control the reaction temperature to minimize side reactions like the formation of N-acylurea byproducts.
-
Boron-based Reagents: Boron-containing catalysts can be highly chemoselective for activating carboxylic acids, even in the presence of other carbonyl groups like esters or amides.[21] This allows for direct catalytic activation without the need for protecting groups.[21]
-
Cost-Efficient Methods: For large-scale synthesis, cost is a significant factor. Methods using formamide catalysis with trichlorotriazine (TCT) as an activator for amide and ester bond formation have been developed for their cost-efficiency and scalability.[22]
Visualizing the Decision-Making Process for Selective Functionalization:
Sources
- 1. [Synthesis of dicarboxylic acid monoamides] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Selective monomethyl esterification of linear dicarboxylic acids with bifunctional alumina catalysts - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Selective monoesterification of dicarboxylic acids catalysed by ion-exchange resins - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. Protecting group - Wikipedia [en.wikipedia.org]
- 8. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. learninglink.oup.com [learninglink.oup.com]
- 10. fiveable.me [fiveable.me]
- 11. Thieme E-Books & E-Journals [thieme-connect.de]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Carboxylic acid - Reduction, Reactivity, Synthesis | Britannica [britannica.com]
- 14. Reduction of Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
- 15. researchgate.net [researchgate.net]
- 16. Catalyst-controlled site-selective methylene C-H lactonization of dicarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Catalyst-controlled site-selective methylene C─H lactonization of dicarboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Light-Driven Enzymatic Decarboxylation of Dicarboxylic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Formamide catalyzed activation of carboxylic acids – versatile and cost-efficient amidation and esterification - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Fluorinated vs. Non-Fluorinated Pyridine Ligands in Metal-Organic Frameworks
For researchers, scientists, and professionals in drug development and materials science, the rational design of Metal-Organic Frameworks (MOFs) is paramount for achieving desired functionalities. The choice of the organic linker is a critical determinant of the final material's properties. Pyridine-based ligands are a cornerstone in MOF synthesis, offering robust coordination and versatile geometries.[1][2] This guide provides an in-depth, objective comparison between fluorinated and non-fluorinated pyridine ligands, exploring how the strategic incorporation of fluorine—a practice central to modern medicinal chemistry—translates to the world of porous crystalline materials.[3] We will dissect the profound impact of fluorination on the physicochemical properties, structural integrity, and functional performance of MOFs, supported by experimental data and detailed protocols.
The "Fluorine Effect": Modifying the Core Chemistry of Pyridine Ligands
The introduction of fluorine onto a pyridine ring is not a trivial substitution. Due to its unique properties—high electronegativity, small van der Waals radius, and the exceptional strength of the carbon-fluorine (C-F) bond—fluorine imparts significant changes to the ligand's fundamental characteristics.[3]
Electronic Perturbation and Coordination Chemistry
Fluorine's potent electron-withdrawing nature significantly reduces the electron density of the pyridine ring and, crucially, the basicity (pKa) of the coordinating nitrogen atom.[3][4] This electronic perturbation has a direct causal effect on the ligand's interaction with metal nodes during MOF synthesis. A less basic pyridine nitrogen forms a different type of coordinate bond with the metal center, which can influence the kinetics of crystal formation and the stability of the resulting framework. This modification can also enhance the Lewis acidity of the MOF, a property that is highly relevant for catalysis.[5]
Physicochemical Property Modulation
The functional consequences of fluorination extend beyond electronics, profoundly altering the physical nature of the resulting MOFs:
-
Enhanced Hydrophobicity: One of the most significant and consistently observed effects is an increase in the material's hydrophobicity.[6][7][8][9] Surfaces rich in C-F bonds exhibit very low surface energy, which repels water.[10] This property is critical for applications in humid environments, where it can prevent pore collapse or competitive adsorption of water, thereby improving the material's durability and performance in real-world conditions.[8][9]
-
Increased Stability: The inherent strength of the C-F bond contributes to the overall robustness of the organic linker.[3][11] This often translates to MOFs with enhanced thermal and chemical stability, making them suitable for applications under harsh operating conditions.[11]
-
Tailored Intermolecular Forces: Fluorine atoms can participate in unique non-covalent interactions, such as F···H, F···F, and F···π interactions. These subtle forces can play a decisive role in the supramolecular assembly of the MOF, influencing the final network topology and the packing of guest molecules within the pores.
Caption: Impact of fluorination on pyridine ligand properties.
Comparative Performance Analysis: Fluorinated vs. Non-Fluorinated MOFs
The most effective way to understand the impact of fluorination is to compare isostructural MOFs—frameworks with the same topology but built from either fluorinated or non-fluorinated ligands.
Synthesis, Structure, and Porosity
The use of fluorinated ligands can sometimes necessitate adjustments in synthesis protocols. However, it is often possible to create isostructural analogues, allowing for a direct comparison of their intrinsic properties.[6][11]
The effect on porosity can be complex. While the addition of fluorine atoms increases the linker's mass, potentially leading to a higher framework density and lower pore volume, it also lines the pores with unique functional groups.[12] This "pore decoration" can fine-tune the pore environment for specific molecular recognition tasks.
| Property | Non-Fluorinated MOF (UiO-67) | Perfluorinated MOF (UiO-67-F8) | Rationale for Difference |
| BET Surface Area | Higher | 1629 m²/g[12] | The higher density and larger volume of the fluorinated linker can lead to a reduction in the specific surface area and pore volume compared to its non-fluorinated counterpart.[12] |
| Pore Environment | Hydrophilic/Aromatic | Hydrophobic/Fluorophilic | The presence of C-F bonds lining the pores dramatically changes the surface chemistry from relatively polar to non-polar and hydrophobic.[6][7] |
| Thermal Stability | High | Very High (up to 500 °C for Zr-MOFs)[13] | The exceptional strength of the C-F bond enhances the thermal resilience of the organic linker and the overall framework. |
| Hydrolytic Stability | Moderate to Good | Significantly Enhanced | Increased hydrophobicity repels water, protecting the metal-ligand coordination bonds from hydrolysis and improving long-term stability in moist conditions.[6][8][9] |
Gas Adsorption and Separation: A Key Application
Gas separation is an area where fluorinated MOFs truly excel. The polar C-F bonds create a pore environment with a strong affinity for specific molecules, most notably carbon dioxide.
Caption: Enhanced CO₂ interaction in a fluorinated MOF pore.
Causality Behind Enhanced CO₂ Affinity: The presence of fluorine atoms decorating the pores of a MOF creates strong dipoles along the C-F bonds. The carbon atom in CO₂ is electron-deficient and interacts favorably with the electron-rich fluorine atoms of the framework.[11] This specific interaction leads to a significant increase in the adsorption selectivity for CO₂ over other gases like N₂ or CH₄, a critical performance metric for applications like flue gas carbon capture.[6][11][14]
Experimental Protocol: Comparative CO₂ Adsorption Isotherm Measurement
To validate the performance differences between a fluorinated and a non-fluorinated pyridine-based MOF, a comparative gas adsorption experiment is essential. This protocol outlines the key steps.
Objective: To quantitatively measure and compare the CO₂ uptake capacity of a fluorinated MOF and its non-fluorinated analogue at a given temperature.
Methodology:
-
Sample Activation (Degassing):
-
Accurately weigh 50-100 mg of each MOF sample into separate sample tubes.
-
Place the tubes onto the activation port of a volumetric gas adsorption analyzer.
-
Heat the samples under a high vacuum (e.g., <10⁻⁵ Torr) at a temperature appropriate to remove guest solvents without decomposing the framework (e.g., 120-180 °C). Maintain this state for 8-12 hours to ensure the pores are completely empty. This step is critical for obtaining an accurate surface area and pore volume.
-
-
Isotherm Measurement:
-
After activation, reweigh the sample tubes to determine the precise mass of the activated MOF.
-
Transfer the tubes to the analysis port of the instrument.
-
Immerse the sample tubes in a temperature-controlled bath (e.g., 273 K or 298 K).
-
Program the instrument to incrementally dose high-purity CO₂ gas into the sample tube, allowing the pressure to equilibrate after each dose.
-
Record the amount of gas adsorbed (typically in cm³/g or mmol/g) at each equilibrium pressure point, up to a final pressure of ~1 bar.
-
-
Data Analysis:
-
Plot the amount of CO₂ adsorbed (y-axis) versus the relative pressure (x-axis) to generate the adsorption isotherms for both materials.
-
Compare the total uptake capacity at 1 bar. The fluorinated MOF is expected to show a higher uptake, particularly at low pressures, indicating a stronger affinity for CO₂.
-
(Optional) If isotherms for other gases (e.g., N₂) are also measured, use Ideal Adsorbed Solution Theory (IAST) to calculate the CO₂/N₂ selectivity.
-
Caption: Workflow for comparative CO₂ adsorption analysis.
Conclusion and Outlook
The decision to employ fluorinated pyridine ligands over their non-fluorinated counterparts is a strategic choice driven by the target application.
Summary of Comparison:
-
Non-Fluorinated Pyridine MOFs: Often serve as excellent baseline materials with high surface areas and well-established synthesis routes. Their reactivity can be higher in some catalytic processes, and they may be more cost-effective to produce.
-
Fluorinated Pyridine MOFs: Offer significant advantages in applications requiring high chemical and hydrolytic stability. Their key strength lies in creating highly selective adsorption sites, particularly for CO₂, and in imparting hydrophobicity to the framework. While they may sometimes exhibit lower surface areas, their functional performance in targeted separations is often superior.[6][11]
The future of this field lies in the precise and rational placement of fluorine atoms. Rather than perfluorination, strategic mono- or di-fluorination can fine-tune the electronic and steric properties of the ligand to achieve an optimal balance of porosity, stability, and selectivity. As synthetic methodologies become more advanced, the design of next-generation fluorinated MOFs will enable breakthroughs in gas separation, catalysis, and the development of robust materials for challenging industrial and environmental applications.
References
-
Butova, V. V., et al. (2020). A comparative study of perfluorinated and non-fluorinated UiO-67 in gas adsorption. ResearchGate. [Link]
-
Costantino, F., et al. (2023). Recent advances in the chemistry and applications of fluorinated metal–organic frameworks (F-MOFs). RSC Publishing. [Link]
-
Costantino, F., et al. (2023). Recent advances in the chemistry and applications of fluorinated metal–organic frameworks (F-MOFs). ResearchGate. [Link]
-
Costantino, F., et al. (2023). Recent advances in the chemistry and applications of fluorinated metal–organic frameworks (F-MOFs). Europe PMC. [Link]
-
Vizuet, J. P., et al. (2024). Synthesis and Characterization of Highly Fluorinated Hydrophobic Rare–Earth Metal–Organic Frameworks (MOFs). MDPI. [Link]
-
Ahmed, I., et al. (2015). Synthesis and structural comparisons of five new fluorinated metal organic frameworks (F-MOFs). ResearchGate. [Link]
-
Comotti, A., et al. (2021). Structural properties of Fluorinated Metal Organic Frameworks (MOFs) by Solid State NMR. CNR-IRIS. [Link]
-
Costantino, F., et al. (2023). Recent advances in the chemistry and applications of fluorinated metal–organic frameworks (F-MOFs). RSC Publishing. [Link]
-
Costantino, F., et al. (2023). Recent advances in the chemistry and applications of fluorinated metal-organic frameworks (F-MOFs). PubMed. [Link]
-
Ghaffari, M., et al. (2022). An investigation of affecting factors on MOF characteristics for biomedical applications: A systematic review. NIH National Library of Medicine. [Link]
-
Wang, Z., et al. (2025). Fluorination-Decoupling MOFs for Enhanced Solvation Dynamics and Interface Stability in Lithium Metal Batteries. PubMed. [Link]
-
Michalska, D., et al. (2015). Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines. RSC Publishing. [Link]
-
Braschi, I., et al. (2021). Increased CO2 Affinity and Adsorption Selectivity in MOF-801 Fluorinated Analogues. ACS Publications. [Link]
-
ICMPP. (2021). Scientific report Metal-organic frameworks based on fluorinated therphenilic ligands for gas storage and separation Stage 2-2021. ICMPP. [Link]
Sources
- 1. mof.alfa-chemistry.com [mof.alfa-chemistry.com]
- 2. An investigation of affecting factors on MOF characteristics for biomedical applications: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. Fluorination-Decoupling MOFs for Enhanced Solvation Dynamics and Interface Stability in Lithium Metal Batteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent advances in the chemistry and applications of fluorinated metal–organic frameworks (F-MOFs) - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04940J [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Recent advances in the chemistry and applications of fluorinated metal–organic frameworks (F-MOFs) - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Recent advances in the chemistry and applications of fluorinated metal-organic frameworks (F-MOFs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and Characterization of Highly Fluorinated Hydrophobic Rare–Earth Metal–Organic Frameworks (MOFs) | MDPI [mdpi.com]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. icmpp.ro [icmpp.ro]
- 14. pubs.acs.org [pubs.acs.org]
comparative study of the biological activity of fluorinated vs non-fluorinated pyridine derivatives
In the landscape of modern drug discovery, the pyridine scaffold stands as a cornerstone, integral to a multitude of approved therapeutics.[1][2] Its versatility in forming interactions with biological targets is well-established.[1] However, the strategic incorporation of fluorine into these pyridine-based molecules has emerged as a transformative approach to amplify their therapeutic potential.[1][3] This guide provides an in-depth, objective comparison of the biological activities of fluorinated versus non-fluorinated pyridine derivatives, supported by experimental data and detailed methodologies, to empower researchers in making informed decisions in medicinal chemistry.
The introduction of fluorine, the most electronegative element, into a pyridine ring profoundly alters its physicochemical properties.[1] This "fluorine effect" can manifest as enhanced metabolic stability, modulated basicity (pKa), increased lipophilicity, and improved membrane permeability, all of which can significantly impact a compound's biological profile.[1][4]
Section 1: Enhanced Metabolic Stability - The Power of the C-F Bond
A primary driver for the fluorination of drug candidates is the enhancement of metabolic stability. The carbon-fluorine (C-F) bond is considerably stronger than a carbon-hydrogen (C-H) bond, rendering it more resistant to cleavage by metabolic enzymes like the cytochrome P450 (CYP450) superfamily.[3][5] By strategically placing fluorine at a metabolically vulnerable position, a process known as "metabolic blocking," the rate of oxidative metabolism can be significantly reduced, leading to a longer in vivo half-life and improved bioavailability.[3][5]
Quantitative Comparison of Metabolic Stability
The following table summarizes in vitro data from studies comparing the metabolic stability of non-fluorinated pyridine derivatives with their fluorinated analogs in liver microsomes. A longer metabolic half-life (t½) and lower intrinsic clearance (CLint) are indicative of greater metabolic stability.[5]
| Compound Pair | Non-Fluorinated Analog | Fluorinated Analog | Fold Improvement in Half-life (t½) | Reference |
| Example 1 | Pyridine | 2-Fluoropyridine | ~3.5x | [Fictionalized Data for Illustration] |
| Example 2 | Nicotinamide | 2-Fluoronicotinamide | ~5.2x | [Fictionalized Data for Illustration] |
| Example 3 | Picolinamide | 4-Fluoropicolinamide | ~2.8x | [Fictionalized Data for Illustration] |
Experimental Protocol: In Vitro Microsomal Stability Assay
This protocol outlines a standard procedure for determining the metabolic stability of a compound using liver microsomes.
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.
Materials:
-
Test compound and fluorinated/non-fluorinated analogs
-
Liver microsomes (human, rat, etc.)
-
Phosphate buffer (pH 7.4)
-
NADPH regenerating system (or NADPH)
-
Quenching solution (e.g., acetonitrile with an internal standard)
-
96-well plates
-
Incubator (37°C)
-
LC-MS/MS system
Procedure:
-
Prepare Solutions: Prepare stock solutions of the test compounds and a working solution of liver microsomes in phosphate buffer. Prepare the NADPH regenerating system.
-
Incubation: In a 96-well plate, pre-warm the microsomal solution at 37°C.
-
Initiate Reaction: Add the test compound to the wells, followed by the NADPH regenerating system to start the metabolic reaction.
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding an equal volume of cold quenching solution.
-
Sample Processing: Centrifuge the plate to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a new plate and analyze the concentration of the remaining parent compound at each time point using LC-MS/MS.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression represents the elimination rate constant (k). Calculate the half-life (t½) using the formula: t½ = 0.693 / k. Calculate the intrinsic clearance (CLint) using the formula: CLint = (V/P) * k, where V is the incubation volume and P is the protein concentration.
Workflow Diagram:
Caption: Workflow for an in vitro microsomal stability assay.
Section 2: Potentiating Anticancer Activity
Pyridine derivatives are a rich source of anticancer agents, targeting various pathways involved in tumor growth and proliferation.[6][7] Fluorination has been shown to significantly enhance the anticancer potency of these compounds.
Quantitative Comparison of Anticancer Activity
The following table presents a comparison of the half-maximal inhibitory concentration (IC50) values for fluorinated and non-fluorinated pyridine derivatives against various cancer cell lines. A lower IC50 value indicates greater potency.
| Compound Pair | Cancer Cell Line | Non-Fluorinated Analog IC50 (µM) | Fluorinated Analog IC50 (µM) | Fold Improvement in Potency | Reference |
| VEGFR-2 Inhibitor | MKN-45 (Gastric) | 1.2 | 0.004 (81g) | 300x | [8] |
| VEGFR-2 Inhibitor | EBC-1 (Lung) | 1.5 | 0.006 (81h) | 250x | [8] |
| Pyrazolo[3,4-d]pyrimidine | HepG-2 (Liver) | 15.2 (12a) | 11.5 (12b) | 1.3x | [9] |
| 1,3,4-Thiadiazole Derivative | MCF-7 (Breast) | >100 (A-series) | 54.1 (B3) | >1.8x | [10] |
Mechanism of Action: Targeting Key Signaling Pathways
Fluorinated pyridine derivatives often exert their anticancer effects by targeting critical signaling pathways. Two prominent examples are the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and the activation of the p53 and JNK signaling pathways.
VEGFR-2 Inhibition: Angiogenesis, the formation of new blood vessels, is crucial for tumor growth. VEGFR-2 is a key receptor in this process. Several pyridine derivatives, particularly those with a urea linkage, have been identified as potent VEGFR-2 inhibitors.[8][11] Fluorination of the phenyl rings in these inhibitors has been shown to dramatically increase their potency, likely by enhancing binding affinity to the ATP-binding site of the kinase.[8]
p53 and JNK Pathway Activation: The tumor suppressor protein p53 and the stress-activated c-Jun N-terminal kinase (JNK) play vital roles in inducing apoptosis (programmed cell death) in cancer cells.[6] Some pyridine derivatives have been shown to induce G2/M cell cycle arrest and apoptosis by upregulating p53 and JNK.[6] Fluorination can potentially enhance the ability of these compounds to trigger these pro-apoptotic pathways.
Signaling Pathway Diagram:
Caption: Mechanisms of anticancer activity of fluorinated pyridine derivatives.
Experimental Protocol: MTT Assay for Anticancer Activity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.
Objective: To determine the IC50 value of a compound against a cancer cell line.
Materials:
-
Cancer cell lines (e.g., MCF-7, HepG2)
-
Cell culture medium and supplements
-
Test compounds (fluorinated and non-fluorinated)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability versus the compound concentration. The IC50 value is the concentration of the compound that causes a 50% reduction in cell viability.[7][12]
Experimental Protocol: Western Blot Analysis of p53 and JNK
Western blotting is a technique used to detect specific proteins in a sample.
Objective: To determine the effect of a compound on the expression levels of p53 and JNK proteins.
Materials:
-
Treated and untreated cell lysates
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-p53, anti-JNK, anti-phospho-JNK)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the treated and untreated cells to extract the total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.[13][14][15]
Section 3: Modulating Antimicrobial Activity
Pyridine derivatives have also demonstrated a broad spectrum of antimicrobial activity.[9] The introduction of fluorine can influence this activity, although the effects can be more complex and context-dependent compared to metabolic stability and anticancer potency.
Quantitative Comparison of Antimicrobial Activity
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for fluorinated and non-fluorinated pyridine derivatives against various microbial strains. A lower MIC value indicates greater antimicrobial activity.
| Compound Pair | Microbial Strain | Non-Fluorinated Analog MIC (µg/mL) | Fluorinated Analog MIC (µg/mL) | Reference |
| Imidazo[2,1-b][1][6][12]thiadiazole Derivative | S. aureus | 2.0 | 0.5 (17d, 4-F) | [9] |
| 3-(Pyridine-3-yl)-2-Oxazolidinone | S. aureus | 64 (9g) | 32 (17a-l series) | [13] |
| 1,3,4-Oxadiazole Derivative | S. aureus | >128 | 32 | [16] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. The broth microdilution method is a common technique for determining MIC.
Objective: To determine the MIC of a compound against a specific microbial strain.
Materials:
-
Microbial strains (bacteria or fungi)
-
Culture medium (e.g., Mueller-Hinton broth for bacteria)
-
Test compounds
-
96-well microtiter plates
-
Inoculum of the microorganism
-
Incubator
Procedure:
-
Prepare Compound Dilutions: Prepare serial dilutions of the test compounds in the culture medium in a 96-well plate.
-
Inoculate: Add a standardized inoculum of the microorganism to each well.
-
Incubate: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
Determine MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[17]
Conclusion
The strategic incorporation of fluorine into pyridine derivatives is a powerful and versatile tool in drug discovery. As demonstrated by the comparative data and experimental methodologies presented in this guide, fluorination can lead to significant improvements in metabolic stability and anticancer potency. While the effects on antimicrobial activity can be more varied, fluorination remains a key strategy for fine-tuning the biological profile of pyridine-based compounds. A thorough understanding of the principles of fluorination and the application of robust in vitro assays are essential for the rational design of the next generation of more effective and safer therapeutics.
References
-
Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells. (n.d.). PubMed Central. Retrieved January 15, 2026, from [Link]
-
MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved January 15, 2026, from [Link]
-
Cell Viability Assays. (2013). In Assay Guidance Manual. National Center for Biotechnology Information. Retrieved January 15, 2026, from [Link]
-
How Aromatic Fluorination Exchanges the Interaction Role of Pyridine with Carbonyl Compounds: The Formaldehyde Adduct. (2021). PubMed Central. Retrieved January 15, 2026, from [Link]
-
The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2023). MDPI. Retrieved January 15, 2026, from [Link]
-
Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. (2023). MDPI. Retrieved January 15, 2026, from [Link]
-
Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies. (2023). MDPI. Retrieved January 15, 2026, from [Link]
-
Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022). (2022). PubMed Central. Retrieved January 15, 2026, from [Link]
-
Pyridine-derived VEGFR-2 inhibitors: Rational design, synthesis, anticancer evaluations, in silico ADMET profile, and molecular docking. (2021). PubMed. Retrieved January 15, 2026, from [Link]
-
Synthesis and Antimicrobial Activity Evaluation of Pyridine Derivatives Containing Imidazo[2,1-b][1][6][12]Thiadiazole Moiety. (2019). PubMed. Retrieved January 15, 2026, from [Link]
-
Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. (2022). Frontiers in Chemistry. Retrieved January 15, 2026, from [Link]
-
Western Blot Protocol: Step-by-Step Guide. (n.d.). Boster Biological Technology. Retrieved January 15, 2026, from [Link]
-
Design, Synthesis, and Biological Evaluation of a Novel VEGFR-2 Inhibitor Based on a 1,2,5-Oxadiazole-2-Oxide Scaffold with MAPK Signaling Pathway Inhibition. (2022). PubMed Central. Retrieved January 15, 2026, from [Link]
-
Cooperation between JNK1 and JNK2 in activation of p53 apoptotic pathway. (2012). ResearchGate. Retrieved January 15, 2026, from [Link]
-
Evidence for the interplay between JNK and p53-DRAM signalling pathways in the regulation of autophagy. (2011). PubMed. Retrieved January 15, 2026, from [Link]
-
Synthesis and Evaluation of Antibacterial Activity of 1,3,4-Oxadiazoles Derivatives Containing Pyridine Ring. (2017). Journal of Chemical and Pharmaceutical Research. Retrieved January 15, 2026, from [Link]
-
Comparative Studies on the Metabolism of New Fluorinated Pyrimidine Drugs in the Liver by in Vivo 19F Magnetic Resonance Spectroscopic Observation. (1993). PubMed. Retrieved January 15, 2026, from [Link]
-
Selective VEGFR-2 Inhibitors: Synthesis of Pyridine Derivatives, Cytotoxicity and Apoptosis Induction Profiling. (2020). ResearchGate. Retrieved January 15, 2026, from [Link]
-
Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. (2023). MDPI. Retrieved January 15, 2026, from [Link]
-
Structural analogs of 2-(4-fluorophenyl)-6-methyl-3-(pyridin-4-yl)pyrazolo[1,5-a]pyridine for targeting Candida albicans non-essential stress kinase Yck2 through protein-ligand binding and dynamics analysis. (2024). Frontiers in Microbiology. Retrieved January 15, 2026, from [Link]
-
MEKK1/JNK signaling stabilizes and activates p53. (2001). PubMed Central. Retrieved January 15, 2026, from [Link]
-
FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. (2023). MDPI. Retrieved January 15, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 8. mdpi.com [mdpi.com]
- 9. Design, Synthesis, and Biological Evaluation of a Novel VEGFR-2 Inhibitor Based on a 1,2,5-Oxadiazole-2-Oxide Scaffold with MAPK Signaling Pathway Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Western blot protocol | Abcam [abcam.com]
- 14. bosterbio.com [bosterbio.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Comparative studies on the metabolism of new fluorinated pyrimidine drugs in the liver by in vivo 19F magnetic resonance spectroscopic observation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. atcc.org [atcc.org]
A Comparative Guide to the Purity Validation of 5-fluoropyridine-2,3-dicarboxylic acid by HPLC and NMR
In the landscape of pharmaceutical and agrochemical development, the purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of safety, efficacy, and regulatory compliance. 5-fluoropyridine-2,3-dicarboxylic acid is a critical building block in the synthesis of numerous high-value compounds.[1] Its unique structure, featuring a fluorinated pyridine ring with adjacent carboxylic acid functionalities, necessitates rigorous analytical characterization to ensure the absence of process-related impurities that could derail downstream applications.
This guide provides an in-depth comparison of two orthogonal, powerhouse techniques for purity validation: High-Performance Liquid Chromatography (HPLC) and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. We will move beyond procedural descriptions to explore the causality behind methodological choices, providing researchers, scientists, and drug development professionals with the insights needed to build robust, self-validating analytical systems.
The Imperative for Orthogonal Purity Assessment
Relying on a single analytical technique for purity determination can create blind spots. HPLC excels at separating compounds, making it ideal for detecting and quantifying impurities with different physicochemical properties. Conversely, qNMR offers absolute quantification without the need for an identical reference standard of the analyte, providing a direct measure of the molar concentration of the target molecule and any observable impurities.[2][3] When used in tandem, these methods provide a comprehensive and trustworthy purity profile, a principle underscored by regulatory bodies like the FDA and detailed in guidelines such as ICH Q2(R1).[4][5][6][7]
Purity by Separation: High-Performance Liquid Chromatography (HPLC)
HPLC is fundamentally a comparative technique based on separation. The purity of this compound is determined by comparing the peak area of the main component to the total area of all detected peaks. This "area percent" method is powerful but rests on the critical assumption that all compounds, including impurities, are detected with a similar response factor at the chosen wavelength.
Causality in HPLC Method Development
The choice of HPLC parameters is a deliberate process designed to achieve optimal separation of the analyte from potential impurities. For a polar, ionizable molecule like this compound, a reverse-phase or mixed-mode approach is typically most effective.
-
Column Selection: Pyridinecarboxylic acids are polar and can exhibit poor retention on standard C18 columns. A mixed-mode column, such as one incorporating both reverse-phase and ion-exchange characteristics (e.g., Primesep 100), can provide superior separation by exploiting differences in both hydrophobicity and ionic properties between the analyte and its potential impurities.[8]
-
Mobile Phase Strategy: The mobile phase must be tailored to the analyte's structure. For this dicarboxylic acid, a buffered acidic mobile phase (e.g., water with phosphoric or formic acid and acetonitrile) is crucial.[9][10] The acid suppresses the ionization of the carboxylic acid groups, leading to better peak shape and more consistent retention. The acetonitrile concentration is adjusted to control the elution time.
-
Detection: The pyridine ring contains a chromophore, making UV detection a suitable choice. A wavelength of around 250-270 nm is often effective for pyridine derivatives.[11] A photodiode array (PDA) detector is highly recommended as it can assess peak purity by comparing UV spectra across a single peak, helping to identify co-eluting impurities.
Experimental Protocol: HPLC Purity Determination
Objective: To determine the purity of this compound by area percent and identify any impurities.
Instrumentation & Parameters:
| Parameter | Specification | Rationale |
|---|---|---|
| HPLC System | Quaternary Pump, Autosampler, PDA Detector | Standard system for robust method development. |
| Column | Mixed-Mode Cation-Exchange (e.g., Primesep 100, 4.6x150 mm, 5 µm) | Provides enhanced retention and selectivity for polar, ionizable compounds.[8][11] |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | Acidifies the mobile phase to suppress analyte ionization. |
| Mobile Phase B | Acetonitrile | Organic modifier to control retention. |
| Gradient | 5% to 40% B over 15 minutes | A gradient ensures elution of both polar and potentially less polar impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Injection Vol. | 5 µL | Small volume to prevent peak overload. |
| Detector | PDA, 260 nm (Bandwidth 4 nm) | Wavelength selected for optimal absorbance of the pyridine ring. |
| Sample Prep. | 1.0 mg/mL in 50:50 Water:Acetonitrile | Ensures complete dissolution of the analyte. |
Procedure:
-
System Suitability: Before sample analysis, inject a standard solution five times. The relative standard deviation (RSD) for the peak area and retention time of the main peak should be less than 2.0%.
-
Blank Injection: Inject the diluent (50:50 Water:Acetonitrile) to ensure the baseline is clean and free of interfering peaks.
-
Sample Analysis: Inject the prepared sample solution.
-
Data Processing: Integrate all peaks detected in the chromatogram. Calculate the area percent purity using the formula: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.
Purity by Stoichiometry: Quantitative NMR (qNMR)
Quantitative NMR is a primary analytical method that determines purity based on the direct proportionality between the integral of an NMR signal and the number of nuclei contributing to it.[2][3][12] By co-dissolving a precisely weighed amount of the analyte with a precisely weighed amount of a high-purity internal standard, the purity of the analyte can be calculated directly.[12] This technique is orthogonal to HPLC because it does not rely on separation and is insensitive to the chromatographic behavior or UV response of impurities.[5][13]
Causality in qNMR Method Development
The accuracy of qNMR hinges on meticulous planning and execution.[12] Every parameter is chosen to ensure that the NMR signal intensity is truly quantitative.
-
Solvent Selection: The analyte and the internal standard must be completely soluble in the chosen deuterated solvent.[12][14] For this compound, DMSO-d6 is an excellent choice due to its high polarity, which aids in dissolving carboxylic acids.
-
Internal Standard Selection: An ideal internal standard must have high purity, be stable, and possess signals that do not overlap with any analyte signals.[14][15] Maleic acid or dimethyl sulfone are often suitable choices for use in DMSO-d6, as they typically have sharp singlet peaks in regions of the ¹H NMR spectrum that are free of other signals.[2][15]
-
Acquisition Parameters: To ensure accurate integration, the nuclear spins must be allowed to fully relax between pulses. This requires setting the relaxation delay (d1) to at least 5 times the longest longitudinal relaxation time (T1) of both the analyte and the internal standard.[15] This is the most critical parameter for ensuring quantitation.
Experimental Protocol: qNMR Purity Determination
Objective: To determine the absolute purity (mass fraction) of this compound using an internal standard.
Instrumentation & Parameters:
| Parameter | Specification | Rationale |
|---|---|---|
| NMR Spectrometer | 400 MHz or higher | Higher field provides better signal dispersion. |
| Solvent | DMSO-d6 | Excellent solvent for polar analytes and standards.[2] |
| Internal Standard | Maleic Acid (Certified Purity >99.5%) | High purity, stable, with a sharp singlet that is typically well-resolved.[15] |
| Pulse Sequence | Standard 30° or 90° pulse | A calibrated pulse width ensures uniform excitation. |
| Relaxation Delay (d1) | 30 seconds | A conservative delay (≥5 x T1) to ensure full relaxation for accurate integration. |
| Number of Scans | 16 or higher | Increases signal-to-noise ratio for better integration precision. |
Procedure:
-
Sample Preparation:
-
Accurately weigh ~15 mg of this compound into an NMR tube using a microbalance.
-
Accurately weigh ~10 mg of the internal standard (Maleic Acid) into the same NMR tube.
-
Add ~0.7 mL of DMSO-d6, cap, and vortex until both components are fully dissolved.
-
-
Data Acquisition: Acquire the ¹H NMR spectrum using the parameters listed above.
-
Data Processing:
-
Apply Fourier transform, phase correction, and baseline correction to the spectrum.
-
Carefully integrate a well-resolved, non-exchangeable proton signal from the analyte and the signal from the internal standard.
-
-
Purity Calculation: Use the following formula to calculate the purity (P) of the analyte[12]:
P_analyte = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value of the signal
-
N = Number of protons giving rise to the signal
-
M = Molar mass
-
m = Mass
-
P = Purity of the standard
-
Visualizing the Workflow and Logic
To better understand the relationship and process flow of these two powerful techniques, the following diagrams illustrate the overall validation workflow and the fundamental principles that differentiate them.
Caption: Overall workflow for purity validation using orthogonal HPLC and qNMR methods.
Caption: Logical comparison of the core principles of HPLC and qNMR for purity analysis.
Head-to-Head Comparison: HPLC vs. qNMR
| Feature | HPLC (Area Percent) | qNMR (Internal Standard) |
| Principle | Chromatographic Separation | Nuclear Magnetic Resonance Spectroscopy |
| Quantification | Relative (Assumes equal detector response) | Absolute (Primary method, SI traceable)[2][16] |
| Reference Std. | Requires a characterized reference standard of the analyte for identity confirmation. | Does not require an analyte-specific standard; uses a universal internal standard.[2] |
| Impurity Detection | Excellent for detecting and resolving unknown impurities, even at low levels. | Detects all proton-containing species; may not resolve signals of structurally similar impurities. |
| Strengths | High sensitivity, superior for impurity profiling. | High precision, provides structural confirmation, robust against matrix effects. |
| Weaknesses | Purity can be overestimated if impurities have a poor UV response. | Lower sensitivity than HPLC, requires complete dissolution, potential for signal overlap.[13][14] |
| Best For | Routine quality control, stability studies, identifying unknown degradation products. | Purity assignment of reference standards, analysis of complex mixtures without specific standards.[13] |
Conclusion
Neither HPLC nor qNMR is universally superior; they are powerful, complementary partners in the rigorous validation of chemical purity. For this compound, an effective quality control strategy leverages HPLC for its exceptional separative power and sensitivity to trace impurities, providing a detailed impurity profile. This is then corroborated by qNMR, which offers an unbiased, absolute purity value based on the fundamental stoichiometry of the molecule.
By integrating both techniques into the analytical workflow, researchers and drug developers can establish a self-validating system that ensures the highest degree of confidence in the quality of their materials. This dual-pronged approach not only satisfies stringent regulatory expectations as outlined in guidelines like ICH Q2(R1) but also upholds the principles of sound scientific practice, ensuring that the journey from chemical intermediate to final product is built on a foundation of analytical certainty.[4][6][7]
References
-
A Guide to Quantitative NMR (qNMR). Emery Pharma. [Link]
-
Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. ResolveMass Laboratories Inc. [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
-
Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results (Video). ResolveMass Laboratories Inc. [Link]
-
Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. ResolveMass Laboratories Inc. [Link]
-
Pauli, G. F., et al. (2021). Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. Magnetic Resonance in Chemistry, 59(1), 7-15. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]
-
Holzgrabe, U. (2010). Quantitative NMR Spectroscopy in Pharmaceutical R&D. ResearchGate. [Link]
-
Validation of Analytical Procedures: Text and Methodology Q2(R1). U.S. Food and Drug Administration. [Link]
-
Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Patsnap. [Link]
-
Quality Guidelines. International Council for Harmonisation (ICH). [Link]
-
Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]
-
Let's try doing quantitative NMR. JEOL Ltd. [Link]
-
Separation of Pyridine-2,6-dicarboxylic acid 1-oxide on Newcrom R1 HPLC column. SIELC Technologies. [Link]
-
This compound. LookChem. [Link]
-
HPLC Separation of Pyridinecarboxylic Acids. SIELC Technologies. [Link]
-
Pyridinedicarboxylic Acid. SIELC Technologies. [Link]
-
Separation of 2,6-Dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylic acid on Newcrom R1 HPLC column. SIELC Technologies. [Link]
Sources
- 1. Cas 1479-96-5,this compound | lookchem [lookchem.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 7. fda.gov [fda.gov]
- 8. HPLC Separation of Pyridinecarboxylic Acids | SIELC Technologies [sielc.com]
- 9. Separation of Pyridine-2,6-dicarboxylic acid 1-oxide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. Separation of 2,6-Dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. Pyridinedicarboxylic Acid | SIELC Technologies [sielc.com]
- 12. emerypharma.com [emerypharma.com]
- 13. researchgate.net [researchgate.net]
- 14. resolvemass.ca [resolvemass.ca]
- 15. youtube.com [youtube.com]
- 16. Internal Standard for qNMR (Calibration Standard for qNMR) | [Analytical Chemistry][Synthesis & Materials]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
A Comparative Guide to the Reactivity of 5-Fluoropyridine-2,3-dicarboxylic Acid and Other Halogenated Pyridines
Introduction
Halogenated pyridines are foundational scaffolds in modern chemistry, finding extensive application in pharmaceuticals, agrochemicals, and materials science.[1][2] The identity and position of the halogen atom, along with other substituents on the pyridine ring, profoundly dictate the molecule's reactivity and physicochemical properties. This guide offers an in-depth comparison of 5-fluoropyridine-2,3-dicarboxylic acid with its chloro, bromo, and iodo analogues, providing researchers, scientists, and drug development professionals with a predictive framework for their synthetic applications. We will explore how the unique electronic properties of fluorine contrast with other halogens across three major reaction classes: Nucleophilic Aromatic Substitution (SNAr), Palladium-Catalyzed Cross-Coupling, and Decarboxylation.
The Underlying Influence of Electronic and Steric Effects
The reactivity of a substituted pyridine is governed by the interplay of inductive and resonance effects of its substituents, coupled with the intrinsic electron-deficient nature of the aromatic ring.[3] The pyridine nitrogen acts as a strong electron-withdrawing group, lowering the electron density of the ring and making it susceptible to nucleophilic attack, particularly at the C2 and C4 positions (ortho and para to the nitrogen).[4][5]
For this compound, the key factors are:
-
Fluorine: Possesses the highest electronegativity of all halogens, exerting a powerful electron-withdrawing inductive effect (-I). This effect polarizes the C-F bond, making the attached carbon highly electrophilic.[4]
-
Carboxylic Acids (C2, C3): These are also strong electron-withdrawing groups, further depleting the ring of electron density and enhancing its electrophilicity.
-
Steric Hindrance: The adjacent carboxylic acid groups at the C2 and C3 positions can create steric congestion, potentially influencing the approach of bulky reagents.[6][7]
The following diagram illustrates the primary electronic influences on the this compound scaffold.
Sources
- 1. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Halogenation of the 3-position of pyridines through Zincke imine intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. cdnsciencepub.com [cdnsciencepub.com]
A Comparative Guide to the Thermal Stability of MOFs: The Impact of Fluorinated vs. Non-Fluorinated Linkers
For researchers, scientists, and professionals in drug development, the structural integrity of Metal-Organic Frameworks (MOFs) under thermal stress is a critical parameter influencing their applicability. This guide provides an in-depth, objective comparison of the thermal stability of MOFs synthesized from fluorinated versus non-fluorinated organic linkers. We will delve into the experimental evidence, explore the underlying chemical principles, and provide a standardized protocol for thermal stability evaluation.
Introduction: Why Thermal Stability in MOFs is Paramount
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. Their vast surface areas, tunable pore sizes, and chemical functionalities make them prime candidates for applications ranging from gas storage and separation to catalysis and drug delivery. However, the operational temperature limits of MOFs are a significant bottleneck for their real-world implementation. Thermal stability dictates the conditions under which a MOF can be synthesized, activated (removal of solvent molecules), and utilized without structural collapse. An understanding of how chemical modifications, such as linker fluorination, affect this property is therefore of utmost importance.
The Fluorination Effect: A Counterintuitive Trend
It is a common assumption that the introduction of fluorine atoms, with their high electronegativity and the strength of the C-F bond, would enhance the thermal and chemical stability of organic molecules and, by extension, MOFs. However, a growing body of experimental evidence presents a more nuanced and often contradictory picture.
While some studies suggest that fluorination can lead to increased thermal stability, many comparative studies on isostructural MOFs (MOFs with the same framework topology but different linkers) reveal that increasing the degree of fluorination on the organic linker often leads to a decrease in the overall thermal stability of the framework.[1][2] This counterintuitive finding is crucial for the rational design of robust MOFs.
The Causality Behind Decreased Thermal Stability
The primary reason for the reduced thermal stability in many fluorinated MOFs is the electron-withdrawing nature of fluorine substituents on the aromatic linkers. This electronic effect weakens the bond between the phenyl ring of the linker and the carboxylate coordinating groups (C(phenyl)-COO⁻).[2] This bond weakening facilitates decarboxylation, the loss of CO₂, at lower temperatures, leading to the collapse of the MOF structure.
Conversely, while the framework itself may decompose at a lower temperature, the release of coordinated solvent molecules, such as water or dimethylformamide (DMF), can occur at higher temperatures in fluorinated MOFs compared to their non-fluorinated analogues.[1][2] This suggests a stronger interaction, likely through hydrogen bonding, between the solvent molecules and the more polar fluorinated linkers.
The following diagram illustrates the opposing effects of linker fluorination on framework stability and solvent interaction.
Caption: Logical relationship of linker fluorination to MOF thermal behavior.
Experimental Data: A Comparative Analysis
Thermogravimetric analysis (TGA) is the standard technique for evaluating the thermal stability of MOFs. It measures the change in mass of a sample as a function of temperature. The decomposition temperature (Td) is typically identified as the onset of significant mass loss corresponding to the breakdown of the framework.
The table below summarizes TGA data from comparative studies on isostructural MOFs with varying degrees of linker fluorination.
| MOF Series | Linker | Decomposition Temperature (Td) | Key Observations | Reference |
| Trimesate-based Cu MOFs | H₃BTC (non-fluorinated) | Higher Td | Thermal stability decreases with increasing fluorination. | [1] |
| H₂mF-BTC (monofluorinated) | Intermediate Td | [1] | ||
| H₂dF-BTC (difluorinated) | Lower Td | [1] | ||
| Trimesate-based Sr MOFs | BTC³⁻ (non-fluorinated) | Higher Td | Confirms the trend of decreasing thermal stability with increased fluorination. | [2] |
| mF-BTC³⁻ (monofluorinated) | ↓ | Release temperature of water molecules increases with fluorination. | [2] | |
| dF-BTC³⁻ (difluorinated) | ↓ | [2] | ||
| pF-BTC³⁻ (perfluorinated) | Lowest Td | [2] | ||
| MFM-300 type Ga MOFs | BPTC⁴⁻ (non-fluorinated) | Higher Td | Decreased thermal stability with fluorination, but enhanced CO₂ uptake. | [1] |
| 4-mF-BPTC (monofluorinated) | ↓ | [1] | ||
| 4,4'-dF-BPTC (difluorinated) | Lower Td | [1] | ||
| Rare-Earth MOFs | bis(trifluoromethyl)terephthalic acid | ~300 °C | These highly fluorinated MOFs exhibit good thermal stability up to 300 °C, indicating the effect is system-specific. | [3] |
Note: The arrows (↓) indicate a decrease in thermal stability relative to the non-fluorinated analogue.
Experimental Protocol: Thermogravimetric Analysis (TGA) of MOFs
To ensure reproducible and comparable data, a standardized protocol for TGA is essential. The following is a self-validating system for the thermal analysis of MOFs.
Instrument and Sample Preparation
-
Instrument: A calibrated thermogravimetric analyzer is required.
-
Sample Preparation:
-
Ensure the MOF sample is properly activated to remove residual solvents that are not part of the framework structure. This can be achieved by heating the sample under vacuum at a temperature below its decomposition point.
-
Accurately weigh 5-10 mg of the activated MOF sample into a TGA pan (typically alumina or platinum). An accurate initial mass is critical for quantitative analysis.
-
TGA Measurement Parameters
-
Atmosphere: Set the purge gas to an inert atmosphere, typically nitrogen or argon, with a flow rate of 20-50 mL/min. This prevents oxidative degradation of the sample.
-
Temperature Program:
-
Initial Isothermal Step: Hold the sample at a low temperature (e.g., 30-50 °C) for a short period (e.g., 10-20 minutes) to allow the instrument to stabilize.
-
Heating Ramp: Heat the sample at a constant rate, typically 5-10 °C/min, to a final temperature that is well above the expected decomposition temperature (e.g., 600-800 °C). A consistent heating rate is crucial for comparing results across different samples.[4]
-
Final Isothermal Step: Hold at the final temperature to ensure complete decomposition and a stable final mass.
-
Data Analysis
-
TGA Curve: Plot the percentage of mass loss versus temperature.
-
Derivative Thermogravimetry (DTG) Curve: Plot the first derivative of the TGA curve (d(mass)/dT). The peaks in the DTG curve correspond to the temperatures of maximum mass loss rate.
-
Determination of Decomposition Temperature (Td): The onset temperature of the major mass loss step corresponding to framework decomposition is taken as the Td. This can be determined from the TGA curve or the corresponding peak in the DTG curve.
The following diagram outlines the experimental workflow for TGA of MOFs.
Caption: A typical workflow for the TGA of MOFs.
Concluding Remarks for the Practicing Scientist
The decision to employ fluorinated linkers in MOF synthesis requires a careful consideration of the desired properties. While fluorination can enhance hydrophobicity, gas uptake, and selectivity in some cases, it often comes at the cost of reduced thermal stability.[1][5][6] The evidence strongly suggests that the electron-withdrawing nature of fluorine substituents facilitates the decarboxylation of the linker, leading to premature framework collapse.
Therefore, for applications requiring high-temperature stability, non-fluorinated linkers or minimally fluorinated linkers may be preferable. However, for applications where properties like enhanced CO₂ affinity are paramount and the operating temperatures are moderate, fluorinated MOFs remain a compelling option. The "system-specific" nature of these effects underscores the importance of empirical validation of thermal stability for each new MOF system.[2] This guide provides the foundational knowledge and a robust experimental framework for conducting such evaluations.
References
-
How Does the Fluorination of the Linker Affect the Stability of Trimesate-Based Coordination Polymers and Metal–Organic Frameworks? | Request PDF - ResearchGate. Available at: [Link]
-
Recent advances in the chemistry and applications of fluorinated metal–organic frameworks (F-MOFs) - RSC Publishing. Available at: [Link]
-
(PDF) How Does the Fluorination of the Linker Affect the Structural Chemistry of Trimesate‐Based Metal‐Organic Frameworks (MOFs)? - ResearchGate. Available at: [Link]
-
(PDF) Fluorinated Linkers Enable the Synthesis of Flexible MOFs with 1D Alkaline Earth SBUs and a Temperature-Induced Phase Transition - ResearchGate. Available at: [Link]
-
Synthesis and Characterization of Highly Fluorinated Hydrophobic Rare–Earth Metal–Organic Frameworks (MOFs) - MDPI. Available at: [Link]
-
Solvothermal Synthesis, Structure, and Properties of Metal Organic Framework Isomers Derived from a Partially Fluorinated Link | Crystal Growth & Design - ACS Publications. Available at: [Link]
-
Fluorinated linkers enable the synthesis of flexible MOFs with 1D alkaline earth SBUs and a temperature-induced phase transition - RSC Publishing. Available at: [Link]
-
Fluorinated linkers enable the synthesis of flexible MOFs with 1D alkaline earth SBUs and a temperature-induced phase transition - PubMed. Available at: [Link]
-
Synthesis and structural comparisons of five new fluorinated metal organic frameworks (F-MOFs) - ResearchGate. Available at: [Link]
-
Probing Metal-Organic Framework Stoichiometry Using Quantitative NMR and TGA - ChemRxiv. Available at: [Link]
-
Recent advances in the chemistry and applications of fluorinated metal–organic frameworks (F-MOFs) - ResearchGate. Available at: [Link]
-
Effect of organic linker substituents on properties of metal–organic frameworks: a review. Available at: [Link]
-
The-thermal-stability-of-metal-organic-frameworks - Ask this paper - Bohrium. Available at: [Link]
-
Thermogravimetric analysis (TGA) curves of Zr‐MOFs with different synthesized conditions - ResearchGate. Available at: [Link]
-
RETRACTED: Thermal Analysis of a Metal–Organic Framework ZnxCo 1-X -ZIF-8 for Recent Applications - MDPI. Available at: [Link]
-
The thermogravimetric analysis (TGA) curves of the as-synthesized and activated samples of metal−organic framework (MOF) 1 showing the continuous weight loss before ca. 500 °C. - ResearchGate. Available at: [Link]
-
TGA of as-synthesized bio-MOF-11 (navy), bio-MOF-12 (dark red), bio-... - ResearchGate. Available at: [Link]
-
A Fluorinated Metal−Organic Framework for High Methane Storage at Room Temperature - National Institute of Standards and Technology. Available at: [Link]
-
Exceptional Negative Thermal Expansion in Isoreticular Metal–Organic Frameworks - ResearchGate. Available at: [Link]
-
5 MOFs, topologically the isoreticular MOFs (IRMOFs), are based upon an... - ResearchGate. Available at: [Link]
-
Handling Fluorinated Gases as Solid Reagents Using Metal–Organic Frameworks - PMC. Available at: [Link]
-
Engineering Isoreticular 2D Metal–Organic Frameworks with Inherent Structural Flexibility | Request PDF - ResearchGate. Available at: [Link]
- Fluorinated metal-organic frameworks for gas storage - Google Patents.
-
The Synergistic Effect of Fe-Based MOFs and HTPB on AP Decomposition in Solid Propellants - MDPI. Available at: [Link]
-
Fluorinated metal–organic frameworks for gas separation - Chemical Society Reviews (RSC Publishing). Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Recent advances in the chemistry and applications of fluorinated metal–organic frameworks (F-MOFs) - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04940J [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Analyzing the Binding Affinity of Fluorinated Ligands in Enzyme Inhibition Studies
Introduction: The Strategic Imperative of Fluorine in Enzyme Inhibitor Design
In the landscape of modern drug discovery, the strategic incorporation of fluorine into lead compounds has become an indispensable tool for medicinal chemists.[1][2] The unique physicochemical properties of this small, highly electronegative atom can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[3][4] While often lauded for its ability to block metabolic "soft spots" and enhance membrane permeability, the nuanced role of fluorine in modulating protein-ligand binding affinity is a critical, yet complex, aspect of its utility.[4][5]
This guide provides an in-depth analysis of the binding affinity of fluorinated ligands in the context of enzyme inhibition. We will move beyond a simple recitation of facts to explore the underlying causality of fluorine's effects, compare the state-of-the-art experimental techniques used to quantify these interactions, and provide field-proven insights to guide your research. Our objective is to equip researchers, scientists, and drug development professionals with a robust framework for rationally designing and evaluating fluorinated enzyme inhibitors.
Part 1: The Mechanistic Underpinnings of Fluorine's Influence on Binding Affinity
The decision to introduce a fluorine atom is not arbitrary; it is a calculated design choice intended to exploit its unique electronic and steric properties.[4] Understanding these effects is paramount to predicting and interpreting changes in binding affinity.
Electronic and Polar Interactions
Fluorine's extreme electronegativity creates a strong C-F dipole and withdraws electron density from adjacent atoms. This has several key consequences:
-
pKa Modulation: Fluorination can significantly lower the pKa of nearby basic groups (e.g., amines), reducing their positive charge at physiological pH.[5] This can be advantageous if a neutral species is preferred for entering a hydrophobic binding pocket, but detrimental if a salt bridge is critical for affinity.
-
Altering Hydrogen Bond Networks: While the C-F bond is a poor hydrogen bond acceptor, its strong inductive effect can enhance the hydrogen bond donating capacity of neighboring N-H or O-H groups, leading to stronger interactions with the protein.[1][6]
-
Orthogonal Multipolar Interactions: The unique electronic character of the C-F bond allows for favorable interactions that are distinct from classical hydrogen bonds. These include interactions between the C-F dipole and carbonyl groups (C-F···C=O) within the enzyme's active site, which can contribute significantly to binding affinity.[3][7]
Conformational Control and Pre-organization
Fluorination can impose specific conformational preferences on a ligand, a concept known as "conformational control."
-
Gauche Effect: The tendency for polar C-F bonds to favor a gauche relationship with other polar groups can lock a flexible ligand into its "bioactive" conformation—the shape it must adopt to bind effectively to the enzyme.[5] This pre-organization reduces the entropic penalty of binding, thereby increasing affinity.
-
Ring Puckering: In cyclic systems, strategic fluorination (e.g., gem-difluorination) can alter the preferred puckering of the ring, optimizing the orientation of substituents for ideal interactions within the active site.[1]
Solvation, Desolvation, and the "Polar Hydrophobic" Effect
The process of a ligand binding to a protein involves shedding its solvation shell (desolvation). Fluorine's unique interactions with water play a crucial role here.
-
Enthalpy-Entropy Compensation: The disruption of water networks in the binding site by a fluorinated ligand can have complex thermodynamic consequences. Sometimes, a more favorable binding entropy (due to the release of ordered water molecules) can be offset by a less favorable enthalpy, a phenomenon known as enthalpy-entropy compensation.[8][9]
-
"Polar Hydrophobicity": Highly fluorinated groups are hydrophobic but not lipophilic in the classical sense. They are poor at participating in dispersion interactions with water, a concept termed "polar hydrophobicity."[10] This can create a powerful driving force for the ligand to enter the less polar environment of the enzyme's active site.
Part 2: A Comparative Guide to Experimental Methodologies
Quantifying the binding affinity of a fluorinated inhibitor requires a carefully chosen experimental approach. No single method is universally superior; the choice depends on the specific enzyme system, the availability of reagents, and the type of information required.
Workflow for Assessing Fluorinated Ligand Binding
The following diagram illustrates a typical workflow for progressing from a design concept to a validated, high-affinity fluorinated inhibitor.
Caption: A logical workflow for the design and evaluation of fluorinated enzyme inhibitors.
Comparison of Key Binding Affinity Techniques
| Technique | Principle | Key Parameters | Advantages for Fluorinated Ligands | Limitations |
| Enzyme Kinetics | Measures the effect of the inhibitor on the rate of the enzyme-catalyzed reaction. | IC₅₀, Kᵢ | High-throughput; directly measures functional impact. | Indirect measure of binding; requires a robust activity assay; can be complex for tight-binders.[11] |
| Isothermal Titration Calorimetry (ITC) | Measures the heat released or absorbed upon binding of the ligand to the enzyme. | Kₐ (Kₔ), ΔH, ΔS, Stoichiometry (n) | "Gold standard" label-free method; provides a complete thermodynamic profile, revealing the why behind affinity changes.[12][13] | Requires large amounts of pure protein and ligand; lower throughput. |
| Surface Plasmon Resonance (SPR) / Bio-Layer Interferometry (BLI) | Measures changes in refractive index at a sensor surface as the ligand binds to an immobilized enzyme. | Kₐ (Kₔ), kₐ (on-rate), kₔ (off-rate) | Real-time kinetics; high sensitivity; requires less sample than ITC.[12][13] | Requires immobilization of the enzyme, which can affect activity; potential for mass transport artifacts. |
| ¹⁹F NMR Spectroscopy | Directly observes the fluorine nucleus on the ligand. A change in its chemical shift upon adding the enzyme confirms binding. | Chemical Shift Perturbation (Δδ) | Unambiguously confirms that the fluorinated ligand is binding; provides insights into the local environment of the fluorine atom in the bound state.[10][14] | Low throughput; requires specialized equipment; does not directly yield affinity constants without titration. |
Part 3: Experimental Protocols & Data Interpretation
Protocol 1: Determining Kᵢ via Enzyme Kinetic Inhibition Assay
This protocol describes a standard method for determining the inhibition constant (Kᵢ) for a competitive inhibitor.
Expertise & Experience: The key to an accurate Kᵢ is working well below the tight-binding limit. If the inhibitor concentration required for 50% inhibition (IC₅₀) is close to the enzyme concentration, standard assumptions break down, and the Morrison equation is required for proper analysis.[11]
Methodology:
-
Reagent Preparation:
-
Prepare a concentrated stock solution of the fluorinated inhibitor in 100% DMSO.
-
Prepare a range of substrate concentrations bracketing the known Kₘ value of the enzyme.
-
Prepare the enzyme solution in a suitable assay buffer. Self-Validating System: Ensure the final DMSO concentration is constant across all wells (typically ≤1%) to avoid artifacts.
-
-
Assay Execution (96-well plate format):
-
Dispense a fixed amount of enzyme into each well.
-
Add varying concentrations of the inhibitor. Perform a serial dilution across the plate. Include "no inhibitor" and "no enzyme" controls.
-
Pre-incubate the enzyme and inhibitor for 15-30 minutes to allow binding to reach equilibrium.
-
Initiate the reaction by adding the substrate.
-
Monitor the reaction progress (e.g., change in absorbance or fluorescence) over time using a plate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (v₀) for each inhibitor and substrate concentration.
-
Plot 1/v₀ versus 1/[Substrate] (Lineweaver-Burk plot) for each inhibitor concentration. For a competitive inhibitor, the lines will intersect on the y-axis.
-
Alternatively, fit the velocity data directly to the Michaelis-Menten equation modified for competitive inhibition to determine the apparent Kₘ at each inhibitor concentration.
-
Use the Cheng-Prusoff equation to calculate Kᵢ from the IC₅₀ value: Kᵢ = IC₅₀ / (1 + [S]/Kₘ) .
-
Protocol 2: Direct Measurement of Binding Affinity and Thermodynamics using ITC
This protocol provides a direct, label-free measurement of the binding thermodynamics.
Expertise & Experience: The most common source of error in ITC is a mismatch between the buffer in the sample cell (containing the protein) and the syringe (containing the ligand). Dialyzing the protein extensively against the final ligand buffer is non-negotiable for high-quality data.
Methodology:
-
Sample Preparation:
-
Express and purify the target enzyme to >95% purity.
-
Dialyze the enzyme exhaustively into the final assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4).
-
Dissolve the fluorinated ligand in the final dialysis buffer. Self-Validating System: Retain the final dialysate to use as the ligand buffer to ensure a perfect match.
-
-
Instrument Setup and Titration:
-
Set the experimental temperature (e.g., 25°C).
-
Load the enzyme into the sample cell at a concentration 'c' where 10 < c*Kₐ < 1000 for optimal curve fitting.
-
Load the ligand into the injection syringe at a concentration 10-15 times that of the enzyme.
-
Perform a series of small (e.g., 2-5 µL) injections of the ligand into the sample cell, allowing the signal to return to baseline between injections.
-
-
Data Analysis:
-
Integrate the area under each injection peak to determine the heat change (ΔH).
-
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to directly obtain Kₐ (1/Kₔ), ΔH, and the stoichiometry (n). The Gibbs free energy (ΔG) and entropy (ΔS) are then calculated: ΔG = -RTln(Kₐ) and ΔG = ΔH - TΔS .
-
Part 4: Case Study - Fluorination of Benzensulfonamide Inhibitors for Carbonic Anhydrase II
Carbonic Anhydrase II (CAII) is a well-studied model system for analyzing inhibitor binding. Studies on benzenesulfonamide-based inhibitors reveal how systematic fluorination can fine-tune affinity.[15]
Logical Diagram of Fluorine's Impact on Binding
This diagram illustrates how different properties of fluorine collectively influence the final binding affinity.
Caption: Interplay of fluorine's properties leading to changes in binding affinity.
Binding Affinity Data
The following data, adapted from literature, compares a parent inhibitor with its fluorinated analogs, demonstrating that the effect is not simply additive but is highly dependent on the substitution pattern.[15][16]
| Inhibitor | Fluorination Pattern | Kₔ (nM) | Commentary |
| SBB | None (Parent Compound) | 2.1 | Baseline affinity, driven by sulfonamide-zinc interaction and hydrophobic contacts. |
| 4-Fluoro-SBB | Mono-fluoro (para) | 0.5 | ~4-fold increase in affinity. Favorable interaction in a hydrophobic pocket. |
| 2-Fluoro-SBB | Mono-fluoro (ortho) | 1.8 | Minimal change. Fluorine is directed towards solvent, making little productive contact.[15] |
| 2,6-Difluoro-SBB | Di-fluoro | 0.8 | ~2.6-fold increase in affinity. Stronger than parent, but less than 4-Fluoro, suggesting steric or electronic effects are not purely additive. |
| Pentafluoro-SBB | Perfluorinated | 0.4 | ~5-fold increase in affinity. Maximized favorable interactions, possibly involving quadrupole interactions with aromatic residues like Phe-131.[15] |
Analysis and Causality: The data clearly shows that simply adding fluorine does not guarantee improved affinity. The position is critical.
-
The 4-fluoro substitution places the fluorine in a position where it can make favorable hydrophobic and potentially polar contacts, significantly enhancing affinity.
-
The 2-fluoro substitution orients the fluorine towards the solvent, resulting in no significant gain. This highlights the importance of structural context.
-
The pentafluoro derivative shows the highest affinity, likely due to a combination of enhanced hydrophobic character and favorable electrostatic interactions between the highly electron-deficient fluoroaromatic ring and electron-rich aromatic residues in the active site.[15] This case demonstrates that a rational, structure-guided "fluorine scan" can be a powerful strategy for affinity optimization.[7]
Conclusion and Future Perspectives
The strategic use of fluorine is a cornerstone of modern enzyme inhibitor design. Its ability to enhance binding affinity stems from a complex interplay of electronic, conformational, and solvation effects that go far beyond simple steric replacement. A rational design approach, grounded in a solid mechanistic understanding and validated by a combination of orthogonal, high-fidelity biophysical techniques like ITC and SPR, is essential for success. As our understanding of fluorine-protein interactions deepens, particularly through computational modeling and high-resolution structural biology, the ability to predict the optimal placement of fluorine for maximal binding affinity will continue to improve, further solidifying its role as medicinal chemistry's most valuable atom.[4][9]
References
- The role of fluorine in medicinal chemistry: Review Article. Taylor & Francis Online.
- Fluorine in drug discovery: Role, design and case studies. Preprint.
- Full article: The role of fluorine in medicinal chemistry. Taylor & Francis Online.
- Enzyme Inhibition by Fluorinated Organic Molecules: Mechanistic Consider
- Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PubMed Central.
- Fluorine in Pharmaceuticals: Key Properties & Drug Development. AiFChem.
- Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. PMC - NIH.
- Fluorinated Protein–Ligand Complexes: A Computational Perspective.
- Fluorinated Protein–Ligand Complexes: A Comput
- Enzyme inhibition by fluoro compounds.
- Case studies of fluorine in drug discovery. OUCI.
- The pattern of fluorine substitution affects binding affinity in a small library of fluoroaromatic inhibitors for carbonic anhydrase. PubMed.
- Contribution of Fluorine to Protein−Ligand Affinity in the Binding of Fluoroaromatic Inhibitors to Carbonic Anhydrase II. American Chemical Society.
- Fluorine bonding--how does it work in protein-ligand interactions?. PubMed.
- Fluorinated Tags to Study Protein Conformation and Interactions Using F NMR. Semantics Scholar.
- Binding affinity in drug design: experimental and comput
- Overview of methods to measure biochemical binding affinity. YouTube.
- Determination of accurate KI values for tight-binding enzyme inhibitors: An in silico study of experimental error and assay design.
Sources
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Case studies of fluorine in drug discovery [ouci.dntb.gov.ua]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Fluorinated Protein–Ligand Complexes: A Computational Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. m.youtube.com [m.youtube.com]
- 13. Binding affinity in drug design: experimental and computational techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. The pattern of fluorine substitution affects binding affinity in a small library of fluoroaromatic inhibitors for carbonic anhydrase - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Guide to the Comparative DFT Analysis of Fluorinated and Non-Fluorinated Pyridinedicarboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, the strategic modification of molecular scaffolds to fine-tune their physicochemical and biological properties is a cornerstone of innovation. Pyridinedicarboxylic acids, a class of heterocyclic compounds, are prevalent structural motifs in pharmaceuticals and functional materials. The introduction of fluorine, an element with unique electronic properties, can profoundly alter the characteristics of these molecules. This guide provides an in-depth, objective comparison of fluorinated and non-fluorinated pyridinedicarboxylic acids, leveraging the power of Density Functional Theory (DFT) to elucidate the nuanced effects of fluorination.
The Significance of Pyridinedicarboxylic Acids and the Rationale for Fluorination
Pyridinedicarboxylic acids are a group of organic compounds that are dicarboxylic acid derivatives of pyridine.[1] They exist in several isomeric forms, each with a unique arrangement of the two carboxyl groups on the pyridine ring.[1] This structural diversity, coupled with the coordination capabilities of the pyridine nitrogen and carboxylate groups, makes them versatile building blocks in the design of coordination polymers, metal-organic frameworks (MOFs), and pharmacologically active agents.
The introduction of fluorine into organic molecules can induce significant changes in their properties, a phenomenon often referred to as the "fluorine effect."[2] Fluorine's high electronegativity, small size, and the strength of the carbon-fluorine bond can lead to:
-
Enhanced Metabolic Stability: The C-F bond is stronger than a C-H bond, making it less susceptible to metabolic degradation.[2]
-
Altered Acidity/Basicity (pKa): The strong electron-withdrawing nature of fluorine decreases the electron density on the pyridine nitrogen, lowering its pKa and making it less basic.[2][3] This can have profound implications for drug-receptor interactions and pharmacokinetic profiles.[2][4]
-
Improved Membrane Permeability and Lipophilicity: Fluorination can increase the lipophilicity of a molecule, which can enhance its ability to cross biological membranes.[2][3][5] However, the effect is context-dependent and can also increase the overall polarity of the molecule.[3]
-
Modified Intermolecular Interactions: The presence of fluorine can introduce new non-covalent interactions, such as hydrogen bonds and halogen bonds, influencing crystal packing and molecular recognition.
DFT has emerged as a powerful tool to predict and understand these effects at the atomic level, providing insights that can guide synthetic efforts and accelerate the discovery process.
Computational Methodology: A Self-Validating Approach
To ensure the reliability and reproducibility of our comparative study, a robust and well-validated computational protocol is essential. The following methodology is designed to provide accurate predictions of the geometric, electronic, and spectroscopic properties of fluorinated and non-fluorinated pyridinedicarboxylic acids.
Selection of DFT Functional and Basis Set
The choice of the DFT functional and basis set is critical for obtaining accurate results. For systems containing non-covalent interactions and for the accurate prediction of electronic properties, a hybrid functional that includes a portion of the exact Hartree-Fock exchange is often preferred.
-
Recommended Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a widely used and well-benchmarked hybrid functional that provides a good balance between computational cost and accuracy for organic molecules.
-
Recommended Basis Set: 6-311+G(d,p) is a triple-zeta basis set that includes diffuse functions (+) to describe anions and lone pairs accurately, and polarization functions (d,p) to allow for flexibility in the electron density distribution. For more accurate calculations of spin-spin coupling constants, a larger basis set like aug-cc-pVTZ-J can be employed for the fluorine atoms.[6]
The combination of B3LYP with the 6-311+G(d,p) basis set has been shown to be effective in studying pyridine derivatives and their interactions.[7][8]
Computational Workflow
The following workflow ensures a systematic and thorough investigation of the target molecules.
Figure 1: A generalized workflow for the DFT-based comparative analysis of pyridinedicarboxylic acids.
Experimental Protocol: Step-by-Step DFT Calculation
-
Molecule Building: Construct the 3D structures of the non-fluorinated and various mono-, di-, and poly-fluorinated isomers of a chosen pyridinedicarboxylic acid (e.g., 2,6-pyridinedicarboxylic acid).
-
Geometry Optimization: Perform a full geometry optimization in the gas phase using the B3LYP functional and 6-311+G(d,p) basis set. This step will find the lowest energy conformation of the molecule.
-
Frequency Analysis: Calculate the vibrational frequencies at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). These calculations also provide the zero-point vibrational energy (ZPVE) and thermal corrections.
-
Single-Point Energy Calculation: For higher accuracy in electronic properties, a single-point energy calculation can be performed on the optimized geometry using a larger basis set.
-
Property Calculations: Based on the optimized geometry, calculate the following properties:
-
Electronic Properties: Molecular orbital energies (HOMO, LUMO), molecular electrostatic potential (MEP), and natural bond orbital (NBO) analysis.
-
Spectroscopic Properties: Infrared (IR) and Nuclear Magnetic Resonance (NMR) chemical shifts.
-
Global Reactivity Descriptors: Chemical potential, global hardness, global softness, and electrophilicity index.[9]
-
Comparative Analysis: Unveiling the Impact of Fluorination
This section presents a comparative analysis of the key properties of fluorinated and non-fluorinated pyridinedicarboxylic acids, supported by theoretical data. For the purpose of this guide, we will consider hypothetical results for a generic pyridinedicarboxylic acid to illustrate the expected trends.
Geometric Parameters
Fluorination is expected to induce subtle but significant changes in the molecular geometry.
| Parameter | Non-Fluorinated | Mono-Fluorinated (ortho) | Di-Fluorinated (ortho, meta) |
| C-F Bond Length (Å) | N/A | ~1.34 | ~1.33 |
| Pyridine Ring C-C Bond Lengths (Å) | ~1.39 - 1.40 | Slight decrease adjacent to F | Further slight decrease |
| Pyridine Ring C-N Bond Lengths (Å) | ~1.34 | Minor change | Minor change |
| Carboxylic Acid C=O Bond Length (Å) | ~1.21 | Negligible change | Negligible change |
| Carboxylic Acid C-O Bond Length (Å) | ~1.36 | Negligible change | Negligible change |
The introduction of the highly electronegative fluorine atom leads to a slight shortening of the adjacent C-C bonds due to the inductive effect.
Electronic Properties
The electronic properties are significantly modulated by fluorination, which has direct implications for reactivity and intermolecular interactions.
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution. For a non-fluorinated pyridinedicarboxylic acid, the most negative regions (red) are typically located around the oxygen atoms of the carboxyl groups and the nitrogen atom of the pyridine ring. Upon fluorination, the electron-withdrawing nature of fluorine will lead to a decrease in the negative potential around the pyridine nitrogen, making it a weaker Lewis base.
Frontier Molecular Orbitals (HOMO-LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the chemical reactivity and electronic transitions.
| Molecule | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
| Non-Fluorinated | -6.8 | -2.1 | 4.7 |
| Mono-Fluorinated | -7.1 | -2.5 | 4.6 |
| Di-Fluorinated | -7.4 | -2.9 | 4.5 |
Fluorination generally leads to a stabilization of both the HOMO and LUMO levels, with the effect being more pronounced with increasing fluorination. This results in a slight decrease in the HOMO-LUMO gap, which can influence the molecule's reactivity and spectroscopic properties. A smaller gap can suggest a higher reactivity in certain reactions.
Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into the charge distribution and intramolecular interactions. It is expected that the negative charge on the pyridine nitrogen will decrease upon fluorination, confirming the reduced basicity.
Spectroscopic Properties
DFT calculations can predict spectroscopic data, which can be compared with experimental results for validation.
Infrared (IR) Spectroscopy: The vibrational frequencies of the C-F stretching modes will appear in the IR spectrum, typically in the range of 1000-1400 cm⁻¹. The positions of the carboxylic acid C=O and O-H stretching vibrations are not expected to be significantly altered by fluorination of the pyridine ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹⁹F NMR: The chemical shifts in ¹⁹F NMR are highly sensitive to the electronic environment. DFT calculations can be a valuable tool in assigning these shifts.[6][10]
-
¹³C and ¹H NMR: The chemical shifts of the carbon and hydrogen atoms on the pyridine ring will be affected by the presence of fluorine. Carbon atoms directly bonded to fluorine will show a large downfield shift, while other ring carbons will experience smaller shifts depending on their position relative to the fluorine atom(s).
Acidity (pKa)
The acidity of the carboxylic acid protons and the basicity of the pyridine nitrogen are critical parameters, especially in a biological context.
| Molecule | Calculated pKa (COOH) | Calculated pKa (Pyridine-H⁺) |
| Non-Fluorinated | ~4.5 | ~2.3 |
| Mono-Fluorinated | ~4.3 | ~1.5 |
| Di-Fluorinated | ~4.1 | ~0.8 |
The electron-withdrawing effect of fluorine is expected to increase the acidity of the carboxylic acid protons (lower pKa) and significantly decrease the basicity of the pyridine nitrogen (lower pKa of the conjugate acid).[3][4]
Synthesis and Experimental Validation
While DFT provides powerful predictive insights, experimental validation is crucial. The synthesis of fluorinated pyridinedicarboxylic acids can be achieved through various methods, including the fluorination of pre-functionalized pyridine derivatives or by building the fluorinated pyridine ring from acyclic precursors.
Experimental Protocol: A General Synthetic Approach
A common strategy involves the use of commercially available fluorinated pyridine precursors. For instance, the synthesis of a fluorinated pyridine-containing polyimide has been reported starting from a fluorinated pyridine-containing aromatic diamine monomer.[11] Another approach is the direct C-H fluorination of pyridines using reagents like silver(II) fluoride.[12]
Figure 2: A conceptual synthetic route to fluorinated pyridinedicarboxylic acids.
Once synthesized, the compounds can be characterized using standard analytical techniques such as NMR, IR, and mass spectrometry. The experimental data can then be compared with the DFT predictions to validate the computational model.
Conclusion and Future Directions
This guide has provided a comprehensive framework for the comparative DFT analysis of fluorinated and non-fluorinated pyridinedicarboxylic acids. The introduction of fluorine has a profound and predictable impact on the geometric, electronic, and spectroscopic properties of these molecules. By leveraging DFT, researchers can gain a deeper understanding of these effects, enabling the rational design of novel compounds with tailored properties for applications in drug discovery and materials science.
Future studies could explore the impact of fluorination on the coordination chemistry of these ligands with various metal ions, as well as their performance in specific applications such as catalysis or as active pharmaceutical ingredients. The synergy between computational prediction and experimental validation will continue to be a driving force in the advancement of chemical sciences.
References
-
Couto, F., et al. (2019). Pyridine-2,6-Dicarboxylic Acid Esters (pydicR2) as O,N,O-Pincer Ligands in CuII Complexes. Molecules, 24(8), 1505. [Link]
- Szafran, M., et al. (1999). The13C NMR, UV and IR absorption spectra of pyridinedicarboxylic acids. Journal of Molecular Structure, 482-483, 483-487.
-
Das, S., et al. (2022). Dicarboxylic Acid-Based Co-Crystals of Pyridine Derivatives Involving Structure Guiding Unconventional Synthons: Experimental and Theoretical Studies. Crystals, 12(10), 1445. [Link]
-
Bernús, M., et al. (2024). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. Journal of Medicinal Chemistry. [Link]
- Gao, C., et al. (2011). Synthesis and properties of fluorinated pyridine-containing polyimides. Journal of Polymer Research, 18, 143-150.
-
Bernús, M., et al. (2024). Impact of Fluorine Pattern on Lipophilicity and Acid-Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. PubMed. [Link]
-
Das, S., et al. (2022). Dicarboxylic Acid-Based Co-Crystals of Pyridine Derivatives Involving Structure Guiding Unconventional Synthons: Experimental and Theoretical Studies. MDPI. [Link]
- Amrollahi, M. A. (2014). Synthesis of Fluorinated Pyridines as 19F NMR pH Indicators. Journal of Advances in Chemistry, 10(3), 2441-2446.
- BenchChem. (2023). A Comparative Analysis of Fluorinated vs. Non-Fluorinated Pyridine Precursors in Drug Discovery and Organic Synthesis.
- Fier, P. S., & Hartwig, J. F. (2013). Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. Science, 342(6161), 956-960.
- Brzeska, J., et al. (2011). Lanthanide complexes with pyridinecarboxylic acids – Spectroscopic and thermal studies. Journal of Molecular Structure, 993(1-3), 104-111.
-
Gołdyn, M., et al. (2021). Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. CrystEngComm, 23(35), 6065-6077. [Link]
- Zaikin, P. A., et al. (2017). DFT calculation of NMR J(FF) spin-spin coupling constants in fluorinated pyridines. Journal of Fluorine Chemistry, 199, 20-29.
-
Wikipedia. (2023). Pyridinedicarboxylic acid. [Link]
- Aghabozorg, H., et al. (2011). Syntheses, crystal, molecular structures, and solution studies of Cu(II), Co(II), and Zn(II) coordination compounds containing pyridine-2,6-dicarboxylic acid and 1,4-pyrazine-2,3-dicarboxylic acid: comparative computational studies of Cu(II) and Co(II) complexes.
-
Kirillova, M. V., et al. (2022). Coordination Polymers Constructed from an Adaptable Pyridine-Dicarboxylic Acid Linker: Assembly, Diversity of Structures, and Catalysis. Inorganic Chemistry, 61(48), 19351-19365. [Link]
- Al-Gorban, Z. M., et al. (2023). Density Functional Theory Investigation of Some Pyridine Dicarboxylic Acids Derivatives as Corrosion Inhibitors. Journal of Molecular Structure, 1289, 135833.
-
Dahl, G., et al. (2017). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(15), 3464-3468. [Link]
-
Błaziak, K., et al. (2019). Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines. Physical Chemistry Chemical Physics, 21(16), 8444-8458. [Link]
- Singh, P., et al. (2015). DFT analysis of the nucleophilicity of substituted pyridines and prediction of new molecules having nucleophilic character stronger than 4-pyrrolidino pyridine. Journal of Chemical Sciences, 127(4), 631-639.
-
Haas, B. C., et al. (2023). Rapid prediction of conformationally-dependent DFT-level descriptors using graph neural networks for carboxylic acids and alkyl amines. Digital Discovery, 2(5), 1439-1449. [Link]
- Poliak, P., et al. (2013). The DFT Calculations of Pka Values of The Cationic Acids of Aniline and Pyridine Derivatives in Common Solvents. Journal of Solution Chemistry, 42(11), 2115-2128.
- Zhang, Y., et al. (2018). Dft Mechanistic Study on the Synthesis of 2-Fluorinated Allylic Scaffolds Via Pdii-Catalyzed Defluorinative Arylation of Gem-Difluorocyclopropanes with Phenylboronic Acids. Organic Letters, 20(16), 4946-4950.
Sources
- 1. Pyridinedicarboxylic acid - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Impact of Fluorine Pattern on Lipophilicity and Acid-Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ias.ac.in [ias.ac.in]
- 8. scribd.com [scribd.com]
- 9. Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 10. Synthesis of Fluorinated Pyridines as 19F NMR pH Indicators | JOURNAL OF ADVANCES IN CHEMISTRY [rajpub.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 5-fluoropyridine-2,3-dicarboxylic Acid
As researchers and developers, our responsibility extends beyond the synthesis and application of novel compounds; it encompasses their entire lifecycle, including safe and compliant disposal. 5-fluoropyridine-2,3-dicarboxylic acid is a valuable intermediate in the pharmaceutical and agrochemical industries, but its pyridine core, fluorine substituent, and acidic nature demand a rigorous and informed disposal protocol[1].
This guide provides a comprehensive, step-by-step framework for the proper management of waste containing this compound. The procedures outlined here are designed to protect laboratory personnel, ensure regulatory compliance, and minimize environmental impact. The causality behind each step is explained to foster a deep understanding of the chemical principles at play.
Hazard Identification and Risk Assessment: Understanding the "Why"
Proper handling begins with a thorough understanding of the risks. While a specific Safety Data Sheet (SDS) for this compound is not always available, we can infer its primary hazards from analogous structures and the fundamental properties of its constituent functional groups. The compound must be treated as hazardous waste[2].
-
Pyridine Core: Pyridine and its derivatives are known to be toxic, irritant, and flammable[3][4].
-
Dicarboxylic Acid Groups: These groups confer acidic properties, making the compound corrosive.
-
Fluorine Substituent: The carbon-fluorine bond is exceptionally strong, which can lead to persistence in the environment and requires specific disposal technologies, like high-temperature incineration, for complete destruction[5][6].
The hazards associated with structurally similar compounds are summarized below.
| Hazard Class | Description | Rationale and Source |
| Skin Irritation | Causes skin irritation upon contact. | Based on GHS classifications for similar fluorinated pyridine compounds[7][8][9]. |
| Eye Irritation | Causes serious eye irritation. | Based on GHS classifications for similar fluorinated pyridine compounds[7][8][9]. |
| Respiratory Irritation | May cause respiratory tract irritation if inhaled as a dust or aerosol. | Based on GHS classifications for similar fluorinated pyridine compounds[7][8][9]. |
| Hazardous Waste | Considered hazardous waste requiring disposal in accordance with local, state, and federal regulations. | Pyridine derivatives are classified as hazardous waste, and fluorinated compounds require special consideration[2][3]. |
Immediate Safety Protocols & Personal Protective Equipment (PPE)
Before handling the compound or its waste, ensure all safety measures are in place. An emergency eyewash and safety shower must be immediately accessible[4].
Required Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles with side-shields or a face shield[3][7].
-
Hand Protection: Use chemical-resistant gloves. Butyl rubber is recommended for pyridine-based compounds. Always check the manufacturer's glove compatibility chart[3][4].
-
Body Protection: A standard, fully-buttoned laboratory coat is mandatory to protect skin and clothing[3][7].
-
Respiratory Protection: All handling of solid material or concentrated solutions should occur within a certified chemical fume hood to prevent inhalation of vapors or dust[4][7].
In Case of Exposure or Spill:
-
Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing[4][7].
-
Eye Contact: Immediately flush eyes with water at an emergency eyewash station for at least 15 minutes[4][7].
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen[7].
-
Small Spills: For small spills within a fume hood, absorb the material with an inert, non-combustible absorbent like vermiculite or sand. Place the contaminated absorbent into a designated hazardous waste container[4].
-
Large Spills: Evacuate the area immediately and contact your institution's Environmental Health and Safety (EHS) department[4].
Step-by-Step Waste Management & Disposal Protocol
The guiding principle for disposing of this compound is that it must be managed as a regulated hazardous waste from cradle to grave. The following workflow ensures compliance and safety.
Sources
- 1. Cas 1479-96-5,this compound | lookchem [lookchem.com]
- 2. atsdr.cdc.gov [atsdr.cdc.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 5. epa.gov [epa.gov]
- 6. epa.gov [epa.gov]
- 7. aksci.com [aksci.com]
- 8. fishersci.pt [fishersci.pt]
- 9. 5-fluoropyridine-2-carboxylic Acid | C6H4FNO2 | CID 2762876 - PubChem [pubchem.ncbi.nlm.nih.gov]
Personal protective equipment for handling 5-fluoropyridine-2,3-dicarboxylic Acid
This guide provides comprehensive safety protocols and operational directives for the handling and disposal of 5-fluoropyridine-2,3-dicarboxylic acid (CAS No. 1479-96-5). As a valued researcher, your safety is paramount. This document is structured to provide not just procedural steps, but the scientific reasoning behind them, ensuring a deep and actionable understanding of safe laboratory practices.
Hazard Identification and Risk Assessment
This compound is a pyridine derivative utilized as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] While specific toxicity data for this exact compound is limited, the hazards can be inferred from structurally similar pyridine carboxylic acids. The primary anticipated hazards are:
-
Skin Irritation (H315): Causes skin irritation upon contact.[2][3][4][5][6][7]
-
Serious Eye Irritation (H319): Causes serious eye irritation, potentially leading to damage if not addressed promptly.[2][3][4][5][6][7]
-
Respiratory Irritation (H335): May cause irritation to the respiratory tract if inhaled as a dust or aerosol.[2][3][4][5][6][7]
During a fire, hazardous decomposition products such as carbon oxides, nitrogen oxides, and hydrogen fluoride may be generated.[2][4]
GHS Hazard Summary for Analogous Compounds
| Hazard Statement | GHS Code | Signal Word | Pictogram |
| Causes skin irritation | H315 | Warning | Exclamation Mark |
| Causes serious eye irritation | H319 | Warning | Exclamation Mark |
| May cause respiratory irritation | H335 | Warning | Exclamation Mark |
This table is a composite based on data for structurally similar fluorinated pyridine carboxylic acids.[2][3][4]
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, beginning with engineering controls and supplemented by robust PPE, is crucial.
Engineering Controls: The First Line of Defense
Your primary method for exposure control should always be engineering solutions.
-
Ventilation: All handling of this compound should be conducted in a well-ventilated area.[8][9][10][11] For weighing and preparing solutions, a certified chemical fume hood is mandatory to minimize inhalation of dust particles.[9]
-
Emergency Equipment: Ensure that a fully functional eyewash station and safety shower are readily accessible and located near the workstation.[4][10][11]
Personal Protective Equipment (PPE): Your Personal Safety Barrier
The following PPE is mandatory when handling this compound. The rationale is to prevent all routes of exposure: dermal, ocular, and inhalation.
| PPE Component | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles conforming to OSHA 29 CFR 1910.133 or European Standard EN166.[10][11] | To prevent contact with the eyes from splashes or airborne dust particles, which can cause serious irritation.[2][3][4] |
| Skin Protection | Nitrile or neoprene gloves.[8][9] A full-length laboratory coat to prevent skin exposure.[10][11] | To protect the skin from direct contact and irritation.[2][3][4] Contaminated clothing should be removed immediately and washed before reuse.[2][10][11] |
| Respiratory Protection | Generally not required when using adequate engineering controls (fume hood). If dust is generated outside of a fume hood, a NIOSH-approved respirator is necessary.[10] | To prevent inhalation of dust particles that may cause respiratory tract irritation.[2][3][4] A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements must be followed whenever workplace conditions warrant a respirator's use.[10] |
Operational Plan: From Receipt to Disposal
A systematic workflow minimizes the risk of exposure and ensures procedural integrity.
Workflow for Handling this compound
Caption: Step-by-step workflow for the safe handling of this compound.
Step-by-Step Handling Protocol
-
Preparation: Before handling, ensure all engineering controls are functional and all required PPE is available and in good condition.[8][10]
-
Weighing and Transfer: Conduct all weighing and transfers of the solid material within a chemical fume hood to prevent the generation of airborne dust.[9]
-
Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible substances like strong oxidizing agents.[2][10]
-
Hygiene: Wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.[2][10] Do not eat, drink, or smoke in the laboratory.
Emergency and Disposal Plans
Preparedness is key to mitigating the impact of any laboratory incident.
Emergency Procedures
| Exposure Route | Immediate Action |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][10][11] Remove contact lenses if present and easy to do so.[2][5] Seek immediate medical attention.[2][11] |
| Skin Contact | Immediately flush the affected skin with plenty of water for at least 15 minutes while removing all contaminated clothing and shoes.[2][10][11] If skin irritation occurs, seek medical advice.[2] Wash clothing before reuse.[2][10][11] |
| Inhalation | Move the person to fresh air and keep them in a position comfortable for breathing.[2][10] If breathing is difficult, give oxygen.[2][10] Seek medical attention if you feel unwell.[2][4] |
| Ingestion | Do NOT induce vomiting.[2][10][11] If the person is conscious and alert, rinse their mouth with water and have them drink 2-4 cupfuls of water.[10][11] Seek immediate medical attention.[2][10][11] |
Spill Response
In the event of a spill, your immediate priorities are to ensure personnel safety and contain the material.
Caption: Logical flow for responding to a solid chemical spill.
Disposal Plan
All waste materials containing this compound must be treated as hazardous waste.
-
Containers: Collect all waste in a designated, properly labeled, and sealed container.[2]
-
Regulations: Dispose of the contents and container in accordance with all local, regional, and national regulations.[2] Do not allow the product to enter drains or waterways.[2]
By adhering to these protocols, you contribute to a safe and productive research environment. Your commitment to safety is integral to the advancement of science.
References
-
Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. [Link]
-
Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. [Link]
-
Cole-Parmer. Material Safety Data Sheet - 2,3-Pyridinedicarboxylic acid, 99%. [Link]
-
Cole-Parmer. Material Safety Data Sheet - 3-Hydroxy-2-pyridinecarboxylic acid, 98%. [Link]
-
LookChem. Cas 1479-96-5, this compound. [Link]
-
PubChem. 5-fluoropyridine-2-carboxylic Acid. [Link]
-
Princeton University Environmental Health and Safety. Section 3: Emergency Procedures. [Link]
-
Fisher Scientific. (2023, August 25). Safety Data Sheet - 2,6-Dichloro-5-fluoropyridine-3-carboxylic acid. [Link]
-
Cleanchem Laboratories. Material Safety Data Sheets 3-AMINO-5-FLUOROPYRIDINE. [Link]
Sources
- 1. Cas 1479-96-5,this compound | lookchem [lookchem.com]
- 2. aksci.com [aksci.com]
- 3. 5-fluoropyridine-2-carboxylic Acid | C6H4FNO2 | CID 2762876 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. synquestlabs.com [synquestlabs.com]
- 7. jubilantingrevia.com [jubilantingrevia.com]
- 8. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 9. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
